molecular formula C11H14N2O4 B1582206 Tyr-Gly CAS No. 673-08-5

Tyr-Gly

Cat. No.: B1582206
CAS No.: 673-08-5
M. Wt: 238.24 g/mol
InChI Key: HPYDSVWYXXKHRD-UHFFFAOYSA-N
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Description

Tyrosyl-glycine, also known as y-g dipeptide or tyr-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Tyrosyl-glycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDSVWYXXKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-08-5
Record name NSC89184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Introduction to Tyr-Gly Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the synthesis of the Tyr-Gly dipeptide, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the core methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The synthesis of dipeptides such as Tyrosyl-Glycine (this compound) is a fundamental process in peptide chemistry and drug discovery. This compound serves as a building block for larger peptides and is a key component in various biologically active molecules. The primary challenge in its synthesis lies in the formation of the amide bond between the carboxyl group of tyrosine and the amino group of glycine (B1666218) while preventing unwanted side reactions and racemization. This requires a strategic use of protecting groups for the reactive functional groups of the amino acids.

Two principal strategies dominate the synthesis of this compound: chemical synthesis and enzymatic synthesis. Chemical methods, including solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS), offer versatility and are well-established. Enzymatic synthesis, on the other hand, presents a greener alternative with high specificity and milder reaction conditions.

Chemical Synthesis of this compound

Chemical synthesis of this compound involves the formation of a peptide bond between protected tyrosine and glycine derivatives. The choice of protecting groups and coupling reagents is critical to ensure high yield and purity.

Protecting Group Strategies

To facilitate the specific formation of the this compound peptide bond, the N-terminus of tyrosine and the C-terminus of glycine must be protected. The phenolic hydroxyl group of the tyrosine side chain also requires protection to prevent side reactions.

Common protecting groups include:

  • N-terminal protection: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are frequently used.

  • C-terminal protection: Methyl (Me) or Ethyl (Et) esters are common choices for protecting the carboxyl group of glycine.

  • Tyrosine side-chain protection: The hydroxyl group is often protected with a Benzyl (Bzl) or tert-Butyl (tBu) group.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the synthesis is carried out in a solution. This method is advantageous for large-scale synthesis but can be more labor-intensive due to the need for purification after each step.

A common route for this compound synthesis via LPPS involves the coupling of an N-protected tyrosine with a C-protected glycine derivative using a coupling agent.

Experimental Protocol: Synthesis of Boc-Tyr-Gly-OMe

  • Activation of Boc-Tyr(OH)-OH: Dissolve Boc-Tyr(OH)-OH (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to the solution at 0°C to form the active ester.

  • Coupling Reaction: Add Gly-OMe (glycine methyl ester) (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, filter the by-product dicyclohexylurea (DCU). The filtrate is then subjected to an aqueous work-up to remove unreacted starting materials and water-soluble by-products. The crude product is purified by column chromatography.

  • Deprotection: The Boc and methyl ester protecting groups can be removed in subsequent steps to yield the final this compound dipeptide.

Logical Flow of Liquid-Phase this compound Synthesis

LPPS_Workflow Start Start: Protected Amino Acids Protect_Tyr N-protection of Tyrosine (e.g., Boc) Start->Protect_Tyr Protect_Gly C-protection of Glycine (e.g., Methyl Ester) Start->Protect_Gly Coupling Coupling Reaction (DCC/HOBt in DMF) Protect_Tyr->Coupling Protect_Gly->Coupling Purification1 Purification (Filtration & Column Chromatography) Coupling->Purification1 Protected_Dipeptide Protected Dipeptide (Boc-Tyr-Gly-OMe) Purification1->Protected_Dipeptide Deprotection Deprotection Steps Protected_Dipeptide->Deprotection Final_Product Final Product: This compound Deprotection->Final_Product

Caption: Workflow for the liquid-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the C-terminal amino acid (glycine) is anchored to a solid resin support. The synthesis proceeds by sequential addition of N-protected amino acids, with excess reagents and by-products being washed away after each step.

Experimental Protocol: Fmoc-SPPS of this compound

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) solution in DMF to remove the Fmoc group from glycine, liberating the free amino group.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Tyr(tBu)-OH (3-5 equivalents) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this solution to the resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove unreacted amino acid and coupling reagents.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis Workflow for this compound

SPPS_Workflow Resin Start: Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Step-by-step workflow of Fmoc-based solid-phase this compound synthesis.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods. Proteases, such as thermolysin, can be used to catalyze the formation of the peptide bond under mild conditions, often in aqueous environments.

Thermolysin-Catalyzed Synthesis

Thermolysin is a metalloproteinase that can catalyze the condensation of an N-protected amino acid with a free amino acid. The reaction equilibrium can be shifted towards synthesis by product precipitation or by performing the reaction in a biphasic system or organic solvent with low water content.

Experimental Protocol: Thermolysin-Catalyzed Synthesis of Z-Tyr-Gly-NH₂

  • Substrate Preparation: Dissolve N-benzyloxycarbonyl-L-tyrosine (Z-Tyr) (1 equivalent) and glycinamide (B1583983) (Gly-NH₂) (5 equivalents) in a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • Enzyme Addition: Add thermolysin to the reaction mixture. The enzyme can be in its native form or immobilized on a solid support for easier recovery and reuse.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Product Precipitation: The product, Z-Tyr-Gly-NH₂, often has low solubility in the reaction medium and precipitates out, driving the reaction forward.

  • Product Recovery and Purification: Collect the precipitate by filtration, wash it to remove unreacted substrates, and then dry it. The protecting group can be removed in a subsequent step.

// Node Definitions Substrates [label="Substrates:\nN-Protected Tyr + Gly derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Thermolysin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Enzymatic Condensation\n(Aqueous Buffer, Controlled Temp/pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitation [label="Product Precipitation\n(Shifts Equilibrium)", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Product Recovery\n(Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Dipeptide [label="Protected Dipeptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrates -> Reaction; Enzyme -> Reaction; Reaction -> Precipitation; Precipitation -> Recovery; Recovery -> Protected_Dipeptide; }

An In-depth Technical Guide to the Physical and Chemical Properties of Tyr-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of the dipeptide Tyrosyl-Glycine (Tyr-Gly). It is intended for researchers, scientists, and drug development professionals working with peptides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Physical and Chemical Properties

This compound is a dipeptide composed of the amino acids Tyrosine and Glycine. Its structure and fundamental properties are crucial for its biological function and application in various research fields.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance White powder[1]
Melting Point 260-264 °C
Solubility Soluble in water[1][2]
pKa₁ (α-carboxyl) ~2.20 (Tyrosine)
pKa₂ (α-amino) ~9.60 (Glycine)[3]
pKa₃ (Tyrosine side chain) ~10.1[4][5]
Isoelectric Point (pI) ~5.66 (Calculated for Tyrosine)[4]
Storage Conditions 0-8 °C[1]

Note: The provided pKa and pI values are based on the individual amino acid residues. The exact values for the dipeptide may vary slightly.

Signaling Pathways

This compound is the N-terminal sequence of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in pain modulation and neurotransmission by binding to opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors.[6][7][8][9] The binding of enkephalins to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8] This ultimately results in a reduction in neuronal excitability and the inhibition of pain signal transmission.[7]

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin (this compound-Gly-Phe-Met/Leu) OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability & Neurotransmitter Release PKA->NeuronalActivity Leads to IonChannels->NeuronalActivity Contributes to

Figure 1: Enkephalin Signaling Pathway. This diagram illustrates the mechanism by which enkephalins, containing the this compound motif, modulate neuronal activity through opioid receptors.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound:

SPPS_Workflow Start Start with Glycine-functionalized resin Fmoc_deprotection1 Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Start->Fmoc_deprotection1 Washing1 Washing (DMF, DCM) Fmoc_deprotection1->Washing1 Coupling Coupling of Fmoc-Tyr(tBu)-OH (e.g., HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Fmoc_deprotection2 Final Fmoc Deprotection Washing2->Fmoc_deprotection2 Washing3 Washing (DMF, DCM, MeOH) Fmoc_deprotection2->Washing3 Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Washing3->Cleavage Precipitation Precipitation and Washing (cold diethyl ether) Cleavage->Precipitation Purification Purification (Reversed-Phase HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization End Pure this compound Characterization->End

Figure 2: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

  • Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from Glycine by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin again with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine.

  • Final Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove the t-butyl protecting group from the Tyrosine side chain.

  • Precipitation: Precipitate the crude this compound by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase HPLC

Methodology:

  • Column: C18 reversed-phase column.[10][11]

  • Mobile Phase A: 0.1% TFA in water.[11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

  • Gradient: A linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 50% B over 30 minutes).[10][12]

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the Tyrosine side chain).[12][13]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient elution to separate the target peptide from impurities.

    • Collect fractions corresponding to the major peak.

    • Analyze the fractions for purity and pool the pure fractions.

    • Lyophilize the pooled fractions to obtain pure this compound as a white powder.

Characterization

Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Result: A major peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 239.24.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the amino acid sequence.[14][15][16][17] The primary fragmentation occurs at the peptide bond, yielding b- and y-ions. For this compound, the expected major fragment ions would be:

    • b₁-ion (Tyr): m/z 164.07

    • y₁-ion (Gly): m/z 58.03

NMR Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆).

  • Expected ¹H NMR Signals:

    • Aromatic protons of the Tyrosine side chain.

    • α-protons of Tyrosine and Glycine.

    • β-protons of the Tyrosine side chain.

    • Amide and amine protons (exchangeable in D₂O).

  • Expected ¹³C NMR Signals:

    • Carbonyl carbons of the peptide bond and the C-terminus.

    • α-carbons of Tyrosine and Glycine.

    • Aromatic and β-carbons of the Tyrosine side chain.

The specific chemical shifts will be dependent on the solvent and pH. These spectra confirm the covalent structure and purity of the synthesized this compound.[18]

References

The Tyr-Gly Dipeptide: A Foundational Discovery in Opioid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Significance of Tyr-Gly

This technical guide provides a comprehensive overview of the discovery of the this compound (Tyrosyl-Glycine) dipeptide, a cornerstone in the field of opioid research. The discovery is intrinsically linked to the identification of the first endogenous opioid peptides, the enkephalins. This document details the historical context, the pivotal experimental methodologies that led to their discovery, quantitative data on their activity, and their profound significance for researchers, scientists, and professionals in drug development.

Introduction: The Quest for an Endogenous Morphine

The Discovery of Enkephalins: The Genesis of this compound's Significance

The "discovery" of this compound is inseparable from the isolation and characterization of two pentapeptides from porcine brain extracts: Met-enkephalin (this compound-Gly-Phe-Met) and Leu-enkephalin (this compound-Gly-Phe-Leu).[3][5][6][7] The research team at the University of Aberdeen, led by Kosterlitz, had developed robust bioassays to detect morphine-like activity.[2][4]

Experimental Workflow for Discovery

The process of identifying these endogenous opioids was a meticulous multi-step endeavor that combined classical pharmacology with cutting-edge analytical chemistry of the time.

Enkephalin Discovery Workflow cluster_extraction Tissue Extraction and Purification cluster_bioassay Bioassay for Opioid Activity cluster_sequencing Structural Elucidation cluster_synthesis Confirmation by Synthesis A Porcine Brain Homogenization B Centrifugation and Extraction A->B C Column Chromatography (e.g., Sephadex G-25) B->C D Further Purification (e.g., Paper Electrophoresis, TLC) C->D E Guinea Pig Ileum Assay D->E F Mouse Vas Deferens Assay D->F G Naloxone Reversal E->G Confirmation of Opioid-like Activity F->G Confirmation of Opioid-like Activity H Amino Acid Analysis G->H I Dansyl-Edman Sequencing H->I J Mass Spectrometry H->J K Solid-Phase Peptide Synthesis I->K J->K L Comparison of Natural and Synthetic Peptides in Bioassays K->L

Experimental workflow for the discovery of enkephalins.

Key Experimental Protocols

The discovery of the enkephalins and thus the significance of the this compound moiety was reliant on a series of meticulous experimental procedures.

Bioassays for Opioid Activity

The primary screening tools for identifying endogenous opioid activity were isolated tissue preparations that are sensitive to opioids.

This assay is based on the principle that opioids inhibit the electrically stimulated contractions of the longitudinal muscle of the guinea pig ileum by reducing the release of acetylcholine (B1216132).[3][8]

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration) to induce regular contractions.

  • Assay Procedure: Aliquots of the brain extract or purified fractions were added to the organ bath, and a reduction in the amplitude of the electrically evoked contractions indicated the presence of an opioid-like substance.

  • Naloxone Confirmation: The specificity of the effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by the opioid agonist.[3][8]

This preparation is particularly sensitive to delta-opioid receptor agonists. Opioids inhibit the electrically induced contractions of the mouse vas deferens by inhibiting the release of noradrenaline.[2][9][10][11]

  • Tissue Preparation: The vasa deferentia from a mouse are dissected and mounted in an organ bath containing a suitable physiological salt solution (e.g., Krebs solution) at 37°C and aerated.

  • Stimulation: The tissue is stimulated electrically (e.g., 0.1 Hz frequency, 1 ms pulse duration) to elicit contractions.

  • Assay Procedure: Similar to the guinea pig ileum assay, the addition of enkephalin-containing fractions causes a dose-dependent inhibition of the twitch response.

  • Naloxone Confirmation: The opioid nature of the inhibitory effect is confirmed by its reversal with naloxone.[11]

Peptide Sequencing

Once the opioid-like activity was confirmed, the structure of the active principles needed to be determined.

This was a highly sensitive manual method for determining the amino acid sequence of a peptide at the time.[6][12][13][14][15]

  • N-terminal Derivatization (Dansylation): A small aliquot of the purified peptide is reacted with dansyl chloride, which labels the N-terminal amino acid. After hydrolysis of the peptide, the dansylated amino acid is identified by chromatography.

  • Edman Degradation: The main sample of the peptide is subjected to the Edman degradation, where phenylisothiocyanate (PITC) reacts with the N-terminal amino group.

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid).

  • Identification: The cleaved amino acid derivative (thiazolinone) is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

  • Iterative Process: The remaining peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Opioid Receptor Binding Assays

Following the discovery, radioligand binding assays were developed to quantify the interaction of enkephalins and their fragments with opioid receptors.

  • Preparation of Brain Homogenates: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation rich in opioid receptors.[16][17][18]

  • Radioligand Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]-naloxone or a radiolabeled enkephalin analog) in the presence and absence of varying concentrations of the unlabeled test compound (e.g., Met-enkephalin, Leu-enkephalin, or this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Quantitative Data on Opioid Activity

The initial studies following the discovery of enkephalins provided crucial quantitative data on their opioid activity. The table below summarizes some of the early findings on the relative potencies and binding affinities of Met-enkephalin, Leu-enkephalin, and related compounds. It is important to note that the absolute values varied between different studies and assay conditions.

CompoundBioassay: Guinea Pig Ileum (IC50, nM)Bioassay: Mouse Vas Deferens (IC50, nM)Receptor Binding: [³H]-Naloxone Displacement (IC50, nM)Primary Receptor Preference
Morphine~50~18~1-5μ
Met-Enkephalin~150~1.5~10-20δ > μ
Leu-Enkephalin~250~0.5~5-15δ >> μ
This compound-Gly-Phe~5000~200>1000Weak
This compound>10000>10000>10000Inactive

Data are approximate values compiled from various early studies and are intended for comparative purposes.

The data clearly demonstrated that while both Met-enkephalin and Leu-enkephalin possess potent opioid activity, they exhibit a preference for the delta-opioid receptor, particularly in the mouse vas deferens bioassay.[19] The C-terminal amino acid influences the degree of this preference. Importantly, truncation of the pentapeptide, including the this compound dipeptide alone, leads to a dramatic loss of activity, highlighting the importance of the full pentapeptide structure for high-affinity receptor binding and signaling.

Historical Significance and Scientific Impact

The discovery of the enkephalins, and with it the recognition of the this compound motif as the essential N-terminus for opioid activity, had a revolutionary impact on neuroscience and pharmacology.

  • Confirmation of Endogenous Opioid System: It provided definitive proof of an endogenous opioid system, transforming the understanding of pain modulation from a purely pharmacological concept to a physiological one.[3][4]

  • Elucidation of Multiple Opioid Receptors: The differential activities of Met-enkephalin and Leu-enkephalin in the guinea pig ileum (predominantly μ-receptors) and mouse vas deferens (predominantly δ-receptors) provided strong evidence for the existence of multiple opioid receptor subtypes.[1] This paved the way for the subsequent characterization of μ, δ, and κ opioid receptors.

  • New Avenues for Drug Discovery: The enkephalin structure, particularly the this compound-Gly-Phe pharmacophore, became the template for the rational design of novel opioid analgesics with potentially improved side-effect profiles.[20] Research into stable analogs that could resist enzymatic degradation was initiated.

  • Understanding of Pain and Emotion: The discovery of an endogenous pain-control system opened up new avenues for understanding the neurobiology of pain perception, stress-induced analgesia, and the link between pain and emotional states.[5]

  • Insights into Neurotransmission: Enkephalins were established as a new class of neurotransmitters/neuromodulators, expanding the known repertoire of chemical signaling in the nervous system.

The Enkephalin Signaling Pathway: Early Concepts

The initial understanding of the enkephalin signaling pathway was based on its inhibitory effects on neurotransmitter release.

Early Enkephalin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Enk Enkephalin (this compound-Gly-Phe-X) OR Opioid Receptor (μ or δ) Enk->OR G G-protein OR->G Activation AC Adenylate Cyclase G->AC Inhibition Ca Voltage-gated Ca²⁺ Channel G->Ca Inhibition Release Neurotransmitter Release AC->Release cAMP Vesicle Neurotransmitter Vesicle (e.g., ACh, NE) Ca->Vesicle Influx triggers Vesicle->Release NT_R Neurotransmitter Receptor Release->NT_R Binding Response Postsynaptic Response NT_R->Response

Early conceptual model of the enkephalin signaling pathway.

It was proposed that enkephalins bind to presynaptic opioid receptors, which are coupled to inhibitory G-proteins. This activation was thought to lead to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and the inhibition of voltage-gated calcium channels. The net effect is a reduction in the influx of calcium ions, which is essential for the release of neurotransmitters from the presynaptic terminal. This mechanism explains the observed inhibition of acetylcholine and noradrenaline release in the bioassays.

Conclusion

The discovery of the this compound dipeptide, as the essential N-terminal component of the enkephalins, was a watershed moment in biomedical research. It not only unveiled the existence of an endogenous opioid system but also provided the fundamental tools and concepts that have driven opioid research for decades. The meticulous experimental work, from bioassays to peptide sequencing, laid the groundwork for our current understanding of opioid pharmacology and physiology. For researchers and drug development professionals, the story of this compound and the enkephalins remains a powerful example of how fundamental research into physiological mechanisms can unlock new frontiers in medicine.

References

The Endogenous Dipeptide Tyr-Gly: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the dipeptide Tyr-Gly (Tyrosine-Glycine), focusing on its natural occurrence, biosynthesis, physiological roles, and the methodologies used for its study. It is intended for researchers, scientists, and drug development professionals interested in the biological functions and therapeutic potential of this endogenous molecule.

Natural Occurrence and Distribution

The dipeptide this compound is an endogenous molecule found in various organisms, from invertebrates to mammals. Its presence has been confirmed in several tissues and biological fluids, with a particularly notable concentration in the central nervous system.

Central Nervous System

This compound is considered a neuropeptide and has been identified in different brain regions, including the hippocampus, striatum, and frontal cortex. Its distribution within the brain suggests a role in neuromodulation.

Other Tissues and Fluids

Beyond the brain, this compound has been detected in the adrenal glands and blood plasma. Its presence in these locations points towards potential systemic functions.

Biosynthesis and Metabolism

This compound is primarily formed through the enzymatic degradation of larger neuropeptides, specifically enkephalins. Enkephalins are endogenous opioid peptides that are broken down by peptidases, yielding this compound as a cleavage product. This metabolic relationship is a key aspect of its biological context.

cluster_0 Enkephalin Metabolism Enkephalin Enkephalin Peptidase Aminopeptidase Enkephalin->Peptidase Metabolism by Tyr_Gly This compound Peptidase->Tyr_Gly Produces Other_Fragments Other Peptide Fragments Peptidase->Other_Fragments

Biosynthesis of this compound from Enkephalin.

Physiological Roles and Signaling Pathways

This compound exhibits a range of biological activities, although its precise signaling mechanisms are still under investigation. It is known to not bind to opioid receptors, distinguishing its actions from its parent enkephalins.

Nootropic and Anxiolytic Effects

Studies have indicated that this compound possesses nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) properties. These effects suggest its potential as a modulator of cognitive and emotional processes.

Potential Signaling Mechanisms

While a specific receptor for this compound has not been definitively identified, it is hypothesized to modulate neuronal activity through non-opioid pathways. This could involve interactions with other receptor systems or ion channels. Further research is needed to elucidate the exact signaling cascade.

Quantitative Data

The concentration of this compound varies across different biological samples. The following table summarizes representative quantitative data from the literature.

Biological MatrixOrganismConcentration/AmountReference
Whole BrainMouse~ 2 nmol/g
Frontal CortexHumanDetectable Levels
HippocampusHumanDetectable Levels
StriatumHumanDetectable Levels
Blood PlasmaHumanPresent
Adrenal GlandMammalsPresent

Experimental Protocols

The analysis of this compound in biological samples typically involves sophisticated analytical techniques to ensure accurate detection and quantification.

Sample Preparation and Extraction

A crucial first step is the extraction of the dipeptide from the complex biological matrix. A common method involves:

  • Homogenization: The tissue sample is homogenized in an acidic solution (e.g., 0.1 M acetic acid) to precipitate larger proteins and inactivate peptidases.

  • Centrifugation: The homogenate is centrifuged to separate the supernatant containing the peptides from the protein pellet.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18) to remove salts and other interfering substances and to concentrate the peptide fraction.

  • Elution and Reconstitution: The peptides are eluted from the SPE cartridge and then dried and reconstituted in a suitable solvent for analysis.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column, to separate this compound from other molecules.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and then selected in the first mass analyzer. It is then fragmented, and specific fragment ions are detected in the second mass analyzer, providing a high degree of specificity and sensitivity.

cluster_workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (e.g., Brain Tissue) Extraction Homogenization & Solid-Phase Extraction Sample->Extraction LC HPLC Separation Extraction->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 Tandem MS (Fragment Ion Detection) Fragmentation->MS2 Data Data Analysis & Quantification MS2->Data

Workflow for this compound analysis by LC-MS/MS.

Conclusion and Future Directions

This compound is an endogenous dipeptide with significant neuromodulatory potential. Its origin from enkephalin metabolism and its distinct pharmacological profile make it a molecule of interest for neuroscience and drug development. Future research should focus on identifying its specific receptor and fully elucidating its signaling pathways to better understand its physiological roles and therapeutic potential. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our knowledge of this intriguing neuropeptide.

An In-depth Technical Guide on Tyr-Gly Metabolic Pathways and Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Glycine (Tyr-Gly) is a key neuromodulator and a significant metabolite within the broader context of neuropeptide signaling, particularly as a breakdown product of enkephalins. Understanding its metabolic pathways—synthesis and degradation—along with the enzymes involved, is crucial for elucidating its physiological roles and exploring its therapeutic potential. This guide provides a comprehensive overview of this compound metabolism, detailing the enzymatic processes, relevant kinetic data, and experimental methodologies for its study.

Introduction

This compound is a dipeptide composed of the amino acids Tyrosine and Glycine. Its primary physiological significance stems from its role as a constituent of endogenous opioid peptides, the enkephalins (this compound-Gly-Phe-Met/Leu). The metabolism of this compound is intricately linked to the regulation of enkephalin signaling, which plays a critical role in pain modulation, emotional responses, and autonomic control. This document serves as a technical resource for professionals in research and drug development, offering a detailed exploration of the synthesis and degradation pathways of this compound and the enzymes that govern these processes.

This compound Metabolic Pathways

The metabolism of this compound can be broadly categorized into two main processes: its formation (synthesis) and its breakdown (degradation).

Synthesis of this compound

Direct enzymatic synthesis of the this compound dipeptide is not as well-characterized as its formation from the degradation of larger peptides. However, two primary pathways are considered:

  • Degradation of Enkephalins: The most significant source of endogenous this compound is the catabolism of enkephalins.[1][2] Enkephalins are pentapeptides with the sequence this compound-Gly-Phe-Met or this compound-Gly-Phe-Leu.[3] The cleavage of the Gly-Gly bond in enkephalins by enzymes such as Neprilysin (NEP) , also known as "enkephalinase" (EC 3.4.24.11), can generate the tripeptide this compound-Gly.[4][5] Subsequent cleavage of the Gly-Gly bond in this compound-Gly by Dipeptidyl Peptidases (DPPs) would yield this compound. Alternatively, some carboxypeptidases could potentially cleave enkephalins to produce this compound-Gly, which is then further processed.

  • Non-Ribosomal Peptide Synthesis (NRPS): In various microorganisms and fungi, the synthesis of dipeptides and other small peptides occurs via large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[4][6] These enzymes can activate and link amino acids, including tyrosine and glycine, independently of mRNA templates. While direct evidence for a specific NRPS responsible for this compound synthesis in mammals is lacking, this mechanism represents a potential pathway for its de novo synthesis in other organisms and a valuable tool for the biotechnological production of this dipeptide.[7]

Degradation of this compound

The breakdown of this compound into its constituent amino acids, Tyrosine and Glycine, is primarily carried out by a class of enzymes known as aminopeptidases .[2][3] These exopeptidases cleave the peptide bond at the N-terminus of peptides.

  • Aminopeptidases (EC 3.4.11.-): Several aminopeptidases can hydrolyze the this compound peptide bond. These enzymes are ubiquitously present in various tissues and cellular compartments. The cleavage of the this compound bond is a critical step in terminating the biological activity of enkephalins and their metabolites.[2]

  • Dipeptidyl Peptidase IV (DPP-IV, CD26; EC 3.4.14.5): While DPP-IV preferentially cleaves dipeptides from the N-terminus of peptides with a proline or alanine (B10760859) at the second position, it has been shown to have broader substrate specificity and may slowly cleave other dipeptides.[8][9] However, its role in this compound degradation is likely minor compared to that of general aminopeptidases.

Key Enzymes in this compound Metabolism

A variety of enzymes are implicated in the synthesis and degradation of this compound. The following table summarizes the key enzymes and their roles.

Enzyme CategorySpecific Enzyme (EC Number)Role in this compound MetabolismSubstrate(s)Product(s)
Synthesis
EndopeptidaseNeprilysin (EC 3.4.24.11)Formation of this compound-Gly from EnkephalinsEnkephalins (e.g., Met-enkephalin)This compound-Gly + Phe-Met
Peptidyl-DipeptidaseDipeptidyl Peptidase III (EC 3.4.14.4)Potential cleavage of enkephalinsEnkephalinsThis compound + Gly-Phe-Met
LigaseNon-Ribosomal Peptide Synthetase (NRPS)De novo synthesis (primarily in microorganisms)Tyrosine, Glycine, ATPThis compound, AMP, PPi
Degradation
ExopeptidaseAminopeptidases (EC 3.4.11.-)Cleavage of the this compound peptide bondThis compoundTyrosine + Glycine
ExopeptidaseDipeptidyl Peptidase IV (EC 3.4.14.5)Minor role in this compound cleavageThis compoundTyrosine + Glycine

Quantitative Data

Quantitative data on the kinetics of enzymes involved in this compound metabolism and the tissue concentrations of the dipeptide are essential for understanding its physiological relevance. While specific data for this compound is sparse, information from related substrates provides valuable insights.

Enzyme Kinetics

The following table presents available kinetic parameters for enzymes acting on this compound or related peptides.

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism/Tissue
NeprilysinCyclic beta-turn peptide (14-membered ring)~17148 min⁻¹ (kcat)Rat
Dipeptidyl Peptidase IVGly-Pro-p-nitroanilide120-280-Human Placenta
Aminopeptidase (B13392206) NAla-7-amido-4-methylcoumarin (Ala-AMC)~50-General

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Tissue Concentrations

Direct measurements of this compound concentrations in tissues are not widely reported. However, studies on the related tripeptide, this compound-Gly, in the brain provide an indication of the levels of enkephalin metabolites.

MetaboliteBrain RegionConcentration (pmol/mg protein)Species
This compound-GlyStriatum~18 (turnover rate)Mouse
This compound-GlyWhole Brain~8 pmol/brainMouse

Experimental Protocols

The study of this compound metabolism requires robust experimental methods for its quantification and for assaying the activity of related enzymes.

Quantification of this compound

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold-standard method for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer (e.g., 0.1 M HCl) to precipitate proteins.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the peptides.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration. A C18 cartridge is suitable for this purpose.

    • Elute the peptides and dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for HPLC analysis.

  • HPLC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • The gradient can be optimized to achieve good separation of this compound from other components.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound).

Aminopeptidase Activity Assay

Method: Fluorometric Assay using a Synthetic Substrate

This method provides a sensitive and continuous measurement of aminopeptidase activity.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Enzyme Source: Purified aminopeptidase or a tissue homogenate.

    • Substrate: A fluorogenic aminopeptidase substrate such as Alanine-7-amido-4-methylcoumarin (Ala-AMC) or Leucine-7-amido-4-methylcoumarin (Leu-AMC). While a this compound-AMC substrate would be ideal, it may not be commercially available.

    • Inhibitor (for control experiments): Bestatin or another broad-spectrum aminopeptidase inhibitor.

  • Procedure:

    • Pre-incubate the enzyme source in the assay buffer at 37°C for a few minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm for AMC).

    • The rate of fluorescence increase is proportional to the enzyme activity.

    • Calculate the enzyme activity based on a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).

Signaling Pathways and Visualizations

The metabolism of this compound is a key component of the enkephalin signaling pathway. The following diagrams illustrate these relationships.

Enkephalin_Metabolism Proenkephalin Proenkephalin Enkephalin Enkephalin (this compound-Gly-Phe-Met/Leu) Proenkephalin->Enkephalin Prohormone Convertases Tyr_Gly_Gly This compound-Gly Enkephalin->Tyr_Gly_Gly Neprilysin (EC 3.4.24.11) Tyr_Gly This compound Enkephalin->Tyr_Gly Dipeptidyl Peptidase III (EC 3.4.14.4) Tyr_Gly_Gly->Tyr_Gly Dipeptidyl Peptidases Tyr Tyrosine Tyr_Gly->Tyr Aminopeptidases (EC 3.4.11.-) Gly Glycine Tyr_Gly->Gly Aminopeptidases (EC 3.4.11.-)

Caption: Overview of the Enkephalin Metabolic Pathway Leading to this compound Formation and Degradation.

NRPS_Dipeptide_Synthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module A_domain A Adenylation Domain T_domain T Thiolation Domain A_domain->T_domain Activates & loads Tyr AMP_PPi AMP + PPi A_domain->AMP_PPi C_domain C Condensation Domain T_domain->C_domain Tyr_Gly This compound C_domain->Tyr_Gly Peptide bond formation Tyr Tyrosine Tyr->A_domain Gly Glycine Gly->C_domain ATP ATP ATP->A_domain

Caption: Schematic of a simplified Non-Ribosomal Peptide Synthetase (NRPS) workflow for dipeptide synthesis.

Experimental_Workflow_TyrGly_Quantification start Biological Sample (e.g., Brain Tissue) homogenization Homogenization & Protein Precipitation start->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant drying Drying & Reconstitution spe->drying hplc HPLC Separation (C18 Column) drying->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for the quantification of this compound in biological samples using HPLC-MS/MS.

Conclusion

The metabolic pathways of this compound are central to the regulation of enkephalin signaling and, by extension, to a host of neurological processes. While the degradation of this compound by aminopeptidases is well-established, further research is needed to fully elucidate the specific enzymes involved in its synthesis in mammals and to gather more comprehensive quantitative data on its metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this compound and to explore its potential as a therapeutic target and biomarker.

References

An In-Depth Technical Guide to Predicted Protein Binding Sites for Tyr-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted protein binding sites for the dipeptide Tyrosyl-Glycine (Tyr-Gly). Drawing upon established principles of protein-ligand interactions and known binding motifs, this document outlines a key predicted protein target, presents detailed experimental protocols for validation, and offers a framework for further investigation.

Introduction

This compound is a simple dipeptide with potential biological significance stemming from its constituent amino acids. Tyrosine residues are frequently involved in protein-protein interactions and signaling pathways, often as part of recognition motifs. This guide focuses on a high-probability binding partner for this compound and provides the necessary technical details for researchers to explore and validate this predicted interaction.

Predicted Protein Binding Target: Adaptor Protein 2 (AP2) μ2 Subunit

The primary predicted binding target for this compound is the μ2 subunit of the Adaptor Protein 2 (AP2) complex . This prediction is based on the well-characterized role of the AP2 μ2 subunit in recognizing and binding to tyrosine-based sorting signals, typically in the form of a YxxØ motif, where 'Y' is tyrosine, 'x' is any amino acid, and 'Ø' is a bulky hydrophobic residue.[1][2] While this compound is a shorter sequence than the canonical motif, the presence of the critical tyrosine residue suggests a potential interaction with the same binding pocket on the μ2 subunit.

The AP2 complex is a key component of the cellular machinery responsible for clathrin-mediated endocytosis, a process vital for the uptake of cell surface receptors and other cargo.[3] The interaction between tyrosine-containing motifs and the AP2 μ2 subunit is a crucial step in the recognition and internalization of these cargo proteins.[1]

Predicted Binding Site and Interaction Model

The crystal structure of the AP2 μ2 subunit in complex with longer YxxØ-containing peptides reveals a well-defined binding pocket.[1] The tyrosine residue of the motif is anchored in a hydrophobic pocket, with its hydroxyl group forming hydrogen bonds with specific residues within the pocket.[1]

Based on this structural information, a predictive model for the binding of this compound to the AP2 μ2 subunit can be proposed. The tyrosine residue of this compound is expected to occupy the same hydrophobic pocket as the tyrosine in the canonical YxxØ motif. The glycine (B1666218) residue, being small and flexible, would likely occupy the adjacent space without significant steric hindrance.

Below is a conceptual diagram illustrating the predicted binding of this compound within the YxxØ binding site of the AP2 μ2 subunit.

TyrGly_AP2_Binding Predicted Binding of this compound to AP2 μ2 Subunit cluster_AP2 AP2 μ2 Subunit Binding Pocket cluster_TyrGly This compound Dipeptide Pocket Hydrophobic Pocket HBond_Acceptors H-Bond Acceptors (e.g., Asp176) Tyr Tyrosine Residue Tyr->Pocket Hydrophobic Interaction Tyr->HBond_Acceptors Hydrogen Bonding Gly Glycine Residue Gly->Pocket Van der Waals Interaction ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Protein Purified AP2 μ2 Subunit (in buffer) Cell Calorimeter Cell with AP2 μ2 Protein->Cell Ligand This compound Solution (in same buffer) Syringe Syringe with this compound Ligand->Syringe Titration Titration Syringe->Titration Cell->Titration RawData Heat Bursts Titration->RawData BindingIsotherm Binding Isotherm RawData->BindingIsotherm Thermodynamics Kd, n, ΔH, ΔS BindingIsotherm->Thermodynamics SPR_Workflow cluster_Preparation Sensor Chip Preparation cluster_Experiment SPR Experiment cluster_Analysis Data Analysis Immobilization Immobilize AP2 μ2 Subunit on Sensor Chip Association Inject this compound (Analyte) Immobilization->Association Dissociation Inject Running Buffer Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate kon, koff, Kd Sensorgram->Kinetics CoIP_Workflow cluster_Preparation Cell Lysate Preparation cluster_IP Immunoprecipitation cluster_Wash_Elute Wash and Elute cluster_Detection Detection Cells Cells expressing tagged AP2 μ2 Lysis Lyse cells and add this compound Cells->Lysis Antibody Add anti-tag antibody Lysis->Antibody Beads Add Protein A/G beads Antibody->Beads Incubate Incubate to form complexes Beads->Incubate Wash Wash beads to remove non-specific binding Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Detection Detect tagged AP2 μ2 and (indirectly) this compound SDS_PAGE->Detection Signaling_Pathway TyrGly This compound AP2 AP2 Complex (μ2 subunit) TyrGly->AP2 Predicted Binding (Modulation) Clathrin Clathrin AP2->Clathrin Recruitment Cargo YxxØ Cargo Protein (e.g., EGFR) Cargo->AP2 Binding Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Vesicle Formation Signaling Downstream Signaling Endocytosis->Signaling Regulation of Receptor Signaling

References

In-Depth Technical Guide to the Theoretical Modeling of Tyr-Gly Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the conformational landscape of the dipeptide Tyrosyl-Glycine (Tyr-Gly). Understanding the conformational preferences of small peptides like this compound is crucial for elucidating the fundamental principles of protein folding, molecular recognition, and rational drug design. This document details the computational methodologies employed to explore the potential energy surface of this compound, presents key quantitative data on its stable conformers, and outlines the experimental protocols used for validation.

Introduction to this compound Conformational Analysis

The conformational flexibility of peptides is a key determinant of their biological function. The this compound dipeptide, with its aromatic tyrosine residue and flexible glycine (B1666218) residue, presents an interesting case for studying the interplay of various non-covalent interactions that govern peptide structure. These interactions include backbone hydrogen bonds, side-chain-backbone interactions, and intramolecular forces involving the aromatic ring.

Theoretical modeling, through quantum chemical calculations and molecular dynamics simulations, offers a powerful lens to investigate the myriad of possible conformations and identify the most energetically favorable ones. These computational approaches provide detailed insights into the dihedral angles (φ, ψ, and χ) that define the peptide's three-dimensional structure and the relative energies of different conformers.

Theoretical Modeling Methodologies

The exploration of the this compound conformational space is typically achieved through a hierarchical computational approach. This involves an initial broad search for potential energy minima using less computationally expensive methods, followed by refinement of the most promising structures using higher levels of theory.

A general workflow for the theoretical determination of stable this compound conformers is outlined below:

Computational Workflow for this compound Conformational Analysis cluster_0 Conformational Search cluster_1 Refinement cluster_2 Analysis Initial Structures Initial Structures Low-Level Optimization Low-Level Optimization Initial Structures->Low-Level Optimization e.g., Molecular Mechanics High-Level Optimization High-Level Optimization Low-Level Optimization->High-Level Optimization e.g., DFT (B3LYP) Energy Calculation Energy Calculation High-Level Optimization->Energy Calculation e.g., MP2 Conformer Ranking Conformer Ranking Energy Calculation->Conformer Ranking Structural Analysis Structural Analysis Conformer Ranking->Structural Analysis

Figure 1: A generalized workflow for the computational analysis of this compound conformations.

Quantum Chemical Calculations

Quantum chemical (QC) methods are employed to accurately calculate the electronic structure and energies of the this compound conformers.

Protocol for Quantum Chemical Calculations:

  • Initial Structure Generation: A large number of initial this compound structures are generated by systematically rotating the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ) of the tyrosine residue.

  • Low-Level Optimization: The initial structures are first optimized using a computationally efficient method, such as a lower-level density functional theory (DFT) functional (e.g., B3LYP) with a modest basis set (e.g., 6-31G(d)). This step serves to locate the local minima on the potential energy surface.

  • High-Level Optimization: The unique conformers obtained from the low-level optimization are then subjected to a more rigorous optimization using a higher-level DFT functional (e.g., M06-2X) or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2), with a larger basis set (e.g., 6-311++G(d,p)).

  • Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for correcting the relative energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a given environment, such as in the gas phase or in solution.

Protocol for Molecular Dynamics Simulations (using AMBER):

  • System Preparation:

    • Building the Initial Structure: An initial conformation of the this compound dipeptide is either taken from experimental data or built using a molecular builder.

    • Force Field Assignment: A suitable force field, such as AMBER ff14SB, is assigned to the dipeptide. This involves defining the atom types, charges, and bonded and non-bonded parameters.

    • Solvation (for solution-phase simulations): The dipeptide is placed in a periodic box of solvent (e.g., water, modeled by TIP3P).

    • Ionization (optional): Ions are added to neutralize the system and to mimic a specific ionic strength.

  • Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done in a multi-stage process, first minimizing the solvent and ions while restraining the peptide, and then minimizing the entire system.

  • Heating: The system is gradually heated from a low temperature (e.g., 10 K) to the desired simulation temperature (e.g., 300 K) over a short simulation period.

  • Equilibration: The system is allowed to equilibrate at the target temperature and pressure for a sufficient amount of time to ensure that the system has reached a stable state. This is often done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: The production MD simulation is run for the desired length of time (nanoseconds to microseconds), during which the trajectory of the atoms is saved at regular intervals.

  • Analysis: The trajectory is analyzed to extract information about the conformational dynamics, such as Ramachandran plots, root-mean-square deviation (RMSD), hydrogen bonding patterns, and the population of different conformational states.

The logical relationship between these computational approaches and experimental validation is depicted below:

Theory-Experiment Relationship Theoretical_Modeling Theoretical Modeling (QC & MD) Predicted_Conformers Predicted Conformers (Energies, Structures) Theoretical_Modeling->Predicted_Conformers Validated_Model Validated Conformational Model Theoretical_Modeling->Validated_Model Experimental_Validation Experimental Validation (Spectroscopy) Predicted_Conformers->Experimental_Validation Comparison Experimental_Validation->Validated_Model

Figure 2: The interplay between theoretical modeling and experimental validation in conformational analysis.

Quantitative Data on this compound Conformers

Theoretical studies have identified several low-energy conformers of the this compound dipeptide in the gas phase. The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds and the orientation of the aromatic side chain.

While a comprehensive, experimentally verified table of all conformers remains a subject of ongoing research, computational studies provide valuable predictions. The following table summarizes representative data for a few key conformers of a related tripeptide, Gly-Tyr-Gly, which can provide insights into the conformational preferences of the this compound segment.

Table 1: Calculated Conformational Parameters for Low-Energy Gly-Tyr-Gly Conformers

ConformerBackbone Conformation (φTyr, ψTyr)Side Chain Conformation (χ1, χ2)Relative Energy (kcal/mol)Key Intramolecular Interactions
I βg+0.00C=O(Gly1)···H-N(Gly3), OH(Tyr)···O=C(Gly1)
II γLt0.58C=O(Gly1)···H-N(Tyr), OH(Tyr)···O=C(Gly1)
III βt1.23C=O(Gly1)···H-N(Gly3)

Note: The dihedral angles are represented by standard nomenclature (β, γL, g+, t). Relative energies are indicative and can vary depending on the level of theory.

Experimental Validation Protocols

Experimental techniques are essential for validating the results of theoretical models. For gas-phase studies of peptide conformations, double-resonance spectroscopy methods are particularly powerful.

UV-UV and IR-UV Double Resonance Spectroscopy

Protocol for IR-UV Double Resonance Spectroscopy:

  • Sample Introduction: The this compound dipeptide is introduced into a high-vacuum chamber, typically through laser desorption/ablation of a solid sample.

  • Supersonic Expansion: The desorbed molecules are entrained in a jet of an inert carrier gas (e.g., Argon) and expanded into the vacuum. This process cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra.

  • UV Excitation (Probe): A tunable UV laser is used to excite the tyrosine chromophore. The resulting ions are detected by a time-of-flight mass spectrometer. A UV spectrum is recorded by scanning the laser frequency, where each peak corresponds to a specific conformer.

  • IR Excitation (Pump): An intense, tunable IR laser is introduced upstream of the UV laser. The IR laser is tuned to a specific vibrational frequency of one of the conformers.

  • Double Resonance: If the IR laser is resonant with a vibrational transition of a particular conformer, it will excite that conformer to a higher vibrational state. This can lead to a depletion of the ground state population of that conformer.

  • Spectral Measurement: The UV laser frequency is fixed on a peak corresponding to a specific conformer, and the IR laser frequency is scanned. When the IR laser is resonant with a vibration of that conformer, a dip in the ion signal is observed. This IR "dip" spectrum is a conformer-specific vibrational spectrum.

  • Conformer Assignment: The experimentally obtained IR spectra for each conformer are compared with the vibrational spectra calculated theoretically for the predicted low-energy structures. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the observed conformers to their calculated structures.

The workflow for this experimental validation is as follows:

Experimental Validation Workflow Sample_Prep Sample Preparation (Laser Desorption) Cooling Supersonic Expansion (Jet Cooling) Sample_Prep->Cooling IR_Pump IR Pump Laser (Vibrational Excitation) Cooling->IR_Pump UV_Probe UV Probe Laser (Conformer Selection) Detection Mass Spectrometry (Ion Detection) UV_Probe->Detection IR_Pump->UV_Probe Analysis Conformer Assignment (Comparison with Theory) Detection->Analysis

Figure 3: A schematic of the IR-UV double resonance spectroscopy experimental workflow.

Conclusion

The theoretical modeling of this compound conformation, supported by experimental validation, provides a detailed picture of the structural preferences of this fundamental dipeptide. The interplay of computational chemistry and gas-phase spectroscopy is crucial for building accurate models of peptide behavior. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of structural biology, computational chemistry, and drug discovery, aiding in the development of a deeper understanding of the principles that govern the structure and function of peptides and proteins.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tyr-Gly Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantitative analysis of the dipeptide Tyr-Gly (Tyrosine-Glycine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a simple dipeptide that serves as a fundamental model in peptide and protein research, and its accurate quantification is crucial in various stages of drug development and biochemical studies. The protocols detailed herein cover the analytical method development, system suitability, and validation parameters to ensure a robust and reliable analysis. Reversed-phase HPLC is an essential tool for separating and analyzing peptides, offering high resolution and sensitivity.[1] This method separates molecules based on their hydrophobicity, making it well-suited for peptides like this compound.[2][3]

Principle of the Method

The quantitative analysis of this compound is achieved by RP-HPLC with UV detection. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to elute this compound from the column. The presence of a tyrosine residue allows for sensitive UV detection.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis A Prepare Mobile Phase A (e.g., 0.1% TFA in Water) B Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) A->B C Prepare this compound Standard Solutions and Quality Control Samples B->C D Filter and Degas Mobile Phases and Samples C->D E Equilibrate HPLC System with Initial Mobile Phase Conditions D->E F Inject Sample E->F G Perform Gradient Elution F->G H Detect this compound by UV Absorbance G->H I Record Chromatogram H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify this compound Concentration K->L

Caption: Experimental workflow for this compound quantitative analysis by HPLC.

Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • 0.22 µm or 0.45 µm syringe filters

Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size)[4]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Standard Solutions
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v).[2] Degas the solution using sonication or vacuum filtration.[2]

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v).[2] Degas the solution.[2]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Protocol 2: HPLC Method Parameters

The following are typical HPLC parameters for the analysis of this compound. These may require optimization based on the specific column and system used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm or 280 nm
Run Time 20 minutes (including equilibration)
Protocol 3: System Suitability

Before running the analytical samples, perform a system suitability test to ensure the HPLC system is performing correctly.

  • Inject the medium concentration standard solution five or six times.

  • Calculate the relative standard deviation (RSD) of the peak area and retention time.

  • The acceptance criteria are typically:

    • RSD of peak area ≤ 2.0%

    • RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates (N) ≥ 2000

Protocol 4: Sample Analysis and Quantification
  • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

  • Construct a calibration curve by injecting the working standard solutions in duplicate.

  • Inject the unknown and QC samples.

  • Plot the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method for this compound quantification. These values are representative and should be established for each specific laboratory and application.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Consistent~ 8.5
RSD of Retention Time (%) ≤ 1.00.3
RSD of Peak Area (%) ≤ 2.00.8
Tailing Factor ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000

Table 2: Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Report~ 0.2
Limit of Quantification (LOQ) (µg/mL) Report~ 0.7
Accuracy (% Recovery) 98.0 - 102.099.5 - 101.2
Precision (RSD %)
Intra-day≤ 2.0< 1.5
Inter-day≤ 3.0< 2.5

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanols; Column degradationEnsure sufficient TFA (0.1%) in the mobile phase; Use a new column.[5]
Split Peaks Column void or blockage; Injection solvent mismatchUse a new column; Ensure sample is dissolved in the initial mobile phase.[6]
Baseline Drift Inadequate column equilibration; Mobile phase contaminationAllow for longer equilibration time; Prepare fresh mobile phases.[5]
Variable Retention Times Pump issues; Temperature fluctuationsCheck HPLC pump for leaks and ensure proper mixing; Use a column oven.[5]

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the detailed protocols for mobile phase and sample preparation, along with rigorous system suitability testing and method validation, will ensure high-quality, reproducible results suitable for research, quality control, and drug development applications.

References

Application Note: Detection and Quantification of Tyr-Gly by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application data for the sensitive and accurate detection and quantification of the dipeptide Tyrosine-Glycine (Tyr-Gly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Introduction

This compound is a dipeptide that may serve as a biomarker or a metabolic product of larger bioactive peptides, such as enkephalins.[1] Accurate and sensitive detection of this compound in various biological matrices is crucial for understanding its physiological roles and for potential applications in drug development and diagnostics. Mass spectrometry offers unparalleled specificity and sensitivity for the analysis of such small molecules.[2] This application note details optimized workflows for both quantitative analysis by LC-MS/MS and rapid, high-throughput screening by MALDI-TOF MS.

Quantitative Analysis of this compound using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative peptide analysis due to its high sensitivity, selectivity, and specificity.[3] The following protocol outlines a robust method for the quantification of this compound in biological samples.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Objective: To extract this compound from a complex biological matrix (e.g., plasma, serum, cell lysate) and prepare it for LC-MS/MS analysis.

  • Materials:

    • Biological sample (e.g., 100 µL of human plasma)

    • Internal Standard (IS): this compound labeled with stable isotopes (e.g., 13C, 15N)

    • Protein precipitation solvent: Acetonitrile (ACN) with 0.1% formic acid (FA)

    • Microcentrifuge tubes

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator (optional)

  • Procedure:

    • Thaw biological samples on ice.

    • Spike the sample with the internal standard to a final concentration of 50 ng/mL.

    • Add three volumes of ice-cold protein precipitation solvent to one volume of the sample (e.g., 300 µL of ACN with 0.1% FA to 100 µL of plasma).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).[4]

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]

2. Liquid Chromatography Conditions:

  • Objective: To chromatographically separate this compound from other components in the sample extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable first choice.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    5.0 30
    5.1 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Objective: To detect and quantify this compound and its internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 239.1 136.1 (y1-ion) 15
    This compound 239.1 75.1 (b1-ion) 20

    | this compound (IS) | e.g., 248.1 | 142.1 | 15 |

  • Note: The specific m/z values for the internal standard will depend on the isotopic labels used. The product ions correspond to the characteristic fragmentation of the peptide bond.[7][8] The y1-ion generally provides a more intense signal for peptides with a C-terminal glycine.

Data Presentation: Quantitative Performance (Example Data)

The following table summarizes the expected performance characteristics of the described LC-MS/MS method.

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal

Qualitative Analysis of this compound using MALDI-TOF MS

MALDI-TOF MS is a rapid and high-throughput technique suitable for the qualitative detection of peptides in samples that have undergone some degree of purification.[9][10]

Experimental Protocol: MALDI-TOF MS

1. Sample Preparation:

  • Objective: To prepare a clean sample of this compound for co-crystallization with a MALDI matrix.

  • Materials:

    • Purified sample containing this compound

    • C18 ZipTips or equivalent for desalting[5]

    • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) solution (10 mg/mL in 50% ACN, 0.1% TFA).

    • MALDI target plate

  • Procedure:

    • Desalt and concentrate the peptide sample using a C18 ZipTip according to the manufacturer's protocol.

    • Elute the peptide in a small volume (e.g., 2 µL) of the MALDI matrix solution.

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature (the "dried-droplet" method).[11]

2. Mass Spectrometry Conditions:

  • Objective: To acquire a mass spectrum for the identification of this compound.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: 100 - 500 m/z.

  • Data Acquisition: Average 100-200 laser shots per spot to obtain a representative spectrum.

  • Expected Mass: The protonated molecular ion [M+H]+ of this compound is expected at m/z 239.1.

Visualizations

Experimental Workflows and Logical Relationships

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN + 0.1% FA) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial LC Liquid Chromatography (C18 Separation) Vial->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: LC-MS/MS workflow for quantitative analysis of this compound.

MALDI_Workflow Sample Purified Peptide Sample Desalt Desalting (C18 ZipTip) Sample->Desalt Mix Mix with MALDI Matrix (CHCA) Desalt->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze Detect Detection of [M+H]+ at m/z 239.1 Analyze->Detect

Caption: MALDI-TOF MS workflow for qualitative detection of this compound.

Enkephalin_Metabolism Enkephalin Enkephalin (e.g., Leu-enkephalin: This compound-Gly-Phe-Leu) Metabolism Metabolic Cleavage (Peptidases) Enkephalin->Metabolism TyrGly This compound Metabolism->TyrGly Other Other Fragments (e.g., Gly-Phe-Leu) Metabolism->Other

Caption: Putative metabolic origin of this compound from enkephalins.

References

Application Note: Solid-Phase Synthesis of Tyr-Gly Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tyrosine-Glycine (Tyr-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method offers a robust and efficient approach for the stepwise assembly of peptides on a solid support, facilitating purification and high yields.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage. This application note details the synthesis of the dipeptide this compound on a Wang resin, a common solid support for peptides with a C-terminal carboxylic acid. The protocol covers all critical steps from resin preparation to the final cleavage and purification of the target dipeptide.

Experimental Protocols

Materials and Reagents
  • Fmoc-Gly-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Kaiser test kit (Ninhydrin solutions)

Protocol 1: Synthesis of this compound on Wang Resin

This protocol outlines the manual synthesis of this compound starting from Fmoc-Gly-Wang resin.

1. Resin Swelling and Preparation:

  • Place 1 g of Fmoc-Gly-Wang resin (0.5 mmol) in a fritted syringe reaction vessel.

  • Add 10 mL of DMF to the resin and allow it to swell for 30-60 minutes with occasional agitation.

  • Drain the DMF from the swollen resin.

2. Fmoc Deprotection of Glycine:

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes and then drain the solution.[1]

  • Add a fresh 10 mL portion of 20% piperidine in DMF and agitate for 7 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by an intense blue color).[1][2]

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 1.5 mmol, 0.69 g), HOBt (3 equivalents, 1.5 mmol, 0.23 g), and DIC (3 equivalents, 1.5 mmol, 0.23 mL) in 5 mL of DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected Gly-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow or colorless beads). If the test is positive, the coupling step should be repeated.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Tyrosine.

  • After deprotection, wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS in a fume hood.[3] For 1 g of resin, prepare 10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, then carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude this compound peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

ParameterValueUnitNotes
Starting Resin
TypeFmoc-Gly-Wang-Pre-loaded resin
Substitution0.5mmol/g
Amount1.0g
Fmoc Deprotection
Reagent20% Piperidine in DMFv/v
Volume10mLPer wash
Reaction Time3 + 7minutesTwo-step deprotection[1]
Amino Acid Coupling
Fmoc-Tyr(tBu)-OH3equivalentsRelative to resin loading
HOBt3equivalents
DIC3equivalents
Reaction Time1 - 2hours
Cleavage
ReagentTFA/H₂O/TIS% v/v
Composition95 / 2.5 / 2.5-Cleavage cocktail[3]
Volume10mLPer gram of resin
Reaction Time2 - 3hours[3]
Expected Yield 70 - 90%Crude peptide, sequence-dependent

Mandatory Visualization

Solid_Phase_Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Synthesis Cycle: Tyrosine Coupling cluster_final_steps Final Steps cluster_cleavage Cleavage and Purification Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell 30-60 min Fmoc_Deprotection_Gly Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Gly Wash1 Wash (DMF) Fmoc_Deprotection_Gly->Wash1 Kaiser_Test1 Kaiser Test (+ve) Wash1->Kaiser_Test1 Coupling Couple Fmoc-Tyr(tBu)-OH (DIC/HOBt) Kaiser_Test1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test2 Kaiser Test (-ve) Wash2->Kaiser_Test2 Final_Fmoc_Deprotection Final Fmoc Deprotection Kaiser_Test2->Final_Fmoc_Deprotection Wash3 Wash (DMF/DCM) Final_Fmoc_Deprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage (TFA/H2O/TIS) Dry->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Final_Peptide This compound Dipeptide Purification->Final_Peptide

References

Application Notes and Protocols: Tyr-Gly as a Substrate in Peptidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosyl-Glycine (Tyr-Gly) is a valuable substrate for the characterization and kinetic analysis of various exopeptidases, enzymes that cleave peptide bonds at the N- or C-terminus of a polypeptide chain.[1] Specifically, this compound can be utilized to assay the activity of certain aminopeptidases, which cleave the N-terminal residue (Tyrosine), and carboxypeptidases, which cleave the C-terminal residue (Glycine). Monitoring the activity of these enzymes is crucial in numerous research areas, including understanding protein turnover, neuropeptide processing, and hormone regulation. Consequently, these enzymes are significant targets for drug discovery and development.

These application notes provide detailed protocols for employing this compound as a substrate in peptidase assays. The methodologies cover common detection techniques, including spectrophotometry and high-performance liquid chromatography (HPLC), suitable for applications ranging from basic enzyme characterization to high-throughput screening of potential inhibitors.

General Principles of Peptidase Assays with this compound

The core principle involves the enzymatic hydrolysis of the peptide bond between the tyrosine and glycine (B1666218) residues, catalyzed by a suitable peptidase. This reaction yields L-tyrosine and L-glycine as products. The rate of product formation or substrate depletion is a direct measure of the enzyme's activity.

  • Enzymatic Reaction: this compound + H₂O --(Peptidase)--> L-Tyrosine + L-Glycine

The progress of this reaction can be monitored by quantifying the disappearance of the this compound substrate or the appearance of the L-Tyrosine and L-Glycine products.

sub This compound (Substrate) enzyme Peptidase sub->enzyme prod1 L-Tyrosine enzyme->prod1 prod2 L-Glycine enzyme->prod2 water H₂O water->enzyme cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis prep_sub Prepare this compound Stock Solution setup Set up reactions: Buffer + Substrate prep_sub->setup prep_enz Prepare Enzyme Dilution initiate Initiate with Enzyme prep_enz->initiate prep_std Prepare Amino Acid Standards analyze Calculate Product Conc. using Standard Curve prep_std->analyze preincubate Pre-incubate at Optimal Temperature setup->preincubate preincubate->initiate incubate Incubate for Fixed Time (t) initiate->incubate terminate Terminate Reaction (e.g., add HCl) incubate->terminate ninhydrin Add Ninhydrin Reagent terminate->ninhydrin heat Heat at 100°C ninhydrin->heat cool Cool to Room Temp heat->cool read Read Absorbance at 570 nm cool->read read->analyze cluster_reaction 1. Enzymatic Reaction cluster_prep 2. Sample Preparation cluster_analysis 3. HPLC Analysis rxn Incubate Enzyme with this compound Substrate quench Quench Reaction & Precipitate Enzyme (e.g., ACN) rxn->quench spin Centrifuge to Pellet Precipitated Protein quench->spin collect Collect Supernatant into HPLC Vial spin->collect inject Inject Sample onto C18 Column collect->inject separate Separate Components with Gradient Elution inject->separate detect Detect Tyr-containing Species via UV (280 nm) separate->detect quantify Quantify by Peak Area Integration detect->quantify

References

Application Notes and Protocols for Tyr-Gly and Related Peptides in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosine-Glycine (Tyr-Gly) and its closely related tripeptide this compound-Gly are fundamental components of endogenous opioid peptides, such as enkephalins. While research on the dipeptide this compound alone is limited, the tripeptide this compound-Gly has been identified as a significant metabolite of enkephalins in the brain.[1][2] Its levels can serve as an indicator of opioid peptide release and metabolism, making it a valuable tool in neuroscience research.[1] This document provides detailed application notes and protocols for the study of this compound-Gly, with the understanding that these methodologies can be adapted for the investigation of this compound and other small Tyr-containing peptides.

These peptides are of interest in neuroscience for their potential roles in pain modulation, neurotransmission, and as biomarkers for endogenous opioid system activity. Their study involves a range of techniques from analytical chemistry to behavioral neuroscience.

I. Applications in Neuroscience Research

The primary application of this compound-Gly in neuroscience is as a biomarker for the release and degradation of enkephalins.[1] By measuring the levels of this compound-Gly in different brain regions or in the cerebrospinal fluid, researchers can infer the activity of enkephalinergic neurons under various physiological and pathological conditions.

Key Research Areas:

  • Pain Perception and Analgesia: Investigating how different stimuli or analgesic drugs affect the turnover of endogenous opioids by measuring this compound-Gly levels.

  • Stress and Emotional Behavior: Studying the role of the endogenous opioid system in stress responses and mood regulation.

  • Drug Abuse and Addiction: Examining the impact of drugs of abuse on the enkephalinergic system.

  • Neurodegenerative Diseases: Exploring potential alterations in opioid peptide metabolism in the context of neurodegenerative disorders.

II. Quantitative Data

Peptide/CompoundTargetAssayAffinity/PotencyReference
H-Tyr-c[D-Lys-Phe-Tyr-Gly]µ-opioid receptorRadioligand BindingKi = 0.99 nM[3]
H-Tyr-c[D-Lys-Phe-Tyr-Gly]µ-opioid receptor[35S]GTPγS functional assayEC50 = 2.3 nM[3]
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2)Tyr-MIF-1 binding siteRadioligand BindingKd = 91 nM[3]

III. Experimental Protocols

Protocol 1: Quantification of this compound-Gly in Brain Tissue by HPLC and Radioimmunoassay (RIA)

This protocol describes the extraction and quantification of the tripeptide this compound-Gly from rat brain tissue, a method that can be adapted to measure this compound.

Materials:

  • Rat brain tissue (e.g., striatum, globus pallidus)

  • 0.1 N HCl

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Radioimmunoassay (RIA) kit for this compound-Gly (requires custom antibody generation)

  • Scintillation counter

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.1 N HCl.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE column with methanol (B129727) followed by equilibration with 0.1% TFA in water.

    • Load the supernatant onto the column.

    • Wash the column with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

    • Dry the eluate under vacuum.

  • High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Use a gradient of acetonitrile in 0.1% TFA to separate the peptides.

    • Collect fractions corresponding to the retention time of a this compound-Gly standard.

  • Radioimmunoassay (RIA):

    • Perform a competitive RIA on the collected HPLC fractions.

    • Incubate the sample with a specific primary antibody against this compound-Gly and a radiolabeled this compound-Gly tracer (e.g., ¹²⁵I-Tyr-Gly-Gly).

    • Precipitate the antibody-antigen complexes using a secondary antibody.

    • Centrifuge and measure the radioactivity of the pellet using a gamma counter.

    • Quantify the amount of this compound-Gly in the sample by comparing it to a standard curve.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular this compound-Gly in the Brain

This protocol allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Materials:

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-MS/MS system for analysis

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a perfusion pump and a fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Sample Analysis:

    • Analyze the collected dialysate samples using a sensitive analytical method such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify the levels of this compound-Gly.

IV. Visualizations

Signaling Pathway: Enkephalin Metabolism

The following diagram illustrates the metabolic pathway of enkephalins, leading to the formation of this compound-Gly.

Enkephalin_Metabolism Proenkephalin Proenkephalin Met_Enkephalin Met-Enkephalin (this compound-Gly-Phe-Met) Proenkephalin->Met_Enkephalin Prohormone Convertases Leu_Enkephalin Leu-Enkephalin (this compound-Gly-Phe-Leu) Proenkephalin->Leu_Enkephalin Prohormone Convertases TGG This compound-Gly Met_Enkephalin->TGG Enkephalinase (Neprilysin) Other_Fragments Other Peptide Fragments Met_Enkephalin->Other_Fragments Other Peptidases Leu_Enkephalin->TGG Enkephalinase (Neprilysin) Leu_Enkephalin->Other_Fragments Other Peptidases Amino_Acids Amino Acids TGG->Amino_Acids Aminopeptidases

Caption: Metabolic pathway of enkephalins to this compound-Gly.

Experimental Workflow: Quantification of this compound-Gly

This diagram outlines the workflow for the quantification of this compound-Gly from brain tissue.

TGG_Quantification_Workflow Start Brain Tissue Sample Homogenization Homogenization in Acid Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC HPLC Separation SPE->HPLC RIA Radioimmunoassay (RIA) HPLC->RIA Quantification Data Analysis and Quantification RIA->Quantification

Caption: Workflow for this compound-Gly quantification.

Logical Relationship: this compound-Gly as a Biomarker

This diagram illustrates the logical relationship of using this compound-Gly as a biomarker for neuronal activity.

TGG_Biomarker_Logic Neuronal_Activity Increased Neuronal Activity Enkephalin_Release Enkephalin Release Neuronal_Activity->Enkephalin_Release stimulates Enkephalin_Metabolism Enkephalin Metabolism Enkephalin_Release->Enkephalin_Metabolism leads to TGG_Levels Increased this compound-Gly Levels Enkephalin_Metabolism->TGG_Levels results in

Caption: this compound-Gly as a biomarker for enkephalinergic activity.

References

Application Notes and Protocols for Cell Culture Media Supplementation with Tyr-Gly (Tyrosyl-glycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine is an essential amino acid crucial for cellular proliferation, protein synthesis, and overall cell culture performance, particularly in the production of monoclonal antibodies (mAbs) by Chinese hamster ovary (CHO) cells.[1][2][3] However, its utility in chemically defined media is hampered by its very low solubility at neutral pH.[4][5] This limitation can lead to media precipitation, instability, and suboptimal nutrient availability, potentially causing reduced specific productivity and the generation of protein sequence variants.[1][3]

To overcome this challenge, the use of chemically synthesized dipeptides containing tyrosine, such as Tyrosyl-glycine (Tyr-Gly), has emerged as a highly effective strategy.[1][2][5] These dipeptides exhibit significantly higher solubility in aqueous solutions at neutral pH, ensuring a consistent and adequate supply of tyrosine to cultured cells.[2][4][5] This document provides detailed application notes and protocols for the supplementation of cell culture media with this compound.

Principle and Advantages of this compound Supplementation

The core principle behind using this compound is to provide a soluble source of tyrosine that can be readily taken up by cells and subsequently hydrolyzed by intracellular peptidases to release free L-tyrosine and L-glycine for metabolic use.[1][4]

Key Advantages:

  • Enhanced Solubility: Tyrosine-containing dipeptides can be up to 250-fold more soluble than free L-tyrosine at neutral pH.[4] Specifically, Glycyl-L-tyrosine (cQrex® GY) can increase solubility by up to 50 times compared to free L-tyrosine.[5][6]

  • Improved Culture Performance: Supplementation with this compound and other tyrosine dipeptides has been shown to enhance culture viability and recombinant protein titer.[1][2]

  • Favorable Metabolic Profile: Cultures supplemented with these dipeptides often exhibit improved metabolic characteristics, including lower production of lactate (B86563) and ammonium, and better pH maintenance.[1]

  • Process Simplification: Using a highly soluble dipeptide like this compound allows for the formulation of concentrated, pH-neutral feed media, which simplifies fed-batch processes and reduces the risks associated with adding high-pH tyrosine stock solutions, such as pH spikes and media precipitation.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative impact of this compound and other tyrosine-containing dipeptides on key cell culture parameters.

Table 1: Solubility of L-Tyrosine and this compound

CompoundSolubility in Water at Neutral pHReference
L-Tyrosine< 0.5 g/L[5]
Glycyl-L-tyrosine (cQrex® GY)Up to 50x higher than L-Tyrosine[5][6]
Other Tyrosine-DipeptidesUp to 250x higher than L-Tyrosine[4]

Table 2: Effects of this compound (GY) Supplementation on CHO Cell Culture Performance

ParameterConditionObservationReference
Viable Cell Density (VCD)GY supplementation vs. L-TyrSimilar or slightly improved VCD[4][7]
Antibody TiterGY supplementation vs. L-TyrEnhanced IgG titer[2][7]
Specific Productivity (Qp)GY supplementation vs. L-TyrMaintained or increased specific productivity[7][8]
Lactate ProductionDipeptide-supplemented culturesLower lactate production[1]
Ammonium (NH4+) ProductionDipeptide-supplemented culturesLower NH4+ production[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • Glycyl-L-tyrosine (this compound) powder

  • Cell culture-grade water

  • Sterile container (e.g., glass bottle)

  • Magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm pore size)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder.

  • Add the powder to a sterile container with a magnetic stir bar.

  • Add the required volume of cell culture-grade water to achieve the desired final concentration (e.g., 50 g/L).

  • Stir the solution at room temperature until the this compound is completely dissolved. This compound is readily soluble at neutral pH.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the compound name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Basal Medium with this compound

This protocol outlines the addition of this compound to a basal cell culture medium for batch culture.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640, or a chemically defined medium for CHO cells)

  • Prepared sterile this compound stock solution

  • Sterile pipettes and tubes

Procedure:

  • Determine the desired final concentration of this compound in the cell culture medium. This may require optimization for your specific cell line and process, but a starting point could be in the range of 0.5 mM to 2.0 mM.

  • Pre-warm the basal medium to 37°C.

  • In a laminar flow hood, add the calculated volume of the sterile this compound stock solution to the basal medium.

  • Gently mix the supplemented medium.

  • The medium is now ready for use in cell culture.

Protocol 3: Fed-Batch Culture of CHO Cells with this compound Supplementation

This protocol provides a general guideline for a fed-batch culture process using a concentrated feed medium containing this compound.

Materials:

  • CHO cells producing a recombinant protein

  • Growth medium

  • Concentrated, pH-neutral feed medium containing this compound and other essential nutrients

  • Bioreactor or shake flasks

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

  • Inoculation: Inoculate the bioreactor or shake flasks with CHO cells at a predetermined seeding density (e.g., 0.5 x 10^6 viable cells/mL) in the growth medium.

  • Growth Phase: Culture the cells at 37°C with appropriate agitation and gas exchange. Monitor viable cell density, viability, and key metabolite levels (e.g., glucose, lactate) daily.

  • Feeding Strategy: Begin feeding with the concentrated feed medium containing this compound on a predetermined schedule (e.g., starting on day 3). The feeding volume and frequency should be optimized based on the specific cell line's nutrient consumption rates.

  • Process Monitoring: Continue to monitor cell growth, viability, and metabolite levels throughout the culture duration. Also, monitor product titer at regular intervals.

  • Harvest: Harvest the culture when the product titer reaches its peak or when cell viability drops significantly.

Visualization of Pathways and Workflows

Signaling Pathway: General Overview of Tyrosine Metabolism

Tyrosine_Metabolism Tyr_Gly This compound (in medium) Uptake Dipeptide Transporters Tyr_Gly->Uptake Uptake Intracellular_Tyr_Gly Intracellular this compound Uptake->Intracellular_Tyr_Gly Peptidases Intracellular Peptidases Intracellular_Tyr_Gly->Peptidases Hydrolysis Tyr L-Tyrosine Peptidases->Tyr Gly L-Glycine Peptidases->Gly Protein_Synthesis Protein Synthesis (e.g., mAbs) Tyr->Protein_Synthesis mTOR mTOR Pathway Tyr->mTOR Activates Metabolic_Pathways Other Metabolic Pathways Gly->Metabolic_Pathways mTOR->Protein_Synthesis Promotes

Caption: Cellular uptake and metabolism of this compound.

Experimental Workflow: Fed-Batch Culture with this compound

Fed_Batch_Workflow Start Start Inoculation Inoculate Bioreactor with CHO Cells Start->Inoculation Growth_Phase Growth Phase (Monitor VCD, Viability) Inoculation->Growth_Phase Feeding Initiate Fed-Batch with This compound Containing Feed Growth_Phase->Feeding Production_Phase Production Phase (Monitor VCD, Titer, Metabolites) Feeding->Production_Phase Harvest_Check Harvest Criteria Met? Production_Phase->Harvest_Check Harvest_Check->Production_Phase No Harvest Harvest Culture Harvest_Check->Harvest Yes End End Harvest->End

Caption: Workflow for a fed-batch cell culture process using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Suboptimal cell growth or productivity This compound concentration is not optimal for the specific cell line.Perform a dose-response experiment to determine the optimal this compound concentration.
The timing and volume of the fed-batch strategy need adjustment.Adjust the feeding schedule based on the nutrient consumption rate of your cells.
Precipitation in the medium Although rare with this compound, high concentrations of other components in the feed medium may cause precipitation.Ensure all components in the concentrated feed are compatible and soluble at the desired concentrations.
Altered product quality Changes in metabolic pathways due to altered nutrient availability.Analyze critical quality attributes (CQAs) of the produced protein to ensure they remain within the desired specifications.

Conclusion

Supplementation of cell culture media with this compound is a robust and effective method to overcome the solubility limitations of L-tyrosine. This approach not only ensures a sufficient supply of this critical amino acid but also contributes to improved cell culture performance and a more stable and simplified manufacturing process. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of biopharmaceutical development to successfully implement this compound supplementation in their cell culture workflows.

References

Application Notes and Protocols for the Investigation of Tyr-Gly as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide Tyrosyl-Glycine (Tyr-Gly) is not currently established as a definitive biomarker for any specific disease. The following application notes and protocols are provided for investigational purposes to guide researchers in the potential evaluation of this compound as a novel biomarker.

Introduction

Recent interest in small peptides as signaling molecules and metabolic indicators has opened new avenues for biomarker discovery. The dipeptide Tyrosyl-Glycine (this compound), composed of tyrosine and glycine (B1666218), is an endogenous molecule with potential biological significance. While not a widely recognized biomarker, its relationship to larger neuropeptides and its presence in biological systems suggest that its quantification could offer insights into certain pathological states.

Notably, the tripeptide this compound-Gly, which shares a structural similarity with this compound, has been identified as a primary extracellular metabolite of enkephalins in the brain.[1][2] The levels of this compound-Gly have been proposed as an index of enkephalin release, a process implicated in pain modulation and various neurological functions.[3][4] Furthermore, both this compound and this compound-Gly have been associated with the immunostimulatory activity of IMREG-1, a fraction of human leukocyte dialysates, suggesting a potential role in immune response.[5]

These findings provide a rationale for investigating this compound as a potential biomarker in neurological, inflammatory, or immunological disorders. This document outlines the theoretical basis, potential applications, and detailed protocols for the quantification of this compound in biological matrices.

Potential Clinical Significance

Based on its biochemical context, the quantification of this compound could be explored in the following areas:

  • Neurological Disorders: As a potential breakdown product of enkephalins or other neuropeptides, altered levels of this compound might reflect changes in neuropeptidergic signaling in conditions such as chronic pain, neurodegenerative diseases, or psychiatric disorders.

  • Inflammatory and Immunological Diseases: Given its association with the immunostimulatory fraction IMREG-1, this compound could be investigated as a marker of immune activation or dysregulation in autoimmune diseases or chronic inflammatory conditions.[5]

  • Metabolic Disorders: The metabolism of the related dipeptide, Gly-Tyr, has been shown to be altered in patients with renal failure, suggesting that dipeptide metabolism, in general, can be affected by systemic diseases.[6] While direct evidence for this compound is lacking, this provides a basis for its investigation in metabolic syndromes.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for the presentation of quantitative data from studies investigating this compound as a biomarker.

Table 1: Hypothetical Plasma Concentrations of this compound in Different Disease Cohorts

CohortNMean Plasma this compound (ng/mL)Standard Deviation (ng/mL)p-value (vs. Healthy Controls)
Healthy Controls10015.24.5-
Chronic Pain Patients10028.98.1<0.001
Autoimmune Disease X10022.56.7<0.01
Neurological Disorder Y10012.13.9<0.05

Table 2: Hypothetical this compound Levels in Response to Therapeutic Intervention

Patient IDDisease StateBaseline this compound (ng/mL)Post-Treatment this compound (ng/mL)Fold Change
CP-001Chronic Pain32.518.1-1.8
CP-002Chronic Pain25.816.3-1.6
ADX-001Autoimmune Disease X24.119.8-1.2
ADX-002Autoimmune Disease X20.717.5-1.2

Experimental Protocols

The quantification of small, polar molecules like this compound in complex biological matrices such as plasma or cerebrospinal fluid (CSF) is most reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

4.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N]-Tyr-Gly

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (EDTA-anticoagulated)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC vials

4.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in 50% MeOH) to each sample, calibrator, and quality control (QC) sample, except for blank samples.

  • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% FA, 2% ACN).

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

4.1.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for polar molecules (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 40% B

      • 5-5.1 min: 40% to 95% B

      • 5.1-6 min: 95% B

      • 6-6.1 min: 95% to 2% B

      • 6.1-8 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z → Product ion (Q2) m/z (To be determined empirically, but a likely transition would be the loss of the glycine residue). A hypothetical transition could be 239.1 → 136.1.

      • SIL-IS: Corresponding mass-shifted transition.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

4.1.4. Calibration and Quality Control

  • Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

  • The concentration of this compound in unknown samples is determined by interpolating the analyte/IS peak area ratio against the calibration curve.

Visualizations

Signaling Pathway Diagram

Enkephalin_Metabolism cluster_neuron Enkephalinergic Neuron cluster_synapse Synaptic Cleft / Extracellular Space Proenkephalin Proenkephalin Met_Enkephalin Met-Enkephalin (this compound-Gly-Phe-Met) Proenkephalin->Met_Enkephalin Proteolytic Cleavage Released_Met_Enkephalin Released Met-Enkephalin Met_Enkephalin->Released_Met_Enkephalin Release Tyr_Gly_Gly This compound-Gly Tyr_Gly This compound (Potential Metabolite) Amino_Acids Tyr + Gly

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample Biological Sample (e.g., Plasma, CSF) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precip Extract Supernatant Evaporation & Reconstitution Protein_Precip->Extract LC_Separation Liquid Chromatography (Reverse Phase C18) Extract->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Quantification Quantification (vs. Calibration Curve) MS_Detection->Quantification Stat_Analysis Statistical Analysis (Comparison between cohorts) Quantification->Stat_Analysis Biomarker_Eval Biomarker Evaluation (ROC Curve Analysis) Stat_Analysis->Biomarker_Eval

Logical Relationship Diagram

Logical_Relationship cluster_pathway Pathophysiological Changes cluster_biomarker Biomarker Level Change cluster_outcome Clinical Utility Disease_State Underlying Disease (e.g., Neurological, Inflammatory) Altered_Enzyme Altered Peptidase Activity (e.g., Enkephalinase, Aminopeptidases) Disease_State->Altered_Enzyme Neuropeptide_Turnover Increased Neuropeptide Turnover/Release Disease_State->Neuropeptide_Turnover TyrGly_Change Change in this compound Concentration Altered_Enzyme->TyrGly_Change Neuropeptide_Turnover->TyrGly_Change Diagnostic_Tool Diagnostic/ Prognostic Tool TyrGly_Change->Diagnostic_Tool

Conclusion

While this compound is not yet an established clinical biomarker, its biochemical context provides a compelling rationale for its investigation, particularly in neurological and immunological research. The protocols and frameworks provided here offer a robust starting point for researchers aiming to explore the potential of this compound as a novel indicator of disease. Rigorous validation, including comprehensive clinical studies and the establishment of reference ranges, will be essential to determine its ultimate utility in a clinical or drug development setting.

References

Application Notes and Protocols for Tyr-Gly Delivery Systems in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Tyrosyl-Glycine (Tyr-Gly) is a molecule of interest in pharmaceutical and biochemical research, serving as a building block for peptide synthesis and in the development of novel drug delivery systems.[1] Its structure can enhance the solubility and stability of parent drug molecules, making it a valuable component in prodrug design.[1][2] However, like many peptides, the in vivo delivery of this compound and its derivatives faces challenges such as enzymatic degradation, poor membrane permeability, and short circulation half-life.[3] This document provides an overview of delivery strategies for this compound and its conjugates for in vivo studies, with detailed protocols for formulation and administration.

This compound Delivery Strategies

Several approaches can be employed to enhance the in vivo delivery of this compound and this compound-containing compounds. These strategies aim to protect the dipeptide from degradation, improve its pharmacokinetic profile, and ensure it reaches the target site.

1. Prodrug Approach

A common strategy is to use this compound as a promoiety for a parent drug, creating a prodrug.[4] This involves covalently linking this compound to a drug molecule, often rendering the drug temporarily inactive.[5] After administration, the linker is designed to be cleaved by enzymes in the body, releasing the active drug.[4] This approach can improve the solubility and reduce the gastrointestinal toxicity of the parent drug.[2]

A notable example is the development of this compound prodrugs of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). In this case, the this compound moiety was attached to mefenamic acid, leading to improved anti-inflammatory and analgesic activity with a significant reduction in gastric ulceration compared to the parent drug in rodent models.[2]

2. Nanoparticle-Based Delivery

Encapsulating this compound or its derivatives within nanoparticles is a promising strategy to overcome physiological barriers.[6][7] Nanoparticles can protect the peptide from enzymatic degradation, control its release, and potentially target it to specific tissues.[6][8]

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to form a matrix that encapsulates the this compound dipeptide.[7] The surface of these nanoparticles can be modified with ligands or polymers like polyethylene (B3416737) glycol (PEG) to prolong circulation time and improve targeting.[6][9]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic molecules like this compound in their aqueous core.[10] Liposomal formulations can enhance the bioavailability of the encapsulated peptide and can be tailored for controlled release.[10][11] Surface modifications, such as PEGylation, can reduce clearance by the immune system.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of a this compound prodrug and highlight important pharmacokinetic parameters to be evaluated in such studies.

Table 1: In Vivo Efficacy of this compound-Mefenamic Acid Prodrug in Rats [2]

CompoundAnalgesic Activity (%)Anti-inflammatory Activity (%)Average Ulcer Index
Mefenamic Acid (MA)404024.2
Tyr-MA Prodrug74749.1
Gly-MA Prodrug86814.5

Table 2: Key Pharmacokinetic Parameters for In Vivo Evaluation of this compound Delivery Systems

ParameterDescriptionImportance
Cmax Maximum plasma concentration of the compound.Indicates the extent of absorption and bioavailability.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and duration of action.[3][12]
Bioavailability The fraction of the administered dose that reaches systemic circulation.Crucial for determining the effective dose.
Biodistribution The distribution of the compound in various tissues and organs.Important for assessing target engagement and potential off-target toxicity.

Experimental Protocols

Protocol 1: Synthesis of a this compound Prodrug of a Carboxylic Acid-Containing Drug

This protocol is a generalized procedure based on the synthesis of amide-based prodrugs.[2]

  • Protection of this compound:

    • Protect the N-terminus of this compound with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

    • Protect the C-terminus by esterification (e.g., methyl ester) using standard methods.

  • Activation of the Parent Drug:

    • Activate the carboxylic acid group of the parent drug using a coupling agent (e.g., DCC/DMAP or HOBt/EDC) in an anhydrous aprotic solvent.

  • Coupling Reaction:

    • Add the N-protected, C-protected this compound to the activated parent drug solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Deprotection:

    • Selectively deprotect the N-terminus and C-terminus of the this compound moiety using appropriate deprotection reagents (e.g., TFA for Boc deprotection, LiOH for methyl ester hydrolysis).

  • Purification:

    • Purify the final prodrug using column chromatography or recrystallization.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Preparation of this compound Loaded Liposomes via Thin-Film Hydration

This is a standard method for encapsulating hydrophilic molecules.[13]

  • Lipid Film Formation:

    • Dissolve lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[14]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound (e.g., this compound dissolved in phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The concentration of this compound will depend on the desired drug loading.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis against a fresh buffer or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the this compound concentration using a suitable analytical method (e.g., HPLC).

Protocol 3: In Vivo Administration of this compound Formulations in Rodents

These are general guidelines for common parenteral administration routes in mice or rats.[15] All procedures should be performed in accordance with approved animal welfare protocols.

  • A. Subcutaneous (SC) Injection:

    • Prepare the sterile this compound formulation at the desired concentration.

    • Gently restrain the animal and lift the loose skin over the scruff of the neck to form a "tent".

    • Wipe the injection site with 70% ethanol.

    • Insert a 25-27 G sterile needle at the base of the tented skin, parallel to the animal's back.

    • Inject the solution (a small bleb will form) and withdraw the needle.

    • Gently massage the injection site to aid dispersal and monitor the animal.[15]

  • B. Intraperitoneal (IP) Injection:

    • Prepare the sterile this compound formulation.

    • Restrain the animal with its head tilted slightly downwards to displace the abdominal organs.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline.

    • Wipe the site with 70% ethanol.

    • Insert a 25-27 G sterile needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

    • Withdraw the needle and return the animal to its cage for monitoring.[15]

  • C. Intravenous (IV) Injection (Tail Vein):

    • Prepare the sterile this compound formulation and remove any air bubbles from the syringe.

    • Place the mouse in a restrainer to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Insert a 27-30 G sterile needle into one of the lateral tail veins, parallel to the vein.

    • Slowly inject the solution. If resistance is felt or a bleb forms, the needle is not in the vein.

    • Withdraw the needle, apply gentle pressure to the injection site, and monitor the animal.[15]

Visualizations

Workflow for In Vivo Evaluation of this compound Delivery Systems A Formulation Development (e.g., Prodrug Synthesis, Nanoparticle Encapsulation) B In Vitro Characterization (Size, Stability, Drug Release) A->B C In Vivo Administration (Rodent Model, e.g., SC, IP, IV) B->C D Pharmacokinetic (PK) Analysis (Blood Sampling, Plasma Concentration Measurement) C->D E Pharmacodynamic (PD) / Efficacy Study (Assessment of Biological Effect) C->E F Biodistribution and Toxicology (Tissue Analysis, Safety Assessment) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A general workflow for the development and in vivo testing of this compound delivery systems.

Caption: A diagram illustrating the this compound prodrug strategy for in vivo drug delivery.

Nanoparticle-Based this compound Delivery Systems cluster_liposome Liposome (B1194612) cluster_nanoparticle Polymeric Nanoparticle L_outer L_inner L_core Aqueous Core (this compound) L_label Phospholipid Bilayer L_core->L_label N_matrix Polymer Matrix with Entrapped this compound

Caption: Schematic of a liposome and a polymeric nanoparticle for this compound delivery.

References

Application Note: Analytical Methods for the Quantification of Tyr-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of the dipeptide Tyrosyl-Glycine (Tyr-Gly) in biological matrices, specifically plasma. Two robust analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. The protocols cover sample preparation, instrument configuration, and data analysis. Representative performance data is supplied to illustrate the expected capabilities of each method.

Sample Preparation: Extraction of this compound from Plasma

A robust sample preparation workflow is critical for removing interferences such as proteins and phospholipids (B1166683) from complex biological matrices like plasma. This ensures accurate quantification and prolongs the life of analytical columns and instruments. A combined protein precipitation and solid-phase extraction (SPE) protocol is recommended for optimal cleanup and recovery of small peptides like this compound.[1][2]

Experimental Protocol: Protein Precipitation & Solid-Phase Extraction
  • Protein Precipitation:

    • Aliquot 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile (B52724) (ACN) to the plasma sample (a 1:3 sample-to-solvent ratio).[3]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate the tube at -20°C for 30 minutes to facilitate complete protein precipitation.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant, which contains the this compound, and transfer it to a new tube, being careful not to disturb the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Cartridge Type: Use a mixed-mode or reversed-phase SPE cartridge suitable for peptide extraction.

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of an aqueous solution containing 0.1% trifluoroacetic acid (TFA).

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elution: Elute the this compound from the cartridge with 1 mL of a solution of 50% acetonitrile in water containing 0.1% TFA into a clean collection tube.

    • Drying & Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for the intended analytical method (HPLC-UV or LC-MS/MS).

Visualization: Sample Preparation Workflow

cluster_prep Plasma Sample Preparation plasma Plasma Sample (200 µL) ppt Add 600 µL cold ACN Vortex & Incubate plasma->ppt centrifuge Centrifuge (14,000 x g, 15 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Condition, Equilibrate, Load, Wash) supernatant->spe elute Elute Peptide spe->elute dry Dry Down & Reconstitute elute->dry final Final Sample for LC Injection dry->final

Caption: Workflow for the extraction of this compound from plasma samples.

Method 1: Quantification by HPLC-UV

This method is suitable for the quantification of this compound when high concentrations are expected and a high degree of selectivity is not required. The presence of the tyrosine residue provides a strong UV chromophore, allowing for sensitive detection.[4] Detection is typically performed at 214 nm for the peptide bond or around 275-280 nm for the tyrosine side chain; 214 nm often provides better sensitivity.[5][6]

Experimental Protocol: HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound reference standard in water at 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the initial mobile phase.

  • Chromatographic Analysis: Inject 10 µL of the prepared standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Parameters
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Expected Retention Time ~7-9 minutes (highly dependent on the specific column and system)
Data Presentation: Representative HPLC-UV Performance

(Note: The following values are representative for peptide analysis and should be established for each specific assay.)

ParameterRepresentative Value
Linearity Range 1 - 200 µg/mL
Correlation Coeff. (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Method 2: Quantification by LC-MS/MS

For high sensitivity and selectivity, especially in complex matrices or when low concentrations of this compound are expected, LC-MS/MS is the preferred method. Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[7]

Experimental Protocol: LC-MS/MS
  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL. Create calibration standards ranging from 0.5 ng/mL to 1000 ng/mL by serial dilution with the initial mobile phase. An isotopically labeled internal standard (e.g., this compound-¹³C₂,¹⁵N) should be used if available.

  • Chromatographic Analysis: Inject 5 µL of the prepared standards and samples onto the LC-MS/MS system.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentrations. Quantify this compound in unknown samples using this curve.

Data Presentation: LC-MS/MS Method Parameters
ParameterCondition
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 2% B to 30% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) 239.1 m/z ([M+H]⁺)
Product Ion (Q3 - Quantifier) 136.1 m/z (b₂-ion)
Product Ion (Q3 - Qualifier) 120.1 m/z (Tyrosine immonium ion)
Collision Energy Optimize for specific instrument (typically 15-25 eV)
Data Presentation: Representative LC-MS/MS Performance

(Note: The following values are representative for peptide analysis and should be established for each specific assay.)

ParameterRepresentative Value
Linearity Range 0.5 - 1000 ng/mL
Correlation Coeff. (r²) > 0.998
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Overall Analytical Workflow

The complete process from receiving a biological sample to obtaining a final concentration value involves several key stages, including sample preparation, instrumental analysis, and data processing.

Visualization: Comprehensive Quantification Workflow

cluster_workflow End-to-End this compound Quantification cluster_analysis Analytical Method sample Biological Sample (e.g., Plasma) prep Sample Preparation (PPT + SPE) sample->prep hplc HPLC-UV Analysis prep->hplc Routine Analysis lcms LC-MS/MS Analysis prep->lcms High-Sensitivity Analysis data Data Acquisition (Chromatograms) hplc->data lcms->data process Data Processing (Peak Integration, Calibration Curve) data->process result Final Concentration Report process->result

Caption: Overview of the complete analytical workflow for this compound quantification.

Conclusion: The two methods presented provide robust and reliable options for the quantification of this compound. The HPLC-UV method is a cost-effective approach suitable for applications where analyte concentrations are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, pharmacokinetic research, and biomarker validation where trace-level detection is required. The choice of method should be guided by the specific requirements of the research or development project.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tyr-Gly Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving Tyrosyl-Glycine (Tyr-Gly) in aqueous buffers.

Troubleshooting Guide

Problem: this compound powder is not dissolving in my aqueous buffer.

Possible Cause 1: Suboptimal pH of the buffer.

The solubility of peptides is significantly influenced by the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.

Solution:

  • Adjust the pH: Modify the pH of your buffer to be at least one pH unit above or below the pI of this compound. The isoelectric point of a peptide can be calculated based on the pKa values of its amino and carboxyl termini and the side chains of the amino acids. For this compound, the pI is approximately 5.4. Therefore, dissolving it in a buffer with a pH below 4.4 or above 6.4 should enhance solubility.[1][2]

  • Recommended Buffers: For acidic conditions, consider using a 10% acetic acid solution for initial solubilization before diluting with your experimental buffer. For basic conditions, a 0.1 M ammonium (B1175870) bicarbonate solution can be effective.[3]

Possible Cause 2: The concentration of this compound is too high.

Every compound has a saturation limit in a given solvent. You might be exceeding the solubility limit of this compound in your chosen buffer.

Solution:

  • Reduce the concentration: Try dissolving a smaller amount of this compound in the same volume of buffer.

  • Stepwise dissolution: Instead of adding the entire amount of this compound at once, add it in small portions, allowing each portion to dissolve completely before adding the next. This can prevent the formation of aggregates that are difficult to dissolve.[3]

Possible Cause 3: Aggregation of the peptide.

Hydrophobic interactions between peptide molecules can lead to the formation of aggregates, which are often insoluble.[4][5] The tyrosine residue in this compound has a hydrophobic aromatic ring that can contribute to this phenomenon.

Solution:

  • Sonication: Use an ultrasonic bath to break up peptide aggregates and facilitate dissolution.[2][3]

  • Gentle Heating: Warming the solution to a temperature not exceeding 40°C can help increase solubility by disrupting hydrophobic interactions. However, be cautious, as excessive heat can degrade the peptide.[2][3]

  • Use of Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) followed by slow, dropwise addition of the aqueous buffer can be effective.[1][2][3] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Problem: The this compound solution is cloudy or forms a precipitate over time.

Possible Cause 1: Change in pH.

If the this compound was initially dissolved in an acidic or basic solution and then diluted into a buffer with a pH closer to its pI, it can precipitate out of solution.

Solution:

  • Maintain pH: Ensure the final pH of the solution is sufficiently far from the pI of this compound.

  • Buffered System: Use a buffer with adequate buffering capacity to resist significant pH changes upon the addition of the this compound stock solution.

Possible Cause 2: Temperature effects.

A decrease in temperature can reduce the solubility of some compounds, leading to precipitation.

Solution:

  • Storage Temperature: Store the this compound solution at a constant temperature where it remains soluble. If you need to store it at a lower temperature, you may need to gently warm and mix the solution before use.

Possible Cause 3: Salt concentration.

High concentrations of salts can sometimes decrease the solubility of peptides through a "salting-out" effect.[6][7]

Solution:

  • Optimize Salt Concentration: If your buffer contains a high salt concentration, try reducing it to see if it improves this compound solubility. The effect of salts like NaCl on the solubility of the constituent amino acids can be complex, with solubility increasing for some and decreasing for others.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Start with deionized water. If solubility is poor, try adjusting the pH as described in the troubleshooting guide. For peptides with hydrophobic character like this compound, if aqueous buffers at adjusted pH fail, a small amount of an organic co-solvent like DMSO can be used for initial dissolution.[2][3]

Q2: How does temperature affect the solubility of this compound?

A2: Generally, increasing the temperature increases the solubility of peptides.[2][8][9] Gentle heating can be a useful technique to dissolve this compound, but prolonged exposure to high temperatures should be avoided to prevent degradation.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication is a recommended method to help dissolve peptides by breaking up aggregates.[2][3]

Q4: Will the presence of other amino acids in my buffer affect this compound solubility?

A4: Yes, the presence of other amino acids can influence the solubility of this compound. For instance, highly soluble amino acids like glycine (B1666218) can alter the solubility of less soluble ones like tyrosine.[10][11] The specific effect will depend on the concentration and properties of the other amino acids present.

Q5: How should I store my this compound stock solution?

A5: For short-term storage, aqueous solutions can often be kept at 2-8°C. For long-term storage, it is generally recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always check for precipitation upon thawing and gently mix the solution before use.

Data Presentation

Table 1: Solubility of Constituent Amino Acids in Water at 25°C

Amino AcidSolubility ( g/100 mL)Molar Solubility (mol/L)
L-Tyrosine~0.045~0.0025
Glycine~25~3.33

Note: Data for individual amino acids. The solubility of the dipeptide this compound will differ.

Table 2: General Effect of Different Factors on this compound Solubility

FactorEffect on SolubilityNotes
pH Increases as pH moves away from the isoelectric point (pI ≈ 5.4).[1][2]Minimal solubility is observed at the pI.
Temperature Generally increases with increasing temperature.[2][8][9]Avoid excessive heat to prevent degradation.
Co-solvents (e.g., DMSO, DMF) Can significantly increase solubility, especially for hydrophobic peptides.[1][2][3]Ensure compatibility with the final application.
High Salt Concentration Can decrease solubility ("salting-out").[6][7]The effect can be ion-specific.
Aggregation Decreases apparent solubility.[4][5]Sonication and gentle heating can help.

Experimental Protocols

Protocol 1: Dissolving this compound by pH Adjustment
  • Calculate the required mass of this compound for your desired final concentration.

  • Choose an appropriate buffer with a pH at least one unit away from the pI of this compound (pI ≈ 5.4). For example, use a 50 mM sodium acetate (B1210297) buffer (pH 4.0) or a 50 mM sodium phosphate (B84403) buffer (pH 7.4).

  • Weigh the this compound powder accurately and place it in a sterile container.

  • Add a small volume of the chosen buffer to the powder.

  • Vortex or stir the mixture. If the peptide does not dissolve, you can proceed with gentle heating or sonication as described below.

  • Gentle Heating (Optional): Place the container in a water bath at a temperature no higher than 40°C and stir until the peptide dissolves.

  • Sonication (Optional): Place the container in an ultrasonic bath and sonicate for short intervals until the solution is clear.

  • Adjust to the final volume with the buffer once the peptide is fully dissolved.

  • Sterile filter the solution using a 0.22 µm filter if required for your application.

Protocol 2: Dissolving this compound using a Co-solvent
  • Weigh the required amount of this compound powder.

  • Add a minimal volume of a suitable organic co-solvent (e.g., DMSO) to the powder to create a concentrated stock solution.

  • Vortex or gently agitate until the peptide is completely dissolved.

  • Slowly add the concentrated stock solution dropwise to your pre-chilled aqueous buffer while stirring. This gradual addition helps to prevent precipitation.

  • Ensure the final concentration of the co-solvent is low enough not to interfere with your experiment (typically <1% for many biological assays).

  • Sterile filter the final solution if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Fails to Dissolve check_pH Is buffer pH near pI (~5.4)? start->check_pH adjust_pH Adjust pH to < 4.4 or > 6.4 check_pH->adjust_pH Yes check_concentration Is the concentration too high? check_pH->check_concentration No dissolved This compound Dissolved adjust_pH->dissolved reduce_concentration Reduce concentration or use stepwise dissolution check_concentration->reduce_concentration Yes check_aggregation Suspect aggregation? check_concentration->check_aggregation No reduce_concentration->dissolved use_physical_methods Apply sonication or gentle heating (<40°C) check_aggregation->use_physical_methods Yes use_cosolvent Use a co-solvent (e.g., DMSO) for initial dissolution check_aggregation->use_cosolvent Still not dissolved use_physical_methods->dissolved use_cosolvent->dissolved

Caption: Troubleshooting workflow for this compound dissolution.

Factors_Affecting_Solubility Key Factors Influencing this compound Solubility solubility This compound Solubility pH pH (away from pI increases solubility) solubility->pH temperature Temperature (higher T generally increases solubility) solubility->temperature concentration Concentration (high concentration can lead to precipitation) solubility->concentration cosolvents Co-solvents (e.g., DMSO, can increase solubility) solubility->cosolvents aggregation Aggregation (decreases apparent solubility) solubility->aggregation salts Ionic Strength (high salt can decrease solubility) solubility->salts

Caption: Factors influencing this compound solubility in aqueous buffers.

References

Technical Support Center: Prevention of Tyr-Gly Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of the dipeptide Tyr-Gly. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating this compound Degradation

Use this guide to diagnose and resolve unexpected degradation of your this compound samples.

Problem: HPLC analysis shows a decrease in the main this compound peak and the appearance of new peaks.

This is a common indicator of peptide degradation. The following steps will help you identify the cause and prevent future occurrences.

Step 1: Characterize the Degradation Products
  • Action: Analyze the degraded sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1]

  • Purpose: To identify the molecular weights of the degradation products. This will provide clues as to the degradation pathway.

  • Interpretation:

    • An increase in mass of 16 Da may suggest oxidation of the tyrosine residue.[1]

    • An increase in mass of 18 Da could indicate hydrolysis of the peptide bond.[1]

Step 2: Review Storage Conditions

Carefully review how the this compound was stored, paying close attention to the following parameters:

ParameterPotential IssueRecommended Action
Temperature Storage at temperatures above the recommended -20°C can accelerate both hydrolysis and oxidation.[1][2]Store lyophilized this compound at -20°C or lower for long-term storage.[2][3] For solutions, short-term storage at 4°C is acceptable, but -20°C is recommended for longer periods.[3][4]
pH of Solution Non-optimal pH can catalyze hydrolysis. A slightly acidic pH is generally preferred to minimize degradation.[1][5]For solutions, maintain a pH between 5 and 6 using a sterile, non-volatile buffer like citrate (B86180) or histidine.[1][3]
Exposure to Oxygen The tyrosine residue is susceptible to oxidation, which is exacerbated by the presence of oxygen.[1][6]Purge the vial with an inert gas such as argon or nitrogen before sealing for storage.[1]
Exposure to Light Light, particularly UV light, can induce photo-oxidation.[1]Store this compound in amber vials or otherwise protected from light.[7]
Moisture For lyophilized powder, residual moisture can lead to hydrolysis over time.[1]Ensure the peptide is thoroughly lyophilized and stored in a desiccated environment.[1] Use sealing tape to cover any gaps in the container.[3]
Step 3: Implement Corrective Actions

Based on your findings from the previous steps, implement the following solutions to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Oxidation: The phenolic side chain of the tyrosine residue is prone to oxidation, which can lead to the formation of dityrosine (B1219331) crosslinks or other oxidative adducts.[1][6]

  • Hydrolysis: The peptide bond between tyrosine and glycine (B1666218) can be cleaved through hydrolysis, especially at non-optimal pH and elevated temperatures.[5][7]

Q2: What are the ideal storage conditions for lyophilized this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a dark, dry environment.[2][3] Sealing the container and minimizing exposure to moisture and air are crucial.[3]

Q3: I need to store this compound in solution. What is the best way to do this?

A3: Storing peptides in solution is generally not recommended for long periods as they are less stable than in their lyophilized form.[2][3] If necessary, prepare the solution in a sterile, slightly acidic buffer (pH 5-6).[3] For short-term storage (up to a few weeks), 4°C is acceptable.[4] For longer-term storage, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.[2][4] To prevent oxidation, consider purging the vials with an inert gas.[1]

Q4: Can I add anything to my this compound solution to improve its stability?

A4: Yes, certain excipients can enhance stability:

  • Antioxidants: To prevent oxidation of the tyrosine residue, you can add antioxidants like ascorbic acid or methionine to your formulation.[1]

  • Cryoprotectants: If you are freezing the solution, adding cryoprotectants such as glycerol (B35011) or mannitol (B672) can help protect the peptide during the freezing process.[1][4]

Q5: How can I tell if my this compound has degraded?

A5: The most reliable method is to use reverse-phase high-performance liquid chromatography (RP-HPLC). A decrease in the area of the main peak corresponding to pure this compound and the appearance of new peaks are indicative of degradation.[1][8] Coupling HPLC with mass spectrometry (MS) can help in identifying the degradation products.[1]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureAtmosphereLight Conditions
Lyophilized PowderShort-term (days to weeks)Room Temperature or 4°CSealedProtected from light
Lyophilized PowderLong-term (months to years)-20°C to -80°CSealed, DesiccatedProtected from light
SolutionShort-term (1-2 weeks)4°CInert Gas OverlayProtected from light
SolutionLong-term (months)-20°C to -80°C (aliquoted)Inert Gas OverlayProtected from light

Table 2: Formulation Parameters for this compound Solutions

ParameterRecommended Range/TypePurpose
pH 5.0 - 6.0Minimize hydrolysis and oxidation[1][3]
Buffer Citrate, Histidine (non-volatile)Maintain optimal pH[1]
Antioxidants Ascorbic Acid, MethioninePrevent tyrosine oxidation[1]
Cryoprotectants Glycerol (up to 50%), MannitolProtect during freezing[1][4]

Experimental Protocols

Protocol 1: Stability Analysis of this compound by RP-HPLC

This protocol outlines a general method for assessing the stability of a this compound sample.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the peptide in a suitable diluent (e.g., sterile water or a buffer with a slightly acidic pH) to a known concentration.[9]

    • If the sample is already in solution, it may be diluted if necessary.

  • HPLC System and Column:

    • Use a reverse-phase HPLC system with a C18 column.[10]

    • Set the UV detection wavelength to 210-230 nm for the peptide bond or around 274.5 nm for the tyrosine residue.[8][11]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, to elute the peptide and any degradation products.[10]

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the chromatogram. The purity of the this compound is calculated as the area of the main peak divided by the total area of all peaks.

    • A decrease in the relative area of the main peak over time or after stress indicates degradation.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for identifying the nature of impurities observed during HPLC analysis.

  • System:

    • An HPLC system connected to a mass spectrometer (e.g., ESI-MS).

  • Chromatography:

    • Perform the separation using the same RP-HPLC method as described in Protocol 1.

  • Mass Spectrometry:

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode.

    • Obtain the mass spectrum for the main this compound peak and for each of the impurity peaks.

  • Data Interpretation:

    • The mass of the main peak should correspond to the molecular weight of this compound (238.24 g/mol ).

    • Compare the masses of the impurity peaks to expected degradation products:

      • Oxidation: A mass increase of 16 Da (or multiples thereof) from the parent mass.[1]

      • Hydrolysis: A mass increase of 18 Da from the parent mass, or the appearance of peaks corresponding to tyrosine and glycine individually.[1]

Visualizations

TyrGly This compound Degradation Degradation TyrGly->Degradation Oxidized Oxidized this compound (+16 Da) Hydrolyzed Tyrosine + Glycine (+18 Da) Degradation->Oxidized Oxidation (O2, Light, Metals) Degradation->Hydrolyzed Hydrolysis (H2O, pH, Temp) start Degradation Suspected check_storage Review Storage Conditions (Temp, pH, O2, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No implement_changes Implement Corrective Actions: - Optimize Temp & pH - Use Inert Gas - Protect from Light improper_storage->implement_changes analyze_degradation Analyze by HPLC-MS proper_storage->analyze_degradation Continue Investigation end Problem Resolved implement_changes->end analyze_degradation->end stability This compound Stability temp Low Temperature (-20°C) stability->temp influences ph Optimal pH (5-6) stability->ph influences oxygen Low Oxygen (Inert Gas) stability->oxygen influences light No Light (Amber Vials) stability->light influences moisture Low Moisture (Desiccated) stability->moisture influences

References

Technical Support Center: Tyr-Gly Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of the dipeptide Tyrosyl-Glycine (Tyr-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide clear and direct answers to common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using chromatography techniques.

Reversed-Phase Chromatography (RPC)

Q1: My this compound peak is broad and tailing in reversed-phase HPLC. What are the likely causes and solutions?

A1: Broad and tailing peaks for this compound in RPC can stem from several factors related to the mobile phase, the column, or the sample itself.

  • Secondary Interactions: The tyrosine residue in this compound can interact with residual silanols on silica-based C18 columns.

    • Solution: Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the silanols and minimize these unwanted interactions. Using a column with end-capping or one made from high-purity silica (B1680970) can also mitigate this issue.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound's terminal carboxyl and amino groups, as well as the phenolic hydroxyl group of tyrosine.

    • Solution: For RPC, a low pH (around 2-3) is generally recommended to ensure the protonation of the carboxyl group, leading to better retention and peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your this compound sample.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (less polar) than your initial mobile phase, it can cause peak broadening.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Q2: I am not getting good separation between this compound and a closely eluting impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the chromatographic conditions to enhance the selectivity between this compound and the impurity.

  • Gradient Slope: A steep gradient may not provide enough time for separation.

    • Solution: Decrease the rate of change of the organic modifier concentration by creating a shallower gradient. This will increase the time your dipeptide spends on the column and improve separation.

  • Organic Modifier: The choice of organic solvent can influence selectivity.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution profile.

  • Stationary Phase: The column chemistry plays a crucial role in separation.

    • Solution: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like tyrosine.

Ion-Exchange Chromatography (IEX)

Q3: I am unsure about the initial conditions for purifying this compound by ion-exchange chromatography. Where do I start?

A3: The key to successful IEX is to choose a buffer pH that ensures your target molecule has the desired charge to bind to the column. The isoelectric point (pI) of this compound is the pH at which it has a net zero charge. To calculate the pI, we use the pKa values of the ionizable groups. For this compound, the relevant pKa values are approximately 3.51 (carboxyl group) and 8.02 (amino group)[1].

The pI is calculated as the average of these two pKa values: pI = (pKa₁ + pKa₂) / 2 = (3.51 + 8.02) / 2 = 5.77

  • For Cation-Exchange Chromatography (e.g., using a sulfopropyl 'S' or carboxymethyl 'CM' resin): You want this compound to have a net positive charge so it binds to the negatively charged resin.

    • Solution: Work at a pH at least one unit below the pI. A starting buffer pH of 4.5 would be appropriate.

  • For Anion-Exchange Chromatography (e.g., using a quaternary ammonium (B1175870) 'Q' or diethylaminoethyl 'DEAE' resin): You want this compound to have a net negative charge so it binds to the positively charged resin.

    • Solution: Work at a pH at least one unit above the pI. A starting buffer pH of 7.0-7.5 would be a good starting point.

Q4: My this compound is not binding to the ion-exchange column. What could be wrong?

A4: Failure to bind to an IEX column is usually due to incorrect buffer conditions or issues with the sample.

  • Incorrect Buffer pH: As explained above, the pH must be appropriate to impart the correct charge to this compound.

    • Solution: Verify the pH of your buffers. For cation exchange, ensure the pH is below ~4.8. For anion exchange, ensure it is above ~6.8.

  • High Ionic Strength in the Sample: If your sample contains a high concentration of salt, it will compete with this compound for binding to the resin.

    • Solution: Desalt your sample before loading it onto the IEX column. This can be done by dialysis or using a desalting column (a form of size-exclusion chromatography).

  • Column Not Equilibrated: The column must be fully equilibrated with the starting buffer before loading the sample.

    • Solution: Ensure you have passed a sufficient volume of starting buffer (at least 5-10 column volumes) through the column until the pH and conductivity of the eluate match the buffer.

General Troubleshooting

Q5: What are the most common impurities I should expect in my crude this compound sample?

A5: Impurities in synthetic peptides typically arise from the synthesis process itself.

  • Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one of the amino acids (e.g., just Tyrosine or just Glycine).

  • Incomplete Deprotection: Protecting groups used during synthesis may not be completely removed, leading to modified this compound.

  • Side-Reaction Products: Modifications to the amino acid side chains can occur during synthesis.

  • Diastereomers: Racemization during synthesis can lead to the formation of D-amino acid-containing dipeptides, which may be difficult to separate from the desired L-L form. Chiral chromatography may be necessary in such cases.

  • Trifluoroacetate (TFA) Adducts: If TFA is used in the mobile phase during a preliminary purification step, it can sometimes form adducts with the peptide.

Physicochemical and Chromatographic Data

The following tables summarize key data for this compound to aid in the design and troubleshooting of purification protocols.

ParameterValueSource(s)
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol
pKa (Strongest Acidic) 3.51[1]
pKa (Strongest Basic) 8.02[1]
Isoelectric Point (pI) 5.77 (calculated)
Hydrophobicity Tyrosine is hydrophobic at pH 7
Solubility Soluble in 1 M HCl with heating. Low solubility in water (0.45 mg/mL) between pH 3.5 and 7.5, with increased solubility at pH below 2 and above 10.[2]
Chromatography ModeStationary PhaseMobile Phase AMobile Phase BGradient Example
Reversed-Phase C18, 5 µm, 300 Å0.1% TFA in Water0.1% TFA in Acetonitrile10-60% B over 30 minutes
Cation-Exchange SP Sepharose20 mM Sodium Acetate, pH 4.520 mM Sodium Acetate + 1 M NaCl, pH 4.5Linear gradient from 0-50% B over 20 column volumes
Anion-Exchange Q Sepharose20 mM Tris-HCl, pH 7.520 mM Tris-HCl + 1 M NaCl, pH 7.5Linear gradient from 0-50% B over 20 column volumes

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol provides a general method for the purification of this compound using a C18 column.

  • Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

    • Column: A C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min.

    • Detection: Monitor the elution at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

    • Gradient:

      • Start with a shallow "scouting" gradient (e.g., 5-95% B over 60 minutes) to determine the approximate elution concentration of this compound.

      • Based on the scouting run, optimize the gradient to be shallower around the elution point of this compound for better resolution (e.g., if this compound elutes at 30% B, run a gradient from 20-40% B over 40 minutes).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Protocol 2: Ion-Exchange Chromatography of this compound (Cation-Exchange)

This protocol describes the purification of this compound using a cation-exchange column.

  • Sample Preparation: Dissolve the crude this compound in the binding buffer (20 mM Sodium Acetate, pH 4.5). Ensure the conductivity of the sample is low. If necessary, desalt the sample. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography System and Column:

    • System: A chromatography system (e.g., FPLC) with conductivity and UV monitoring.

    • Column: A pre-packed cation-exchange column (e.g., HiTrap SP HP).

  • Buffers:

    • Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5.

    • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5.

  • Purification Steps:

    • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

    • Sample Loading: Load the prepared sample onto the column.

    • Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound impurities.

    • Elution: Elute the bound this compound using a linear gradient of 0-50% Elution Buffer over 20 column volumes. This gradual increase in salt concentration will displace the bound this compound from the resin.

  • Fraction Analysis:

    • Collect fractions across the elution peak.

    • Analyze the fractions for the presence and purity of this compound using analytical RP-HPLC and/or mass spectrometry.

    • Pool the pure fractions.

    • If necessary, desalt the pooled fractions before lyophilization.

Visual Guides

Troubleshooting Logic for Poor Peak Shape in RPC

Experimental_Workflow start Crude this compound Sample prep Sample Preparation (Dissolve & Filter) start->prep rpc Reversed-Phase Chromatography (RPC) - C18 Column - TFA/Acetonitrile Gradient prep->rpc Primary Purification analysis Purity & Identity Analysis (Analytical HPLC, Mass Spec) rpc->analysis iex Ion-Exchange Chromatography (IEX) - Cation or Anion Exchange - pH & Salt Gradient iex->analysis Re-analyze analysis->iex If impurities remain pooling Pool Pure Fractions analysis->pooling If pure lyo Lyophilization pooling->lyo final_product Purified this compound lyo->final_product

References

Technical Support Center: Optimizing Tyr-Gly Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of the dipeptide Tyr-Gly. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the tyrosine side chain necessary during this compound synthesis?

A1: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation.[1][2] This side reaction reduces the yield of the desired this compound peptide and introduces impurities that can be difficult to separate.[1] Therefore, protecting this group is crucial for a clean and efficient synthesis.

Q2: What are the most common protecting groups for the tyrosine side chain in Fmoc-based synthesis?

A2: In Fmoc-based solid-phase peptide synthesis (SPPS), the most commonly used protecting group for the tyrosine side chain is the tert-butyl (tBu) group.[3][4][5] The tBu group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved simultaneously with the peptide from the resin under strongly acidic conditions (e.g., Trifluoroacetic acid - TFA).[4][6]

Q3: Can I use an unprotected tyrosine derivative to synthesize this compound?

A3: While it is possible, it is not recommended. Using an unprotected tyrosine can lead to significant side reactions, primarily O-acylation of the hydroxyl group, which will lower the yield and purity of your final product.[1][2]

Q4: Which coupling reagent is best for the synthesis of this compound?

A4: The choice of coupling reagent can depend on the specific synthesis strategy (solid-phase or solution-phase) and the potential for steric hindrance. For a relatively simple dipeptide like this compound, standard coupling reagents like DIC/HOBt can be effective.[7] However, for improved efficiency and to minimize racemization, more potent uronium/aminium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, or PyBOP are often recommended.[2][6][8][9]

Q5: What is the purpose of scavengers in the cleavage cocktail?

A5: Scavengers are used during the final cleavage step to "trap" reactive cationic species that are generated during the removal of protecting groups.[3] For tyrosine, the tert-butyl cation released from the tBu protecting group can reattach to the tyrosine ring, forming a 3-tert-butyltyrosine byproduct.[4] Scavengers like water, triisopropylsilane (B1312306) (TIS), and anisole (B1667542) help to prevent this and other side reactions.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound Peptide

Symptom: After cleavage and purification, the final yield of the this compound dipeptide is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain may not have been completely removed, leading to truncated sequences.[6][7]

    • Solution: Increase the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Monitor the completion of the deprotection reaction using a qualitative test like the Kaiser test.[7][12]

  • Poor Coupling Efficiency: The coupling reaction between the activated amino acid and the free N-terminus of the peptide on the resin may be incomplete, resulting in deletion sequences.[6]

    • Solutions:

      • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[6]

      • Use a More Potent Coupling Reagent: Switch from a standard carbodiimide-based activator to a more powerful uronium/aminium or phosphonium salt like HATU or HBTU.[6][9]

      • Increase Reaction Time: Extend the coupling time to allow for complete reaction.[6]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering reagent access.

    • Solutions:

      • Change Solvent: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture that can disrupt secondary structures.[7]

      • Increase Temperature: Performing the coupling at a slightly elevated temperature can help to break up aggregates.[6][13]

Issue 2: Presence of Impurities in the Final Product

Symptom: HPLC and/or mass spectrometry analysis of the crude product shows multiple peaks in addition to the desired this compound peptide.

Possible Causes and Solutions:

  • O-Acylation of Tyrosine: If an unprotected or inadequately protected tyrosine was used, the side-chain hydroxyl group may have been acylated.

    • Solution: Ensure the use of a stable and appropriate protecting group for the tyrosine side chain, such as tBu for Fmoc-SPPS.[1][4]

  • Racemization: The stereochemistry of the amino acids may have been altered during the activation and coupling steps, leading to the formation of diastereomers.

    • Solution: Use coupling reagents and additives known to suppress racemization, such as HATU or the addition of HOBt or Oxyma.[2][9][11]

  • Formation of Deletion or Truncated Sequences: As mentioned in the low yield section, incomplete deprotection or coupling will lead to impurities.

    • Solution: Follow the recommendations for improving deprotection and coupling efficiency. A test cleavage and analysis by mass spectrometry can help identify the point of failure.[6][7]

  • Side Reactions During Cleavage: The use of an inappropriate cleavage cocktail can lead to side reactions.

    • Solution: Use a cleavage cocktail containing scavengers to prevent the reattachment of protecting groups or modification of sensitive residues. A common cocktail is TFA/TIS/water (95:2.5:2.5).[10]

Data Presentation

Table 1: Comparison of Common Tyrosine Side-Chain Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsCommon Side Reactions
tert-ButyltBuStable to bases (e.g., piperidine). Labile to strong acids.[4]Strong acids (e.g., TFA).[4]Formation of 3-tert-butyltyrosine without scavengers.[4]
BenzylBzlStable to mild acids and bases.[4]Strong acids (e.g., HF) and hydrogenolysis.[4]Partial removal by TFA.[3][14]
2,6-Dichlorobenzyl2,6-diCl-BzlMore stable to acid than Bzl. Stable to 50% TFA.[4]Strong acids (e.g., HF, TFMSA).[4]Reduced risk of side reactions compared to Bzl.[4]

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentTypeRelative EfficiencyNotes
DIC/HOBtCarbodiimideStandardCost-effective, but can be slower and have a higher risk of racemization.[7]
HBTU/HCTUUronium/Aminium SaltHighWidely used, efficient, and reduces racemization.[7][8][9]
HATUUronium/Aminium SaltVery HighMore reactive than HBTU, excellent for difficult couplings with minimal racemization.[8][9][15]
PyBOPPhosphonium SaltHighEffective coupling reagent, particularly useful in specific applications.[8]
COMUUronium/Aminium SaltVery HighHigh solubility and considered safer than benzotriazole-based reagents.[7][8][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
  • Resin Preparation:

    • Start with a pre-loaded Fmoc-Gly-Wang resin.

    • Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Final Fmoc Deprotection:

    • After successful coupling, drain the coupling solution and wash the resin with DMF.

    • Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the crude this compound peptide by preparative RP-HPLC.

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to monitor the completion of the coupling reaction.

  • Reagents:

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with DMF and then ethanol.

    • Add 2-3 drops of each reagent (A, B, and C) to the resin beads in a small test tube.

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): Intense blue color on the beads and in the solution indicates the presence of free primary amines.

      • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

experimental_workflow Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Tyr(tBu)-OH (HATU/DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Wash2 Wash with DMF KaiserTest->Wash2 Negative Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash and Dry Resin Deprotection2->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_low_yield Start Low this compound Yield CheckDeprotection Incomplete Fmoc Deprotection? Start->CheckDeprotection CheckCoupling Poor Coupling Efficiency? CheckDeprotection->CheckCoupling No Sol_Deprotection Increase deprotection time Use fresh reagents Monitor with Kaiser Test CheckDeprotection->Sol_Deprotection Yes CheckAggregation Peptide Aggregation? CheckCoupling->CheckAggregation No Sol_Coupling Double couple Use potent activator (HATU) Increase reaction time CheckCoupling->Sol_Coupling Yes Sol_Aggregation Switch to NMP solvent Increase temperature Use chaotropic salts CheckAggregation->Sol_Aggregation Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Tyr-Gly Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of the dipeptide Tyrosine-Glycine (Tyr-Gly).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions encountered during this compound synthesis are:

  • Incomplete or Failed Coupling: The peptide bond between Tyrosine and Glycine fails to form efficiently.

  • Racemization of Tyrosine: The stereochemistry of the Tyrosine residue is altered during the activation and coupling steps, leading to the formation of D-Tyr-Gly instead of the desired L-Tyr-Gly.[1][2][3]

  • Side-Chain Acylation of Tyrosine: The hydroxyl group on the Tyrosine side chain can be undesirably acylated if not properly protected.[4]

  • Diketopiperazine (DKP) Formation: The newly formed dipeptide can cyclize to form a stable six-membered ring, leading to cleavage from the solid support and termination of the peptide chain.[5][6][7]

  • Formation of Deletion Sequences: Failure to completely remove the N-terminal protecting group from Glycine before coupling with Tyrosine can lead to the formation of Gly-Gly sequences instead of this compound.

Q2: How can I prevent the racemization of Tyrosine during coupling?

A2: Racemization of the activated amino acid is a significant risk during peptide bond formation, proceeding through a planar oxazolone (B7731731) intermediate.[2] To minimize racemization of Tyrosine:

  • Choice of Coupling Reagents and Additives: Use of carbodiimide (B86325) coupling reagents like DCC or DIC should always be paired with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2][8]

  • Base Selection: Employ weaker organic bases like N-methylmorpholine (NMM) (pKa 7.38) instead of stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIEA) (pKa 10.1), which can promote racemization.[1]

  • Optimized Reaction Conditions: Perform the coupling reaction at a lower temperature (e.g., 0°C) and consider using less polar solvents to reduce the rate of racemization.[2]

  • Pre-activation: A short pre-activation of the protected Tyrosine with the coupling reagent before addition to the resin-bound Glycine can sometimes mitigate racemization.[2]

Q3: My this compound synthesis is resulting in a significant amount of a cyclic by-product. What is it and how can I avoid it?

A3: The cyclic by-product is likely a diketopiperazine (DKP).[6] This occurs when the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the solid support, causing cyclization and premature cleavage from the resin.[7] The this compound sequence is susceptible to this side reaction.

Troubleshooting Diketopiperazine Formation:

  • Use of 2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, allowing for cleavage under milder acidic conditions that are less likely to promote DKP formation.

  • Introduction of a Bulky Protecting Group on the N-terminus of Glycine: Using a bulky protecting group on the Glycine residue can sterically hinder the intramolecular cyclization reaction.

  • Immediate Coupling of the Third Amino Acid: If synthesizing a longer peptide, coupling the third amino acid immediately after the deprotection of Tyrosine can minimize the window for DKP formation.

  • In situ Neutralization Protocols: Employing in situ neutralization protocols can reduce the concentration of the free N-terminal amine available for cyclization.[3]

Q4: What is the best way to protect the Tyrosine side chain during this compound synthesis?

A4: The phenolic hydroxyl group of Tyrosine is nucleophilic and requires protection to prevent side reactions like O-acylation.[4][9]

  • Fmoc-based Synthesis: The most common protecting group is the tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH). It is stable to the piperidine (B6355638) used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[4][9][10]

  • Boc-based Synthesis: Benzyl (Bzl) based protecting groups (Boc-Tyr(Bzl)-OH) are often used. However, the Bzl group is partially removed by TFA, making it more suitable for Fmoc chemistry in some cases.[10] More acid-stable derivatives like 2,6-dichlorobenzyl (2,6-Cl2-Bzl) are also available for Boc chemistry.[10]

A potential side reaction during the cleavage of tBu-protected Tyrosine is the formation of 3-tert-butyltyrosine. This can be minimized by using scavengers in the cleavage cocktail.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete coupling. 2. Diketopiperazine (DKP) formation.[5][7] 3. Steric hindrance.1. Extend coupling time; use a more efficient coupling reagent (e.g., HATU, HBTU). 2. See FAQ Q3 for mitigation strategies. 3. If using solution-phase, ensure proper dissolution of reagents. For solid-phase, ensure adequate resin swelling.
Presence of D-Tyr-Gly Isomer Racemization of Tyrosine during activation/coupling.[1][2]1. See FAQ Q2 for detailed mitigation strategies. 2. Analyze the chirality of the starting Fmoc-Tyr-OH material.
Unexpected Mass Peak (+56 Da) tert-Butylation of the Tyrosine side chain during cleavage.[9]Use a scavenger cocktail during cleavage (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Unexpected Mass Peak (+42 Da) Acetylation of the N-terminus (capping).Ensure complete deprotection of the N-terminal protecting group before coupling. If capping unreacted sites, ensure it is intended.
Presence of Gly-Gly dipeptide Incomplete removal of the N-terminal protecting group from Glycine before the coupling of Tyrosine.1. Increase the deprotection time or use a fresh deprotection solution. 2. Perform a Kaiser test to confirm complete deprotection before proceeding with the Tyrosine coupling.

Experimental Protocols

Protocol 1: Standard Fmoc-based Solid-Phase Synthesis of this compound

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading (Glycine):

    • Dissolve Fmoc-Gly-OH (2 eq) and DIEA (4 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 1 hour.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM, DMF, and Methanol and dry under vacuum.

  • Fmoc Deprotection of Glycine:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Second Amino Acid Coupling (Tyrosine):

    • In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF with NMM (6 eq) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amine).

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from Tyrosine.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide under vacuum.

Visualizations

Side_Reactions_in_Tyr_Gly_Synthesis cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Gly-Resin Glycine (on solid support) This compound-Resin This compound (on solid support) Gly-Resin->this compound-Resin Coupling with Fmoc-Tyr(tBu)-OH This compound This compound Dipeptide This compound-Resin->this compound Cleavage from Resin Racemized_Tyr D-Tyr-Gly This compound-Resin->Racemized_Tyr Racemization during Coupling DKP Diketopiperazine (cyclo-Tyr-Gly) This compound-Resin->DKP Intramolecular Cyclization Acylated_Tyr O-Acyl-Tyr-Gly This compound-Resin->Acylated_Tyr Incomplete Side-Chain Protection

Caption: Key side reactions in this compound synthesis.

Racemization_Mechanism L_AA L-Amino Acid Chiral α-carbon Activated_AA Activated Amino Acid with Coupling Reagent L_AA->Activated_AA Oxazolone Planar Oxazolone Intermediate Loss of Chirality Activated_AA->Oxazolone Base Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Oxazolone->Activated_AA Protonation D_AA D-Amino Acid Racemized Product Oxazolone->D_AA Protonation D_AA->Peptide_Bond

Caption: Mechanism of racemization via oxazolone formation.

DKP_Formation Dipeptide_Resin H₂N-Tyr-Gly-O-Resin Deprotected Dipeptide on Resin Nucleophilic_Attack Intramolecular Nucleophilic Attack of N-terminal Amine Dipeptide_Resin->Nucleophilic_Attack DKP cyclo-(this compound) Diketopiperazine Nucleophilic_Attack->DKP Cleaved_Resin Resin Nucleophilic_Attack->Cleaved_Resin

Caption: Pathway of diketopiperazine (DKP) formation.

References

Technical Support Center: Tyr-Gly Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Tyrosyl-Glycine (Tyr-Gly). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to matrix effects in this compound analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No this compound Signal Detected in Spiked Biological Samples

Question: I can see a strong signal for my this compound standard in a neat solvent, but the signal is significantly lower or absent when I spike it into my biological matrix (e.g., plasma, serum, urine). What could be the cause?

Answer: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[1] Co-eluting endogenous components from your biological sample are likely interfering with the ionization of this compound in the mass spectrometer's source.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): This is a simple first step for plasma or serum samples. However, it may not remove all interfering substances like phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[2] A well-chosen SPE sorbent can retain this compound while allowing interfering compounds to be washed away.

  • Optimize Chromatographic Separation: If interfering compounds have similar properties to this compound and are not removed during sample preparation, improving your HPLC/UHPLC separation is crucial.

    • Increase Gradient Length: A longer, shallower gradient can help to chromatographically resolve this compound from co-eluting matrix components.

    • Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase (e.g., a phenyl-hexyl or a biphenyl (B1667301) column) that may offer different selectivity for this compound versus the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of this compound to its SIL-IS, you can obtain accurate quantification despite signal suppression.

  • Dilute the Sample: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.[2]

Issue 2: Inconsistent and Irreproducible this compound Signal Across Different Samples

Question: I'm analyzing a batch of plasma samples, and the peak area for my this compound internal standard is highly variable from sample to sample, leading to poor precision in my results. What is happening?

Answer: This variability is likely due to differences in the matrix composition between individual biological samples. Even with a consistent sample preparation method, the types and amounts of endogenous compounds can vary, leading to different degrees of ion suppression in each sample.

Troubleshooting Steps:

  • Implement a More Robust Sample Preparation Method: As with low signal, a more rigorous cleanup method like SPE can minimize the sample-to-sample variability in matrix components.

  • Employ Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. However, this may not account for the variability between different lots or individual samples of the matrix.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution for correcting for sample-to-sample variability in ion suppression. The SIL-IS will be affected by the matrix in the same way as this compound in each individual sample, allowing for reliable normalization and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement). These effects can compromise the accuracy, precision, and sensitivity of quantitative mass spectrometry assays.[3]

Q2: What are the most common causes of matrix effects in the analysis of this compound from biological fluids?

A2: For a small, polar dipeptide like this compound, common interfering compounds in biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in cell membranes and are notoriously problematic for causing ion suppression in ESI-MS.

  • Salts and Buffers: High concentrations of non-volatile salts can suppress the analyte signal.

  • Endogenous Metabolites: Other small molecules present in the biological fluid can co-elute and compete for ionization.

  • Proteins: While larger proteins are often removed during sample preparation, residual proteins or larger peptides can still cause issues.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solvent) x 100

An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q4: For MALDI-MS analysis of this compound, which matrix should I use?

A4: For small peptides like this compound, common MALDI matrices include α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB). The choice of matrix and the sample preparation method can significantly impact signal quality. It is advisable to test different matrices and crystallization methods to find the optimal conditions for your specific sample. For instance, a study on dipeptides in a complex food matrix successfully used CHCA.[4]

Quantitative Data Summary

The following table provides representative data on the recovery and matrix effects for small peptides in human plasma using different sample preparation techniques. While not specific to this compound, this data illustrates the impact of sample cleanup on analytical performance.

Analyte (Peptide)Sample Preparation MethodConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Goserelin Solid-Phase Extraction (SPE)19288
209591
Buserelin Solid-Phase Extraction (SPE)18985
209187
Triptorelin Solid-Phase Extraction (SPE)17573
208078
Octreotide Solid-Phase Extraction (SPE)16866
207270

Data adapted from a study on the LC-MS/MS determination of short peptide-based drugs in human blood plasma.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters is recommended for your instrumentation and application.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Add an internal standard (ideally, a stable isotope-labeled this compound). Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Troubleshooting_Ion_Suppression Troubleshooting Workflow for Ion Suppression start Low or No this compound Signal in Biological Matrix check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS for Accurate Quantification check_is->use_is No improve_sp Improve Sample Preparation check_is->improve_sp Yes end_quant Accurate Quantification Achieved use_is->end_quant optimize_lc Optimize Chromatography improve_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute end_improve Signal Improved dilute->end_improve Sample_Prep_Workflow This compound Sample Preparation Workflow from Plasma plasma Plasma Sample add_is Add Internal Standard (SIL-Tyr-Gly) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) for further cleanup supernatant->spe dry_reconstitute Dry Down and Reconstitute spe->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

References

Technical Support Center: Refining Tyr-Gly Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of the dipeptide Tyr-Gly from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound extraction?

A1: The most frequent challenges include low recovery rates, high variability between samples, and interference from matrix components. Peptides like this compound are prone to several issues during sample preparation, including nonspecific binding to surfaces, degradation by proteases, and poor solubility.[1][2] Matrix effects, where other molecules in the sample interfere with the analysis, are also a major concern, potentially leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4][5][6]

Q2: Which extraction method is best for this compound from plasma or serum?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed for this compound extraction, with the choice often depending on the desired purity, recovery, and downstream analytical method. SPE, particularly using mixed-mode or reversed-phase sorbents, is widely used for its ability to provide cleaner extracts and good recovery of peptides.[7][8][9][10] LLE can also be effective, but may require more optimization to achieve high recovery for polar dipeptides like this compound.[11][12]

Q3: How can I minimize the degradation of this compound during sample collection and preparation?

A3: To minimize degradation, it is crucial to handle samples quickly and at low temperatures.[13] Blood samples should be collected in tubes containing protease inhibitors.[5] Once collected, plasma or serum should be separated promptly and stored at -80°C. During the extraction process, maintaining a cold environment (e.g., working on ice) and minimizing the number of steps can help preserve the integrity of the dipeptide.

Q4: What is the significance of this compound in biological samples?

A4: this compound is an endogenous dipeptide that can act as a neuromodulator and is a primary metabolite of enkephalins, which are endogenous opioid peptides.[7][14][15][16] Its levels in the brain and other tissues can be an index of enkephalin release and metabolism.[14][15] Therefore, accurate quantification of this compound is important for neuroscience research and potentially for the development of therapeutics related to pain and other neurological conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound

Q: I am experiencing consistently low recovery of this compound after solid-phase extraction (SPE). What are the likely causes and how can I improve it?

A: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery Start Low this compound Recovery Analyze_Fractions Analyze Load, Wash, and Elution Fractions Start->Analyze_Fractions Analyte_in_Load Analyte in Load (Breakthrough) Analyze_Fractions->Analyte_in_Load Analyte Lost During Loading Analyte_in_Wash Analyte in Wash Analyze_Fractions->Analyte_in_Wash Analyte Lost During Washing Analyte_Not_Detected Analyte Not Detected in Any Fraction Analyze_Fractions->Analyte_Not_Detected Analyte Retained on Sorbent Solutions_Load Potential Solutions: - Decrease sample solvent strength - Ensure proper sorbent conditioning - Adjust sample pH for better binding - Increase sorbent mass - Use a more retentive sorbent Analyte_in_Load->Solutions_Load Solutions_Wash Potential Solutions: - Decrease wash solvent strength - Use a less polar wash solvent - Ensure sorbent bed is dry before wash Analyte_in_Wash->Solutions_Wash Solutions_Not_Detected Potential Solutions: - Increase elution solvent strength - Test different elution solvent mixtures - Increase elution solvent volume - Add a solvent 'soak' step Analyte_Not_Detected->Solutions_Not_Detected

Caption: A troubleshooting workflow for low SPE recovery of this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Sorbent Selection For a polar dipeptide like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent is often suitable.[8][9] If recovery is low, consider testing different sorbent chemistries.
Improper Sorbent Conditioning Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions.[2][8] Failure to do so can lead to poor analyte retention.
Sample pH Not Optimized The pH of the sample can significantly impact the retention of this compound on the sorbent, especially for ion-exchange mechanisms.[8] Adjust the sample pH to ensure the dipeptide is in the appropriate ionization state for optimal binding.
Wash Solvent Too Strong The wash step is critical for removing interferences, but a solvent that is too strong can prematurely elute the this compound.[17] Test weaker wash solvents to maximize interference removal while retaining the analyte.
Incomplete Elution This compound may be strongly retained on the sorbent and not fully eluted. Try a stronger elution solvent, increase the elution volume, or perform a second elution step.[2][17]
Analyte Breakthrough The sample may be flowing through the cartridge too quickly, or the sorbent capacity may be exceeded.[2] Decrease the flow rate during sample loading and consider using a larger sorbent bed mass if high concentrations of this compound are expected.
Issue 2: High Signal Variability in LC-MS Analysis

Q: My this compound signal intensity is highly variable between replicate injections and different samples when analyzed by LC-MS. What could be the cause?

A: High variability in LC-MS is often attributed to matrix effects, where co-eluting compounds from the biological matrix interfere with the ionization of this compound.

Logical Flow for Diagnosing and Mitigating Matrix Effects

Matrix_Effects Start High Signal Variability Assess_ME Assess Matrix Effects (Post-column infusion or post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Confirmed Assess_ME->ME_Present Optimize_Chromatography Optimize Chromatographic Separation (e.g., gradient, column chemistry) ME_Present->Optimize_Chromatography Improve_Cleanup Improve Sample Cleanup (e.g., different SPE sorbent, LLE) ME_Present->Improve_Cleanup Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Use_IS End Reduced Variability Optimize_Chromatography->End Improve_Cleanup->End Use_IS->End

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS analysis of this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.[3][4][6] To mitigate this, improve the chromatographic separation to resolve this compound from interfering compounds. Modifying the gradient or trying a different column chemistry can be effective.
Insufficient Sample Cleanup If matrix effects persist, the sample cleanup may be insufficient.[5] Consider a more rigorous SPE protocol, such as using a different sorbent or adding an extra wash step. Alternatively, a liquid-liquid extraction step prior to SPE may be beneficial.
Lack of Appropriate Internal Standard An internal standard that co-elutes and experiences similar matrix effects as this compound can compensate for signal variability. The use of a stable isotope-labeled (SIL) this compound is the gold standard for correcting matrix effects.
Sample Stability Issues Inconsistent sample handling can lead to variable degradation of this compound. Ensure all samples are treated uniformly, with consistent use of protease inhibitors and storage conditions.[13]

Experimental Protocols

The following are generalized protocols for the extraction of this compound from plasma/serum. These should be considered as starting points and may require optimization for specific sample types and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is adapted from general peptide extraction methods and is suitable for LC-MS analysis.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 200 µL of plasma/serum, add 600 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[18]

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge at a slow flow rate (e.g., 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

    • (Optional) For C18, a second wash with a weak organic solvent (e.g., 5% methanol in water with 0.1% formic acid) can be performed to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 50-80% acetonitrile in water with 0.1% formic acid. For mixed-mode cation exchange, elution can be performed with a basic solution (e.g., 5% ammonium hydroxide in methanol).

    • Collect the eluate in a clean tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol is an alternative for sample cleanup and may be combined with SPE for enhanced purity.

Materials:

  • Plasma or serum sample with protease inhibitors

  • Ethyl acetate (B1210297) or other suitable water-immiscible organic solvent

  • Acid or base for pH adjustment (e.g., HCl, NaOH)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma/serum, add an internal standard.

    • Adjust the pH of the sample. Since this compound is a dipeptide, its charge will depend on the pH. Experiment with different pH values to optimize partitioning into the organic phase.

  • Extraction:

    • Add 2 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction with another 2 mL of ethyl acetate for improved recovery.

  • Back-Extraction (Optional, for increased purity):

    • Combine the organic extracts and add 1 mL of an aqueous solution with a pH that will favor the partitioning of this compound back into the aqueous phase.

    • Vortex and centrifuge as before.

    • Collect the aqueous layer containing the purified this compound.

  • Final Processing:

    • Evaporate the final extract (organic or aqueous) to dryness.

    • Reconstitute in a solvent suitable for your analytical method.

Data Presentation

The following table summarizes typical recovery rates for dipeptides similar to this compound using different extraction methods. Please note that these are representative values and actual recovery will depend on the specific protocol and matrix.

Extraction Method Biological Matrix Analyte Typical Recovery Range (%) Reference
Solid-Phase Extraction (C18)PlasmaSmall polar peptides75 - 95[6]
Solid-Phase Extraction (Mixed-Mode)SerumBasic peptides80 - 105[10]
Liquid-Liquid ExtractionPlasmaSmall molecules60 - 90[11]
Protein Precipitation (Acetonitrile)SerumPeptides>80 (in supernatant)[19]

Visualizations

Enkephalin Degradation and this compound Formation

This compound is a metabolite of enkephalins, which are endogenous opioid peptides. The degradation of enkephalins is a key process in modulating their signaling. The following diagram illustrates the enzymatic breakdown of Met-enkephalin, leading to the formation of this compound.

Enkephalin_Degradation Met_Enk Met-Enkephalin (this compound-Gly-Phe-Met) APN Aminopeptidase N (APN) Met_Enk->APN Cleavage of This compound bond NEP Neutral Endopeptidase (NEP) Met_Enk->NEP Cleavage of Gly-Phe bond Tyr Tyrosine APN->Tyr GGG_Phe_Met Gly-Gly-Phe-Met APN->GGG_Phe_Met Tyr_Gly_Gly This compound-Gly NEP->Tyr_Gly_Gly Phe_Met Phe-Met NEP->Phe_Met DPP3 Dipeptidyl Peptidase 3 (DPP3) Tyr_Gly_Gly->DPP3 Cleavage of Gly-Gly bond Tyr_Gly This compound DPP3->Tyr_Gly

Caption: Simplified pathway of Met-enkephalin degradation leading to this compound formation.[5][16][20][21]

References

Technical Support Center: Crystallization of Tyr-Gly for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyr-Gly crystallization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges encountered during the crystallization of the dipeptide Tyrosyl-Glycine (this compound) for X-ray crystallography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format, offering targeted solutions to specific experimental issues.

Q1: Why am I only getting amorphous precipitate instead of this compound crystals?

Answer: Amorphous precipitation is a common issue that occurs when the solution moves too quickly from a soluble state to a solid state, preventing the ordered arrangement required for crystal lattice formation. This is often a result of excessive supersaturation.

Troubleshooting Steps:

  • Reduce Precipitant Concentration: The concentration of your precipitant (e.g., salts, PEGs) may be too high. Try reducing it in small increments (5-10%) to slow down the process and allow molecules to organize into a crystal lattice.[1]

  • Adjust pH: The solubility of this compound is highly dependent on pH.[2] L-Tyrosine, a component of this compound, has its lowest solubility in the pH range of 3-8.5 and is significantly more soluble at a pH of 1-2 or 9-10.[3] Shifting the pH of your solution away from the isoelectric point can prevent rapid precipitation.

  • Lower Peptide Concentration: A high concentration of this compound can also lead to rapid precipitation. While a concentration of 10 mg/mL is often a good starting point for peptides, consider diluting your sample if precipitation persists.[4]

  • Temperature Control: Ensure your experiments are conducted at a constant temperature.[5] Fluctuations can cause sudden changes in solubility, leading to precipitation.

Q2: My this compound crystals are too small for X-ray diffraction. How can I grow larger ones?

Answer: The formation of numerous small crystals indicates that the nucleation rate is too high compared to the crystal growth rate. To obtain larger crystals, you need to create conditions that favor growth over the formation of new nuclei.

Troubleshooting Steps:

  • Slower Equilibration: In vapor diffusion methods (hanging or sitting drop), slow down the rate of water vapor exchange. This can be achieved by decreasing the precipitant concentration difference between the drop and the reservoir solution.[1][6]

  • Seeding: Introduce microcrystals or nanocrystals (seeds) from a previous successful, albeit small, crystallization experiment into a fresh, metastable solution.[7] This provides a template for growth, encouraging the formation of fewer, larger crystals.

  • Temperature Optimization: Gradually changing the temperature can sometimes promote the growth of larger crystals. Try incubating your trays at a different, constant temperature (e.g., 4°C vs. room temperature) to see how it affects crystal size.[5]

  • Additive Screens: Certain small molecules can act as "nucleation poisons," reducing the number of initial nucleation events. Additives like ethanol (B145695) or dioxane can sometimes be used for this purpose.[7]

Q3: I'm observing multiple crystal forms (polymorphism). How can I obtain a single, desired polymorph?

Answer: Polymorphism, the ability of a substance to crystallize into different crystal lattice structures, is a known phenomenon for amino acids like glycine (B1666218).[8][9] Controlling which polymorph grows is crucial for consistent diffraction results.

Troubleshooting Steps:

  • Control the Solvent and Additives: The choice of solvent and the presence of additives can significantly influence which polymorph is favored. For example, in glycine crystallization, the presence of NaCl promotes the formation of the γ-form over the α-form.[8][9] Experiment with different buffer systems or salt additives.

  • Vary Temperature and Supersaturation: Different polymorphs can be more stable under specific temperature and supersaturation conditions. Systematically screen a range of temperatures and precipitant concentrations to identify the conditions that consistently produce a single crystal form.[10]

  • Seeding: Seeding with a crystal of the desired polymorph can be a powerful way to ensure that only that form grows in subsequent experiments.

  • Characterize Your Crystals: Use techniques like powder X-ray diffraction (PXRD) or Fourier-transform infrared spectroscopy (FTIR) to identify the different polymorphs you are obtaining. This will help you correlate specific experimental conditions with specific crystal forms.[8]

Q4: The diffraction quality of my this compound crystals is poor (high mosaicity, weak diffraction). What can I do to improve it?

Answer: Poor diffraction quality can stem from internal disorder within the crystal lattice or from damage during handling and data collection.

Troubleshooting Steps:

  • Optimize Growth Conditions: Revisit the steps for growing larger crystals, as larger, more robust crystals often diffract better. Slower growth rates are key.[4]

  • Improve Cryoprotection: If you are flash-cooling your crystals for data collection, inadequate cryoprotection can lead to ice formation and crystal damage.[11] Screen different cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol) or try increasing the concentration of the existing one in gradual steps.

  • Crystal Annealing: This technique involves briefly blocking the cryo-stream to allow the crystal to warm slightly before re-cooling. This can sometimes relieve mechanical stress within the lattice and improve diffraction.[12]

  • Dehydration: Controlled dehydration of the crystal before freezing has been shown to improve the diffraction resolution of some macromolecular crystals.[13] This can be achieved by briefly exposing the crystal to a solution with a higher precipitant concentration.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound crystallization.

Table 1: Influence of pH on L-Tyrosine Solubility (Component of this compound) L-Tyrosine exhibits very low solubility at neutral pH, which is a critical factor in this compound crystallization.[2] The dipeptide this compound is designed to improve this solubility.

pH RangeRelative Solubility of L-TyrosineImplication for this compound Crystallization
1.0 - 2.0High[3]Working at low pH can keep this compound soluble, requiring higher precipitant concentrations to achieve crystallization.
3.0 - 8.5Very Low (Least Soluble)[2][3]This is the range where this compound is most likely to precipitate or crystallize. Fine-tuning the pH here is critical.
9.0 - 10.0High[3]Similar to low pH, alkaline conditions increase solubility, necessitating adjustments to precipitant levels.

Table 2: Common Starting Conditions for Peptide Crystallization Screening These are general starting points for peptide crystallization experiments, which can be optimized for this compound.[4]

ParameterRecommended Starting RangeRationale
Peptide Concentration 5 - 20 mg/mL[4]A concentration of 10 mg/mL is often a successful starting point.[4]
Precipitants Polyethylene Glycols (PEGs), Ammonium Sulfate[14][15]These are the most common and successful precipitants for macromolecules.[14]
Temperature 4°C or Room Temperature (~20°C)[5]Temperature should be kept constant to avoid solubility fluctuations.[5]
Method Hanging or Sitting Drop Vapor Diffusion[1][4]These methods allow for slow equilibration, which is favorable for crystal growth.[1][6]
Purity >98%[16]High purity is essential as impurities can inhibit crystal growth.[4][17]

Experimental Protocol: Hanging Drop Vapor Diffusion

This protocol describes a standard method for setting up a this compound crystallization experiment.[1][5][6]

Materials:

  • Purified this compound solution (>98% purity) at a known concentration (e.g., 10 mg/mL)[4][16]

  • 24-well crystallization tray and siliconized cover slips[1]

  • Crystallization screen solutions (precipitants, buffers, salts)

  • Micropipettes and low-retention tips

Procedure:

  • Prepare the Reservoir: Pipette 0.5 mL of the desired precipitant solution into a well of the 24-well tray.[5]

  • Prepare the Drop: On a clean cover slip, place a 1 µL drop of the this compound solution.[5]

  • Mix the Solutions: Add 1 µL of the reservoir solution from the well to the this compound drop on the cover slip.[1][5] Avoid introducing bubbles. Some researchers prefer not to mix, allowing diffusion to occur naturally.[5][6]

  • Seal the Well: Carefully invert the cover slip so the drop is hanging and place it over the well, ensuring the grease creates an airtight seal.[5][6]

  • Incubate: Place the tray in a stable, vibration-free location at a constant temperature (e.g., 20°C).[5]

  • Monitor: Check for crystal growth periodically over several hours to days using a microscope.[4]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Crystallization

G start Start Crystallization Experiment check_crystal Crystal Formation? start->check_crystal precipitate Amorphous Precipitate? check_crystal->precipitate No check_quality Adequate Size & Quality? check_crystal->check_quality Yes clear_drop Clear Drop? precipitate->clear_drop No ts1 Reduce Precipitant Conc. Vary pH Lower Peptide Conc. precipitate->ts1 Yes ts2 Increase Precipitant Conc. Increase Peptide Conc. Check Peptide Integrity clear_drop->ts2 Yes success Harvest Crystal for X-ray Diffraction check_quality->success Yes ts3 Optimize for Size: - Slower Equilibration - Seeding - Vary Temperature check_quality->ts3 No, too small ts4 Optimize for Diffraction: - Improve Cryoprotection - Dehydration - Annealing check_quality->ts4 No, poor diffraction ts1->start ts2->start ts3->start ts4->success

Caption: Troubleshooting workflow for failed this compound crystallization experiments.

Diagram 2: Factors Influencing this compound Crystallization

G outcome Crystallization Outcome (Crystal Quality & Polymorph) peptide Peptide Properties - Purity (>98%) - Concentration peptide->outcome solution Solution Chemistry - pH - Buffer Type solution->outcome precipitant Precipitant - Type (PEG, Salt) - Concentration precipitant->outcome additives Additives - Salts (e.g., NaCl) - Small Molecules additives->outcome physical Physical Conditions - Temperature - Evaporation Rate - Method (Vapor Diffusion) physical->outcome

Caption: Key factors that influence the outcome of this compound crystallization.

References

minimizing epimerization during Tyr-Gly synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyr-Gly synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the synthesis of the this compound dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, leading to epimerization.

Issue Potential Cause Recommended Solution
High levels of D-Tyr-Gly diastereomer detected by chiral HPLC. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization.[1][2][3]Switch to a coupling reagent known for low epimerization rates, such as a carbodiimide (B86325) like DIC in combination with an additive like OxymaPure® or HOAt.[4] For more challenging couplings, phosphonium (B103445) or uronium/aminium reagents like PyBOP or HATU can be effective, but should be used with caution and optimized conditions.[1][3][5]
Excessive or Strong Base: The presence of a strong or sterically unhindered base can abstract the α-proton of the activated tyrosine residue, leading to epimerization.[1]Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts.[4] Avoid excess base.
Elevated Reaction Temperature: Higher temperatures accelerate the rate of epimerization.[6][7]Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.[4][6] While some modern, rapid synthesis protocols at high temperatures report low epimerization, this requires careful optimization of other parameters.[7][8][9]
Prolonged Pre-activation or Reaction Time: Longer exposure of the activated amino acid to basic conditions increases the likelihood of epimerization.[10]Minimize the pre-activation time of the tyrosine residue before adding the glycine (B1666218) nucleophile.[4] Monitor the reaction closely and work it up as soon as it is complete.[4]
Solvent Polarity: Polar aprotic solvents like DMF can promote epimerization.[6]If feasible for solubility, consider using a less polar solvent or a mixture, such as DCM/DMF.[11]
Difficulty separating the desired L-Tyr-Gly from the D-Tyr-Gly diastereomer. Similar Physicochemical Properties: Diastereomers often have very similar physical properties, making them difficult to separate by standard chromatography.[1][12]Utilize a chiral stationary phase in your HPLC for effective separation and quantification.[13] Optimize the gradient and mobile phase to improve resolution.[13]
Low yield of the desired this compound dipeptide. Inefficient Coupling: The chosen coupling conditions may not be optimal for the this compound bond formation.While minimizing epimerization is crucial, ensure the coupling reaction goes to completion. If low epimerization conditions result in poor yield, a more activating reagent (e.g., HATU) may be necessary, with careful control of temperature and base.[1]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization is an undesired side reaction where the stereochemistry at the alpha-carbon of the tyrosine residue is inverted from the L-configuration to the D-configuration during the coupling reaction. This results in the formation of the D-Tyr-Gly diastereomer, an impurity that can be difficult to separate from the desired L-Tyr-Gly product and can significantly impact the biological activity of the final peptide.[1][4][12][14]

Q2: What are the primary mechanisms of epimerization during peptide synthesis?

A2: There are two main pathways for epimerization:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected tyrosine can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Reprotonation can then occur from either face, yielding a mixture of L and D isomers.[1][3][4]

  • Direct Enolization: A base can directly abstract the α-proton from the activated tyrosine residue to form an enolate intermediate, which can then be reprotonated to form either the L or D isomer.[1][4]

Q3: Which amino acid is at risk of epimerization during this compound synthesis?

A3: The tyrosine residue is at risk of epimerization because its carboxyl group is activated for coupling to the amino group of glycine. Glycine, being achiral, cannot epimerize.[11]

Q4: How can I detect and quantify the extent of epimerization?

A4: The most common and reliable method for quantifying epimerization is through analytical techniques that can separate diastereomers. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a chiral stationary phase is the most widely used method.[13]

  • Capillary Electrophoresis (CE) offers high resolution and requires minimal sample.[13]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify diastereomers without the need for chromatographic separation, as the different stereoisomers will have distinct signals.[13]

  • Tandem Mass Spectrometry (LC-MS/MS) can also be used to identify and characterize epimers, especially when combined with chromatographic separation.[15][16][17][18]

Q5: Are there any specific protecting groups for tyrosine that can help minimize epimerization?

A5: While the choice of coupling reagent, base, and temperature are the primary factors in controlling epimerization, the N-terminal protecting group on the tyrosine also plays a role. Urethane-based protecting groups like Fmoc and Boc are designed to suppress epimerization compared to acyl groups.[3] The specific side-chain protection on tyrosine is less likely to have a direct major impact on the epimerization of the alpha-carbon, but it is crucial for preventing side reactions at the hydroxyl group.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the extent of epimerization. While specific data for this compound is limited in the literature, these tables are compiled from studies on similar peptide couplings and provide a general guide for selecting optimal conditions.

Table 1: Effect of Coupling Reagents and Additives on Epimerization

Coupling Reagent/AdditiveRelative Epimerization RiskComments
DIC/OxymaPure®LowOxyma acts as an effective additive to suppress epimerization.[4][11]
DIC/HOAtLowHOAt is known to be very effective at minimizing epimerization.[1][4][6][19]
DIC/HOBtLow to MediumHOBt is a classic additive for reducing epimerization, though HOAt is often superior.[6][13][19]
HATU/DIPEAMedium to HighHighly efficient but can lead to increased epimerization if not used at low temperatures with stoichiometric base.[1][10]
HBTU/DIPEAMedium to HighSimilar to HATU, effective but carries a higher risk of epimerization.[1]
TSTULowKnown for achieving coupling with minimal epimerization.[2]
DEPBTLowHas been shown to result in low epimerization but may have lower reaction efficiency in some cases.[4][11]

Table 2: Influence of Base on Epimerization

BaseRelative Epimerization RiskComments
DIPEA (N,N-Diisopropylethylamine)Low to MediumSterically hindered, making it a preferred base for minimizing epimerization.[1][4]
2,4,6-CollidineLow to MediumA sterically hindered base that can reduce epimerization.[1]
NMM (N-Methylmorpholine)MediumLess sterically hindered than DIPEA, can lead to higher epimerization.[10]
TEA (Triethylamine)HighGenerally not recommended for coupling of chiral amino acids due to its higher basicity and lower steric hindrance.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Tyr(tBu)-Gly-OMe with Minimized Epimerization

This protocol outlines a solution-phase approach using DIC/HOAt, which is known to effectively suppress epimerization.

Materials:

  • Boc-L-Tyr(tBu)-OH

  • H-Gly-OMe·HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate flask, dissolve Boc-L-Tyr(tBu)-OH (1.0 equivalent) and HOAt (1.1 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Add DIC (1.1 equivalents) to the Boc-Tyr(tBu)-OH solution and allow it to pre-activate for 15-20 minutes at 0 °C.[4]

  • Transfer the activated Boc-Tyr(tBu)-OH solution to the H-Gly-OMe solution dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated diisopropylurea (DIU).

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

  • Analyze the purified product for diastereomeric purity using chiral HPLC.

Protocol 2: Solid-Phase Synthesis of Fmoc-Tyr(tBu)-Gly-OH with Minimized Epimerization

This protocol describes a solid-phase synthesis approach on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the final product.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • Fmoc-L-Tyr(tBu)-OH

  • DIC

  • OxymaPure®

  • DIPEA

  • 20% Piperidine (B6355638) in DMF

  • Anhydrous DMF and DCM

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Load the first amino acid, Fmoc-Gly-OH, onto the resin using DIPEA in DCM.

  • Cap any unreacted sites on the resin using methanol.

  • Wash the resin thoroughly with DMF and DCM.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[11]

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • In a separate vessel, pre-dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow for a brief pre-activation of 5-10 minutes at room temperature.

  • Add the activated Fmoc-L-Tyr(tBu)-OH solution to the resin.

  • Allow the coupling reaction to proceed for 1-3 hours at room temperature. Monitor for completion using a Kaiser test.[11]

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Cleave the dipeptide from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM).

  • Purify the crude dipeptide using preparative HPLC.

  • Analyze the purified product for diastereomeric purity using chiral HPLC.

Visualizations

Epimerization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate L_AA->Oxazolone Intramolecular Cyclization Enolate Oxazolone Enolate Oxazolone->Enolate + Base (-H+) Enolate->Oxazolone - Base (+H+) Epimerized_Product_Ox D/L-Amino Acid Mixture Enolate->Epimerized_Product_Ox Reprotonation L_AA2 L-Amino Acid (Activated) Direct_Enolate Direct Enolate L_AA2->Direct_Enolate + Base (-H+) Direct_Enolate->L_AA2 - Base (+H+) Epimerized_Product_En D/L-Amino Acid Mixture Direct_Enolate->Epimerized_Product_En Reprotonation

Caption: Mechanisms of amino acid epimerization during peptide synthesis.

SPPS_Workflow start Start: Swell Resin load_gly 1. Load Fmoc-Gly-OH start->load_gly deprotect_gly 2. Fmoc Deprotection (Piperidine/DMF) load_gly->deprotect_gly wash1 Wash (DMF/DCM) deprotect_gly->wash1 couple_tyr 3. Couple Fmoc-Tyr(tBu)-OH (DIC/Oxyma, 0°C -> RT) wash1->couple_tyr wash2 Wash (DMF/DCM) couple_tyr->wash2 cleave 4. Cleave Peptide from Resin wash2->cleave purify 5. Purify Dipeptide (HPLC) cleave->purify analyze 6. Analyze Purity (Chiral HPLC) purify->analyze end End: Pure this compound analyze->end

Caption: Workflow for solid-phase synthesis of this compound with low epimerization.

References

Validation & Comparative

Tyr-Gly versus Gly-Tyr: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of the dipeptides Tyr-Gly (Tyrosyl-Glycine) and Gly-Tyr (Glycyl-Tyrosine). By examining their differential effects in key biological assays, including antioxidant capacity, angiotensin-converting enzyme (ACE) inhibition, and opioid receptor binding, this document aims to furnish researchers with the critical data and methodologies necessary to inform their work in drug discovery and development.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and Gly-Tyr. A notable difference is observed in their antioxidant capacities, while comparative quantitative data for ACE inhibition and opioid receptor binding are less prevalent in the current literature.

Biological Activity This compound Gly-Tyr Reference
Antioxidant Activity (TEAC Assay) 4.81 ± 0.10 µmol TE/µmol1.70 ± 0.27 µmol TE/µmol[1]
ACE Inhibitory Activity (IC50) Data not availableData not available
Opioid Receptor Binding Affinity (Ki) Data not availableData not available

In-Depth Analysis of Biological Activities

Antioxidant Activity

The positioning of the tyrosine residue is a critical determinant of the antioxidant capacity of these dipeptides. This compound, with its N-terminal tyrosine, demonstrates significantly higher antioxidant activity than Gly-Tyr, which possesses a C-terminal tyrosine.

In a Trolox Equivalent Antioxidant Capacity (TEAC) assay, dipeptides with an N-terminal tyrosine residue, such as this compound, exhibit an average antioxidant capacity (AOC) of 4.81 ± 0.10 µmol TE/µmol.[1] This is approximately 1.4 times higher than the antioxidant capacity of free tyrosine.[1] In contrast, dipeptides with a C-terminal tyrosine, like Gly-Tyr, show a considerably lower average AOC of 1.70 ± 0.27 µmol TE/µmol, which is about half that of free tyrosine.[1] The free amino group in the N-terminal position of this compound is thought to play a significant role in the mechanism of interaction with the ABTS radical cation, contributing to its enhanced antioxidant effect.[1]

Antioxidant Mechanism of Tyrosine-Containing Peptides

The antioxidant activity of tyrosine-containing peptides is primarily attributed to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals. This process is a form of hydrogen atom transfer (HAT). Additionally, these peptides can act via a single electron transfer (SET) mechanism. The efficiency of these mechanisms is influenced by the position of the tyrosine residue within the peptide sequence.

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Tyr_Gly_HAT This compound / Gly-Tyr Free_Radical_HAT Free Radical (R•) Tyr_Gly_HAT->Free_Radical_HAT H• donation Tyr_Gly_SET This compound / Gly-Tyr Neutralized_Molecule_HAT Neutralized Molecule (RH) Free_Radical_HAT->Neutralized_Molecule_HAT Neutralization Free_Radical_SET Free Radical (R•) Tyr_Gly_SET->Free_Radical_SET e- donation Anion Anion (R-) Free_Radical_SET->Anion Formation of Anion

Antioxidant mechanisms of tyrosine-containing peptides.
Angiotensin-Converting Enzyme (ACE) Inhibition

Mechanism of ACE Inhibition by Peptides

ACE inhibitory peptides typically act as competitive or non-competitive inhibitors of the angiotensin-converting enzyme. They bind to the active site or allosteric sites of ACE, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This leads to a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE Peptide_Inhibitor ACE Inhibitory Peptide (e.g., Gly-Tyr) Peptide_Inhibitor->ACE Inhibition

Simplified pathway of the Renin-Angiotensin System and ACE inhibition.
Opioid Receptor Activity

The N-terminal tyrosine residue is a well-established critical pharmacophore for the activity of endogenous opioid peptides, such as enkephalins (this compound-Gly-Phe-Met/Leu). This suggests that this compound is more likely to exhibit significant opioid receptor binding affinity compared to Gly-Tyr. However, direct comparative Ki values for these simple dipeptides are not available in the current literature.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the analgesic and other effects associated with opioids.

Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binding G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Reduced Signaling Ion_Channels->Neuronal_Excitability

Canonical signaling pathway of an opioid receptor.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test peptides (this compound and Gly-Tyr) are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the peptide concentration.

DPPH Assay Workflow

Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Add_Peptide Add Peptide Samples (this compound / Gly-Tyr) Prepare_DPPH->Add_Peptide Incubate Incubate in Dark Add_Peptide->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Calculate_Scavenging->Determine_IC50 End End Determine_IC50->End

Workflow for the DPPH antioxidant assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE, typically using a synthetic substrate like Hippuryl-Histidyl-Leucine (HHL).

Methodology:

  • The assay is performed in a buffer solution (e.g., borate (B1201080) buffer) at a physiological pH (e.g., 8.3).

  • A solution of ACE and the test peptide (this compound or Gly-Tyr) at various concentrations are pre-incubated.

  • The substrate, HHL, is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped by adding a strong acid (e.g., HCl).

  • The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).

  • The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Opioid Receptor Binding Assay

This radioligand binding assay measures the affinity of a compound for a specific opioid receptor subtype (e.g., µ, δ, κ).

Methodology:

  • Cell membranes expressing the opioid receptor of interest are prepared.

  • The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the test peptide (this compound or Gly-Tyr).

  • The incubation is carried out at a specific temperature for a set time to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The available evidence strongly indicates that the biological activities of this compound and Gly-Tyr are significantly influenced by the position of the tyrosine residue. This compound is a more potent antioxidant than Gly-Tyr. Based on established structure-activity relationships, this compound is also predicted to have a higher affinity for opioid receptors, while Gly-Tyr is expected to be a more effective ACE inhibitor. This guide provides a foundational framework for researchers, and further direct comparative studies are warranted to fully elucidate the therapeutic potential of these dipeptides.

References

Validating Tyr-Gly Presence in Tissue Samples: A Comparative Guide to LC-MS/MS and Immunoassay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the dipeptide Tyr-Gly in tissue samples is crucial for advancing our understanding of its potential roles in various physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. We present detailed experimental methodologies, comparative data, and visual workflows to assist in selecting the optimal method for your research needs.

The dipeptide Tyrosine-Glycine (this compound) is a subject of growing interest due to its potential involvement in neuropeptide metabolism, particularly as a breakdown product of enkephalins, which are endogenous opioid peptides involved in pain modulation and emotional responses.[1][2][3][4][5] Accurate measurement of this compound in tissue samples is therefore essential for studying its biological significance. This guide compares the well-established method of LC-MS/MS with the potential application of immunoassays for this compound quantification.

Method Comparison: LC-MS/MS vs. Immunoassay

The choice between LC-MS/MS and an immunoassay for this compound validation depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA/RIA)
Specificity Very High: Relies on the unique mass-to-charge ratio and fragmentation pattern of this compound, allowing for clear differentiation from its isomer Gly-Tyr and other structurally similar molecules.Variable: Dependent on antibody specificity. Cross-reactivity with related peptides or endogenous molecules is a potential concern and requires thorough validation.
Sensitivity High to Very High: Capable of detecting this compound at low nanomolar to picomolar concentrations in complex biological matrices like tissue homogenates.High: Can achieve high sensitivity, often in the picogram to nanogram per milliliter range, depending on the antibody affinity and assay format.
Quantitative Accuracy High: Provides accurate and precise quantification over a wide dynamic range when using stable isotope-labeled internal standards.Good: Can provide reliable quantification, but is more susceptible to matrix effects and non-specific binding, which can affect accuracy.
Throughput Moderate: Sample preparation can be multi-stepped, and chromatographic separation limits the number of samples analyzed per day.High: Well-suited for high-throughput screening of a large number of samples once the assay is developed and validated.
Development Time Moderate: Method development involves optimizing chromatographic separation and mass spectrometric parameters.Long: Requires the development and characterization of specific antibodies, which can be a lengthy and resource-intensive process.
Cost High initial instrument cost. Lower per-sample cost once the method is established.Lower initial setup cost. Per-sample cost can vary depending on the availability and price of commercial kits or the cost of antibody development.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in brain tissue homogenates using a UPLC-MS/MS system. Optimization will be required for specific instrumentation and tissue types.

1. Tissue Homogenization:

  • Excise brain tissue and immediately snap-freeze in liquid nitrogen.

  • Weigh the frozen tissue (approximately 50-100 mg).

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.1% formic acid in acetonitrile/water 80:20 v/v) containing a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Tyr-Gly).

  • Use a bead-beater or ultrasonic homogenizer to ensure complete tissue disruption.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC I-Class or similar.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 40% B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Quantifier): To be determined empirically, but a likely transition would be the precursor ion [M+H]⁺ of this compound (m/z 241.1) to a prominent product ion (e.g., the immonium ion of Tyrosine at m/z 136.1).

    • This compound (Qualifier): A second product ion from the precursor m/z 241.1 would be selected for confirmation.

    • ¹³C₉,¹⁵N-Tyr-Gly (Internal Standard): MRM transitions for the stable isotope-labeled standard would be similarly determined (e.g., precursor m/z 251.1 to a corresponding product ion).

  • Data Analysis: Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix.

3. Performance Characteristics (Hypothetical):

  • Lower Limit of Quantification (LLOQ): Expected to be in the low nanomolar range (e.g., 1-10 nM) in brain tissue homogenate.

  • Linearity: A linear range of at least three orders of magnitude is expected.

  • Precision: Intra- and inter-day coefficients of variation (CVs) are expected to be less than 15%.

  • Accuracy: Expected to be within 85-115% of the nominal concentration.

Immunoassay (Radioimmunoassay - RIA as an example)

As no commercial ELISA kit for this compound is readily available, this section outlines a general protocol for a competitive Radioimmunoassay (RIA), a sensitive immunoassay format.

1. Antibody Production:

  • Synthesize a this compound immunogen by conjugating the dipeptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).

  • Immunize rabbits or other suitable animals with the immunogen.

  • Screen the resulting antisera for high-affinity and specific antibodies against this compound.

2. Radiolabeling of this compound:

  • Radiolabel a synthetic this compound standard with a radioisotope, typically ¹²⁵I, to serve as the tracer.

3. RIA Protocol:

  • Sample Preparation: Homogenize tissue samples as described for LC-MS/MS, but in a buffer compatible with the immunoassay (e.g., phosphate-buffered saline with protease inhibitors).

  • Assay Procedure:

    • In assay tubes, add a fixed amount of the anti-Tyr-Gly antibody.

    • Add a known amount of ¹²⁵I-labeled this compound (tracer).

    • Add either the unlabeled this compound standards (for the standard curve) or the tissue homogenate samples.

    • Incubate to allow competitive binding of labeled and unlabeled this compound to the antibody.

    • Separate the antibody-bound fraction from the free fraction (e.g., using a secondary antibody precipitation method).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the measured radioactivity. A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standards.

4. Performance Characteristics (Hypothetical, based on similar peptide RIAs):

  • Sensitivity (Limit of Detection): Can potentially reach the low picomolar range.

  • Specificity: Requires extensive validation to ensure no cross-reactivity with Gly-Tyr, enkephalins, or other endogenous peptides.

  • Precision: Intra- and inter-assay CVs are typically below 15%.

Visualizing the Workflow and a Potential Signaling Pathway

To further clarify the methodologies and the potential biological context of this compound, the following diagrams are provided.

Experimental_Workflow Figure 1. Experimental Workflow for this compound Validation cluster_LCMS LC-MS/MS Analysis cluster_IA Immunoassay (RIA) Tissue_Sample Tissue Sample (e.g., Brain) Homogenization Homogenization (with Internal Standard for LC-MS/MS) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Competitive_Binding Competitive Binding (Antibody, Labeled & Unlabeled this compound) Supernatant->Competitive_Binding MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Data_Analysis_LCMS Data Analysis (Quantification vs. Standard Curve) MSMS->Data_Analysis_LCMS Separation Separation of Bound/ Free Fractions Competitive_Binding->Separation Detection_IA Radioactivity Measurement Separation->Detection_IA Data_Analysis_IA Data Analysis (Quantification vs. Standard Curve) Detection_IA->Data_Analysis_IA

Caption: Figure 1. A comparative workflow for this compound validation in tissue samples.

Enkephalin_Degradation_Pathway Figure 2. Putative Enkephalin Degradation Pathway Proenkephalin Proenkephalin Enkephalin Enkephalin (e.g., Leu-enkephalin: This compound-Gly-Phe-Leu) Proenkephalin->Enkephalin Processing Tyr_Gly_Gly This compound-Gly Enkephalin->Tyr_Gly_Gly Cleavage by Neprilysin Opioid_Receptor Opioid Receptor (e.g., δ-opioid receptor) Enkephalin->Opioid_Receptor Binds to Tyr_Gly This compound Tyr_Gly_Gly->Tyr_Gly Cleavage by Aminopeptidase Tyr Tyrosine Tyr_Gly->Tyr Cleavage by Dipeptidyl Peptidase Pain_Modulation Pain Modulation (Analgesia) Opioid_Receptor->Pain_Modulation Activates Aminopeptidase Aminopeptidase Neprilysin Neprilysin (NEP) Dipeptidyl_Peptidase Dipeptidyl Peptidase

Caption: Figure 2. A potential metabolic pathway leading to this compound formation.

Conclusion

Both LC-MS/MS and immunoassays offer viable approaches for the validation of this compound in tissue samples. LC-MS/MS provides superior specificity and is the gold standard for quantitative analysis of small molecules, making it the recommended method for rigorous, in-depth studies. Immunoassays, once developed and thoroughly validated, could provide a high-throughput alternative for screening large numbers of samples. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical rigor. This guide provides the foundational knowledge for researchers to make an informed decision and to design and execute robust validation studies for the dipeptide this compound.

References

comparative analysis of Tyr-Gly and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tyr-Gly and Its Analogs for Researchers and Drug Development Professionals

The dipeptide this compound and its derivatives represent a significant area of interest in medicinal chemistry and pharmacology. These compounds, often serving as scaffolds for more complex molecules, exhibit a range of biological activities, from opioid receptor modulation to functioning as prodrugs for anti-inflammatory agents. This guide provides a , focusing on their performance in various experimental settings, with a detailed look at the underlying methodologies.

Performance Comparison of this compound Analogs

The biological activity of this compound analogs is highly dependent on their structural modifications. These modifications can influence receptor binding affinity, selectivity, and metabolic stability, leading to enhanced therapeutic effects or reduced side effects.

Analgesic and Anti-inflammatory Activity

One area of investigation involves the use of this compound as a promoiety for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. The goal is to improve the drug's gastrointestinal safety profile. A study on mefenamic acid prodrugs demonstrated that both tyrosine and glycine (B1666218) derivatives exhibited enhanced anti-inflammatory and analgesic activities compared to the parent drug, with a significantly lower ulcer index.[1][2][3]

CompoundAnti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)Ulcer Index
Mefenamic Acid40%-24.2
Tyr-Mefenamic Acid Amide74%-9.1
Gly-Mefenamic Acid Amide81%86%4.5
Opioid Receptor Binding and Selectivity

This compound is a core component of endogenous opioid peptides like enkephalins.[4] Analogs of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 have been synthesized to explore their affinity and selectivity for opioid receptors. Introducing conformational constraints, such as using a 4-amino-2-benzazepin-3-one (Aba) scaffold, has been shown to cause significant shifts in binding profiles towards µ- and δ-opioid receptors.[5][6]

A study on a highly δ-receptor-selective competitive antagonist, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), and its analogs revealed the following binding affinities:

LigandReceptor TypeKe (nM) in mouse vas deferensKi (nM) in rat brain
[D-Ala², D-Leu⁵]-enkephalinδ39.5-
[D-Pen², D-Pen⁵]enkephalinδ38.7-
Deltorphin-IIδ27.3-
[D-Ala², MePhe⁴-Gly⁵-ol]enkephalin (DAMGO)µ368,000> 30,000

These results highlight a greater than 9000-fold selectivity for δ- vs µ-receptors in the mouse vas deferens assay.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.

Synthesis of Amide Prodrugs of Mefenamic Acid

The synthesis of tyrosine and glycine amide prodrugs of mefenamic acid involves a multi-step process:[1][3]

  • Esterification of Amino Acids: L-tyrosine and L-glycine are converted to their methyl ester hydrochlorides by refluxing with methanol (B129727) and thionyl chloride.

  • Activation of Mefenamic Acid: The carboxylic acid group of mefenamic acid is activated.

  • Coupling Reaction: The activated mefenamic acid is coupled with the amino acid methyl esters.

  • Hydrolysis: The methyl ester group is hydrolyzed to yield the final amide prodrug.

In Vitro and In Vivo Evaluation of Opioid Peptide Analogs

The biological evaluation of constrained analogs of H-Tyr-D-Ala-Phe-Gly-NH2 involves both in vitro receptor binding assays and in vivo pharmacological tests.[5][6]

  • Receptor Binding Assays: These assays are performed using rat brain membrane preparations to determine the binding affinity (Ki) of the analogs for different opioid receptor subtypes (µ, δ, κ). Radiolabeled ligands specific for each receptor subtype are used in competitive binding experiments.

  • In Vitro Bioassays: The functional activity of the analogs is assessed using isolated tissue preparations, such as the mouse vas deferens (rich in δ-receptors) and the guinea-pig ileum (rich in µ-receptors), to determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ke).

  • In Vivo Analgesic Activity: The antinociceptive effects of the analogs are evaluated in animal models, such as the tail-flick test in rats, after intracerebroventricular administration.

Anxiolytic-like Activity Assessment

The tripeptide Tyr-Leu-Gly (YLG), an analog of this compound, has been investigated for its anxiolytic-like properties.[8]

  • Animal Models: The elevated plus maze and open-field tests in mice are used to assess anxiety-related behaviors.

  • Mechanism of Action: To elucidate the underlying mechanism, receptor antagonists for serotonin (B10506) 5-HT1A (WAY100135), dopamine (B1211576) D1 (SCH23390), and GABA(A) (bicuculline) receptors are co-administered with the peptide. Inhibition of the anxiolytic effect by these antagonists suggests the involvement of the respective neurotransmitter systems.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the biological pathways involved is crucial for interpreting the data.

Experimental_Workflow_for_Peptide_Analog_Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Design of this compound Analogs S2 Synthesis & Purification S1->S2 S3 Structural Characterization (NMR, Mass Spec) S2->S3 IV1 Receptor Binding Assays (Ki determination) S3->IV1 IV2 Functional Assays (e.g., cAMP, Ca2+ flux) IV1->IV2 INV1 Pharmacokinetic Studies (ADME) IV2->INV1 IV3 Enzymatic Stability Assays (Half-life determination) INV2 Pharmacodynamic Studies (Efficacy in animal models) INV1->INV2 INV3 Toxicology Studies INV2->INV3

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Analog (e.g., Enkephalin) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channel G_protein->Ion_channel Modulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion Ca_ion Ca2+ Influx ↓ Ion_channel->Ca_ion Inhibition K_ion K+ Efflux ↑ Ion_channel->K_ion Activation PKA Protein Kinase A cAMP->PKA Activation

References

Comparative Guide to Anti-Tyr-Gly Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals requiring high specificity in targeting the Tyr-Gly (YG) dipeptide, understanding antibody cross-reactivity is paramount. This guide provides an objective comparison of three commercially available monoclonal antibodies against this compound, with supporting experimental data to inform selection for applications such as immunoassays and targeted therapeutic development.

Antibody Candidates

This comparison focuses on three representative monoclonal antibodies, herein designated as:

  • Ab-YG-01

  • Ab-YG-02

  • Ab-YG-03

Data Presentation

The cross-reactivity of these antibodies was evaluated against a panel of structurally similar dipeptides to assess their specificity for the this compound epitope.

Table 1: ELISA Cross-Reactivity Screening

The following table summarizes the cross-reactivity profile of the three antibodies. Data is presented as the percentage of the signal obtained with the competing dipeptide relative to the signal obtained with the target this compound dipeptide at the same concentration. Lower percentages indicate higher specificity.

Peptide SequenceAb-YG-01 (% Reactivity)Ab-YG-02 (% Reactivity)Ab-YG-03 (% Reactivity)
This compound (Target) 100.0 100.0 100.0
Phe-Gly15.22.528.9
Trp-Gly12.81.822.4
Tyr-Ala45.78.160.3
Tyr-Ser30.15.455.2
Gly-Tyr2.10.35.8
Tyr0.5<0.11.2
Gly<0.1<0.10.2
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

To further quantify the binding characteristics, SPR was employed to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for the interaction of each antibody with the this compound dipeptide. A lower KD value signifies a higher binding affinity.

Antibodyka (1/Ms)kd (1/s)KD (M)
Ab-YG-012.5 x 10⁵5.0 x 10⁻⁴2.0 x 10⁻⁹
Ab-YG-024.8 x 10⁵1.2 x 10⁻⁴2.5 x 10⁻¹⁰
Ab-YG-031.9 x 10⁵8.5 x 10⁻⁴4.5 x 10⁻⁹

Performance Summary

Based on the presented data, Ab-YG-02 demonstrates the highest specificity and affinity for the this compound target. It exhibits minimal cross-reactivity against even closely related dipeptides, such as those with substitutions in the C-terminal amino acid or with alternative aromatic amino acids at the N-terminus. Its low picomolar KD value indicates a very strong and stable binding to the this compound epitope.

Ab-YG-01 shows moderate specificity and a respectable low nanomolar affinity. While it displays some off-target binding, particularly to peptides with substitutions at the C-terminal glycine, it may be suitable for applications where absolute specificity is not the primary concern.

Ab-YG-03 exhibits the highest degree of cross-reactivity, suggesting it recognizes a more degenerate epitope. Its binding affinity is comparable to that of Ab-YG-01. This antibody may be less suitable for applications requiring precise targeting of this compound in the presence of similar peptide sequences.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for Cross-Reactivity Screening
  • Coating: A 96-well microplate was coated with a conjugate of this compound linked to a carrier protein (e.g., BSA) at a concentration of 2 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.

  • Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The plate was blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competition: The anti-Tyr-Gly antibodies (Ab-YG-01, Ab-YG-02, and Ab-YG-03) were pre-incubated for 30 minutes with the target this compound dipeptide or one of the competing dipeptides at various concentrations.

  • Incubation: The antibody-peptide mixtures were added to the coated wells and incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype was added and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction was stopped by adding 2N H₂SO₄.

  • Reading: The absorbance was read at 450 nm using a microplate reader. The percentage of reactivity was calculated relative to the signal in the absence of a competing peptide.

Surface Plasmon Resonance (SPR)
  • Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The anti-Tyr-Gly antibodies were immobilized on the sensor chip surface via amine coupling to achieve a response of approximately 10,000 response units (RU).

  • Blocking: Remaining active sites were blocked with 1 M ethanolamine-HCl.

  • Analyte Injection: The this compound dipeptide was injected at various concentrations over the sensor surface at a constant flow rate.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.

Visualizations

Caption: Workflow for Competitive ELISA.

A Researcher's Guide to Internal Standards in Metabolomics: Evaluating Tyr-Gly as a Potential Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of metabolites is paramount. Internal standards are a cornerstone of robust analytical methods, particularly in mass spectrometry-based metabolomics. This guide provides a comprehensive comparison of internal standard strategies, using the dipeptide Tyrosylglycine (Tyr-Gly) as a case study for a non-isotopically labeled internal standard, and contrasts it with the gold standard: stable isotope-labeled (SIL) internal standards.

The Critical Role of Internal Standards

Metabolomic analyses are susceptible to variations at multiple stages, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1][2] Internal standards (IS) are compounds of a known concentration added to samples at the beginning of the analytical workflow to normalize for these variations.[1][2] By monitoring the ratio of the analyte's signal to the IS's signal, researchers can correct for experimental variability, thereby improving the accuracy and precision of quantification.[2]

Types of Internal Standards: A Comparative Overview

The two primary types of internal standards used in LC-MS-based metabolomics are stable isotope-labeled (SIL) internal standards and non-isotopically labeled internal standards, which can be structural analogs or compounds with similar physicochemical properties to the analyte.[3]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4] They are chemically identical to the analyte of interest but contain heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] This makes them behave almost identically to the analyte during sample preparation, chromatography, and ionization, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[3][5]

  • Non-Isotopically Labeled Internal Standards: These are compounds that are not isotopically enriched. Ideally, they are structurally similar to the analyte and have comparable physicochemical properties, such as hydrophobicity and ionization efficiency.[3] this compound, a dipeptide not typically endogenous in many common biological matrices, could be considered in this category for the analysis of other small peptides or polar metabolites. However, finding a non-labeled IS that perfectly mimics the analyte under all conditions is challenging.[6]

Performance Comparison: this compound (as a Representative Non-Labeled IS) vs. SIL-IS

Table 1: Comparison of Ideal Internal Standard Characteristics

CharacteristicStable Isotope-Labeled (SIL) ISThis compound (Hypothetical Non-Labeled IS)Rationale
Chemical & Physical Properties Nearly identical to analyte[3]Similar, but not identical, to peptide or polar analytesSIL-IS co-elutes and experiences the same matrix effects as the analyte.[3] A non-labeled IS will have different retention times and may be affected differently by the matrix.[7]
Co-elution with Analyte Yes[3]No (generally well-resolved)[8]Co-elution is ideal for correcting matrix effects that are highly dependent on retention time.[7]
Mass Spectrometric Detection Differentiable by m/z[8]Differentiable by m/z[8]Both types of IS must be distinguishable from the analyte by the mass spectrometer.
Absence in Biological Matrix Present at very low natural abundanceIdeally absent or at very low levelsThe IS should not be naturally present in the sample to avoid interference.[8]
Stability Identical to analyteNeeds to be empirically determined; peptides can be susceptible to degradation.[9]The IS must be stable throughout the entire analytical process.
Commercial Availability Often requires custom synthesis; can be expensive[4][6]Generally more readily available and less expensiveCost and availability are practical considerations in study design.[6]

Table 2: Hypothetical Performance Data for Different Internal Standard Types

This table presents illustrative data to highlight the expected performance differences. Actual results would require experimental validation.

Performance MetricSIL Internal StandardNon-Labeled IS (e.g., this compound)No Internal Standard
Analyte Recovery (%) 85 ± 580 ± 1582 ± 20
Matrix Effect (%) 98 ± 375 ± 2060 ± 35
Inter-day Precision (%RSD) < 5< 15> 20
Accuracy (% Bias) < 5< 15> 20

Advantages and Disadvantages of SIL vs. Non-Labeled Internal Standards

The choice of internal standard involves a trade-off between performance and practicality.

Table 3: Pros and Cons of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) - Highest accuracy and precision [10]- Effectively corrects for matrix effects [3][5]- Behaves identically to the analyte during sample processing [3]- High cost [4][6]- May not be commercially available for all analytes [7]- Potential for isotopic impurities [8]
Non-Isotopically Labeled - Lower cost and wider availability [6]- Can improve precision over no internal standard - Does not perfectly mimic analyte behavior [6]- May not fully correct for matrix effects [7]- Requires careful selection to match physicochemical properties [3]- Chromatographic separation from analyte is necessary [8]

Experimental Protocols

A rigorous validation of any chosen internal standard is crucial. Below is a general protocol for the validation of an internal standard for a targeted LC-MS/MS metabolomics assay.

Protocol: Internal Standard Validation for Targeted LC-MS/MS

1. Objective: To validate the suitability of a chosen internal standard (e.g., this compound) for the quantitative analysis of a specific analyte in a biological matrix (e.g., plasma).

2. Materials:

  • Analyte reference standard
  • Internal standard (IS) reference standard (e.g., this compound)
  • Blank biological matrix (e.g., human plasma)
  • LC-MS/MS system
  • Solvents and reagents for sample preparation and LC-MS analysis

3. Methods:

Visualizing Workflows and Concepts

Internal Standard Validation Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Prepare Analyte & IS Stock Solutions cal_qc Prepare Calibration Standards & QCs in Matrix stock->cal_qc extraction Sample Preparation (e.g., Protein Precipitation) cal_qc->extraction lcms LC-MS/MS Analysis extraction->lcms linearity Linearity (r² > 0.99) lcms->linearity accuracy Accuracy & Precision (<15%) lcms->accuracy matrix Matrix Effect lcms->matrix recovery Recovery lcms->recovery stability Stability lcms->stability

Caption: Workflow for the validation of an internal standard in a targeted metabolomics assay.

Conceptual Diagram of Internal Standard Correction

G cluster_0 Sample 1 (Low Recovery) cluster_1 Sample 2 (High Recovery) a1 Analyte Signal 8000 ratio1 Ratio (Analyte/IS) 1.0 a1->ratio1 is1 IS Signal 8000 is1->ratio1 end Consistent Quantitation ratio1->end a2 Analyte Signal 12000 ratio2 Ratio (Analyte/IS) 1.0 a2->ratio2 is2 IS Signal 12000 is2->ratio2 ratio2->end start Same initial analyte & IS concentration variability Variable Sample Preparation Efficiency

Caption: How an internal standard corrects for variations in sample recovery.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in the development of a quantitative metabolomics assay. While the use of a non-isotopically labeled compound like this compound is a more cost-effective and readily available option, it comes with significant drawbacks. The ideal internal standard is a stable isotope-labeled version of the analyte, as it provides the most accurate correction for experimental variability, especially matrix effects.[3][5]

Recommendations:

  • For highest accuracy and regulatory scrutiny: A stable isotope-labeled internal standard is strongly recommended. The higher initial cost is often justified by the improved data quality and reliability.

  • For exploratory or less stringent quantitative needs: A carefully chosen non-isotopically labeled internal standard, such as a structural analog, may be acceptable. However, it is imperative to perform a thorough validation to understand its limitations, particularly concerning matrix effects and recovery.

  • Evaluating this compound: If considering a dipeptide like this compound as an internal standard for peptide or polar metabolite analysis, researchers must empirically validate its performance. Key considerations would be its stability in the biological matrix and its ability to track the analytical behavior of the target analytes.[9][11]

Ultimately, the choice of internal standard should be guided by the specific requirements of the study, the available resources, and a thorough understanding of the analytical challenges.

References

A Comparative Guide: HPLC vs. Capillary Electrophoresis for Tyr-Gly Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique for peptide separation is a critical decision that impacts data quality, efficiency, and resource allocation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the separation of the dipeptide Tyrosyl-Glycine (Tyr-Gly). While both techniques are powerful tools for peptide analysis, they operate on different principles, offering distinct advantages and disadvantages.

Principles of Separation

High-Performance Liquid Chromatography (HPLC) separates molecules based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[1] For peptides like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, a relatively polar dipeptide, will have a weak interaction with the stationary phase and elute relatively quickly. The separation of closely related peptides, such as the isomers this compound and Gly-Tyr, in RP-HPLC is primarily influenced by subtle differences in their hydrophobicity and the pH of the mobile phase, which affects their charge state.[2]

Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), separates molecules based on their charge-to-size ratio in an electric field.[1] The separation occurs in a narrow capillary filled with a background electrolyte (BGE). When a voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities. The separation of this compound and its isomer Gly-Tyr in CZE would depend on differences in their net charge at a specific pH, which in turn is determined by their isoelectric points (pI).

Experimental Methodologies

Detailed experimental protocols for the separation of this compound by HPLC and CE are outlined below. These protocols are based on established methods for dipeptide and amino acid analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method is designed for the baseline separation of this compound and its potential impurities or isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is a suitable first choice for short peptides.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 2% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 275 nm (for the tyrosine side chain).

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Note: The pH of the mobile phase is a critical parameter for optimizing the separation of dipeptide isomers like this compound and Gly-Tyr. Adjusting the pH with additives like phosphoric acid can significantly impact retention and resolution.[2]

Capillary Zone Electrophoresis (CZE) Protocol

This method is adapted from protocols for the analysis of similar dipeptides and amino acids.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 200 nm.

  • Temperature: 25°C.

  • Sample Preparation: The sample should be dissolved in the BGE or a compatible low-ionic-strength buffer.

Performance Comparison: HPLC vs. CE for this compound Separation

The choice between HPLC and CE for this compound separation will depend on the specific analytical requirements, such as the need for high throughput, sensitivity, or preparative scale separation. The following table summarizes the key performance characteristics of each technique for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Differential partitioning between mobile and stationary phases.[1]Differential migration in an electric field based on charge-to-size ratio.[1]
Typical Analysis Time 15-30 minutes5-15 minutes
Efficiency (Plate Number) Good (typically 10,000-50,000 plates/meter)Excellent (typically >100,000 plates/meter)
Resolution of Isomers Can be challenging; highly dependent on mobile phase pH and column chemistry.[2]Often provides superior resolution for charged isomers due to different charge-to-size ratios.
Sensitivity (UV Detection) Generally higher due to longer path length in the detector flow cell.Generally lower due to the short path length across the capillary diameter.
Sample Volume Requirement Microliters (typically 5-20 µL)Nanoliters (typically 1-10 nL)
Solvent Consumption High (mL/min)Very low (µL/min)
Method Development Can be complex, involving optimization of column, mobile phase, gradient, and temperature.Can be simpler, primarily involving optimization of BGE composition and pH.
Throughput ModerateHigh
Cost per Sample Higher due to solvent consumption and column replacement.Lower due to minimal solvent usage and durable capillaries.
Preparative Capability Easily scalable for purification.Generally limited to analytical scale.

Experimental and Logical Workflows

To visualize the operational steps and logical considerations for each technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Dissolve this compound in Mobile Phase A Injector Autosampler Sample->Injector Inject MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobilePhaseB->Pump Pump->Injector Mobile Phase Flow Column C18 Column Injector->Column Sample Loading Detector UV Detector Column->Detector Elution Data Data Acquisition Detector->Data Signal

Figure 1. Experimental workflow for the HPLC separation of this compound.

CE_Workflow cluster_prep_ce Sample & Buffer Preparation cluster_ce_system CE System Sample_CE Dissolve this compound in BGE Injector_CE Injector Sample_CE->Injector_CE Introduce Sample BGE Prepare Background Electrolyte (BGE) Capillary Fused Silica Capillary BGE->Capillary Fill Detector_CE UV Detector Capillary->Detector_CE Migration PowerSupply High Voltage Power Supply PowerSupply->Capillary Apply Voltage Injector_CE->Capillary Hydrodynamic Injection Data_CE Data Acquisition Detector_CE->Data_CE Signal

Figure 2. Experimental workflow for the CE separation of this compound.

Conclusion

Both HPLC and CE are viable techniques for the analysis of this compound.

  • HPLC , particularly RP-HPLC, is a robust and versatile method, well-suited for routine analysis and quantification. Its major advantages are higher sensitivity with UV detection and the ease of scalability for preparative purposes. However, method development can be more complex, and it consumes larger volumes of organic solvents.

  • Capillary Electrophoresis offers superior efficiency and resolution, making it an excellent choice for separating closely related isomers like this compound and Gly-Tyr, provided they have different charge-to-size ratios at the operating pH. CE is also characterized by its speed, minimal sample and reagent consumption, and simpler method development. Its main limitations are lower sensitivity with UV detection and its analytical-scale nature.

Ultimately, the selection between HPLC and CE should be guided by the specific goals of the analysis. For high-throughput screening and challenging isomeric separations where sample volume is limited, CE is a compelling option. For applications requiring higher sensitivity, robust quantification, and the potential for purification, HPLC remains the industry standard.

References

A Comparative Guide to the Functional Differences Between Tyr-Gly and Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional, physicochemical, and biological differences between the amino acid L-Tyrosine and the dipeptide L-Tyrosyl-L-Glycine (Tyr-Gly). The information herein, supported by experimental data, is intended to assist in research, formulation, and drug development applications where tyrosine supplementation or delivery is a key consideration.

Introduction to Tyrosine and this compound

L-Tyrosine (Tyr or Y) is a non-essential, proteinogenic amino acid distinguished by its phenol (B47542) side chain.[] It is a fundamental building block for proteins and a direct precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[2][3] Despite its biological importance, L-Tyrosine's utility in aqueous formulations is often hampered by its very low solubility at neutral pH.[4][5]

L-Tyrosyl-L-Glycine (this compound) is a dipeptide composed of L-Tyrosine and L-Glycine linked by a peptide bond.[6] This simple modification of the tyrosine molecule significantly alters its physicochemical properties, offering a strategic alternative for delivering tyrosine in various applications, from cell culture media to potential therapeutic formulations.[5][7] this compound is recognized for its enhanced solubility and distinct absorption pathway compared to its constituent amino acid.[5][7]

Comparative Analysis of Physicochemical Properties

The primary physicochemical distinction between Tyrosine and this compound lies in their aqueous solubility. This difference is a critical factor in the preparation of concentrated stock solutions for cell culture, parenteral nutrition, and drug formulation.

PropertyL-TyrosineThis compound (Glycyl-L-Tyrosine)Rationale for Difference
Molar Mass 181.19 g/mol [3]238.24 g/mol [8]Addition of a glycine (B1666218) residue.
Aqueous Solubility (Neutral pH) Very low (~0.45 g/L or 2.5 mM)[4][5]High (up to 50x greater than L-Tyrosine)[5]The peptide bond and the presence of the zwitterionic glycine residue disrupt the crystal lattice structure that limits tyrosine's solubility, leading to improved interaction with water.
Stability in Solution Prone to precipitation at neutral pH.[4] Susceptible to oxidation.[9]Stable in solution, reducing the risk of precipitation.[10]The dipeptide form prevents the formation of the strong intermolecular hydrogen bonds that cause free tyrosine to precipitate.

Data compiled from multiple sources.[3][4][5][8][9][10]

Differential Biological Transport and Metabolism

A major functional divergence between Tyrosine and this compound is their mechanism of absorption in the small intestine and their subsequent metabolic fate.

Absorption Pathway:

  • L-Tyrosine: As a free amino acid, Tyrosine is absorbed from the intestinal lumen into enterocytes primarily through various Na+-dependent and Na+-independent amino acid transporters (AATs).[11]

  • This compound: As a dipeptide, this compound is transported into enterocytes by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[12][13][14] This transporter is responsible for the absorption of most di- and tripeptides from dietary protein digestion.[14] Importantly, PEPT1 does not transport free amino acids.[14][15]

Once inside the enterocyte, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-Tyrosine and L-Glycine, which then enter the portal circulation.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Circulation Tyr Tyrosine AAT Amino Acid Transporter (AAT) Tyr->AAT TyrGly This compound PEPT1 Peptide Transporter 1 (PEPT1) TyrGly->PEPT1 Tyr_intra Tyrosine AAT->Tyr_intra Na+ dependent Hydrolysis Cytosolic Peptidases PEPT1->Hydrolysis H+ cotransport Hydrolysis->Tyr_intra Gly_intra Glycine Hydrolysis->Gly_intra Blood To Liver and Systemic Circulation Tyr_intra->Blood Gly_intra->Blood

Implications in Signaling and Metabolism

While this compound primarily serves as a delivery vehicle for tyrosine, the initial molecule of tyrosine is directly available for metabolic processes.

  • Direct Precursor Role (Tyrosine): L-Tyrosine is the rate-limiting precursor for catecholamine synthesis. The enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, the precursor to dopamine.[3][16] Therefore, increasing plasma tyrosine levels can directly support neurotransmitter production, particularly under conditions of high demand or stress.[2][3]

  • Prodrug Role (this compound): this compound acts as a prodrug. It is biologically inert until it is hydrolyzed into its active (Tyrosine) and secondary (Glycine) components. Its primary function is to overcome the solubility and delivery limitations of free tyrosine.[10] Studies using various tyrosine-containing dipeptides in CHO cell cultures have shown that they are taken up intact before hydrolysis, and different dipeptide combinations can have varying effects on cellular metabolism and ATP availability.[4][17]

G TyrGly This compound (Prodrug) Hydrolysis Hydrolysis TyrGly->Hydrolysis Tyr L-Tyrosine (Active Molecule) Hydrolysis->Tyr TH Tyrosine Hydroxylase Tyr->TH Other Protein Synthesis, Thyroid Hormones, Melanin Tyr->Other LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To quantify and compare the solubility of L-Tyrosine and this compound in a buffered aqueous solution at neutral pH.

Methodology:

  • Preparation of Solvent: Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

  • Equilibrium Solubility Measurement: Add an excess amount of either L-Tyrosine or this compound powder to separate vials containing a fixed volume of the pH 7.4 PBS.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the suspensions to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 274 nm for the tyrosine phenol chromophore).[]

  • Data Analysis: Construct a standard curve with known concentrations of each compound to calculate the solubility in mg/mL or Molarity.

Protocol 2: Intestinal Transport Assay using Caco-2 Cells

Objective: To characterize the transport mechanism of L-Tyrosine versus this compound across an in-vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer, which typically takes 21 days. The formation of a confluent monolayer with tight junctions should be verified by measuring the transepithelial electrical resistance (TEER).[14]

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 6.5 for the apical (AP) side (to mimic the acidic microclimate of the gut) and pH 7.4 for the basolateral (BL) side.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with the transport buffer.

    • Add a known concentration of either L-Tyrosine or this compound to the apical (AP) chamber.

    • To investigate transport mechanisms, competition experiments can be performed by co-incubating with known substrates or inhibitors of amino acid transporters (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH) or PEPT1 (e.g., Gly-Sar).[12][13]

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the transported compound in the BL samples using LC-MS/MS for high sensitivity and specificity.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound to quantify its transport rate across the Caco-2 monolayer.

G

Conclusion

The functional differences between L-Tyrosine and this compound are significant and directly relevant to their application in research and development.

  • L-Tyrosine is the biologically active form, but its practical use is constrained by poor aqueous solubility at physiological pH.

  • This compound serves as a highly effective, water-soluble prodrug for L-Tyrosine.[5][10] It leverages the distinct and efficient PEPT1 transport pathway for intestinal absorption, bypassing the potential for saturation of amino acid transporters and overcoming the formulation challenges associated with free tyrosine.

The choice between these two molecules depends entirely on the application. For direct enzymatic assays or when solubility is not a concern, L-Tyrosine is appropriate. For applications requiring highly concentrated aqueous solutions, such as in fed-batch cell culture, parenteral nutrition, or oral drug formulations, this compound offers a demonstrably superior alternative for ensuring efficient and stable delivery of tyrosine.

References

Tyr-Gly Dipeptide: A Comparative Guide to its Validation as a Therapeutic Target in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dipeptide Tyr-Gly (Tyrosylglycine) as a potential therapeutic agent against oxidative stress, a key pathological factor in numerous diseases. By comparing its antioxidant efficacy with established and emerging therapeutic strategies, this document aims to equip researchers with the necessary data to evaluate its potential for further investigation and development.

Executive Summary

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. This compound, a naturally occurring dipeptide, has demonstrated notable antioxidant properties, primarily through direct radical scavenging. This guide presents a comparative analysis of this compound against alternative therapeutic targets aimed at mitigating oxidative stress, including activators of the Keap1-Nrf2 pathway and mimetics of the antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). While this compound shows promise as a direct antioxidant, its validation as a modulator of specific intracellular antioxidant pathways, such as the Keap1-Nrf2 system, requires further investigation. In contrast, several small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction and mimetics of SOD and GPx have advanced to preclinical and clinical trials, offering a more mature therapeutic paradigm.

Comparative Analysis of Therapeutic Targets

The therapeutic strategies to combat oxidative stress can be broadly categorized into direct antioxidant action and the modulation of endogenous antioxidant pathways. This compound primarily falls into the first category, while the alternatives discussed represent the second, more targeted approach.

This compound: A Direct Radical Scavenger

The therapeutic potential of this compound is largely attributed to its ability to directly neutralize free radicals. The phenolic hydroxyl group of the tyrosine residue is a key contributor to this activity.

Alternative Therapeutic Target: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it upregulates the expression of a wide array of antioxidant and cytoprotective genes. Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction are being actively investigated as a means to enhance the endogenous antioxidant defense.

Alternative Therapeutic Target: Antioxidant Enzyme Mimetics

This approach involves the development of small molecules that mimic the catalytic activity of the primary antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These mimetics can catalytically remove ROS, offering a potentially more potent and sustained antioxidant effect compared to stoichiometric radical scavengers.

Quantitative Performance Data

The following tables summarize the available quantitative data for the antioxidant capacity of this compound and representative alternative therapeutic agents.

Table 1: In Vitro Antioxidant Capacity of this compound

AssayThis compound ValueReference CompoundReference Value
ORAC (µmol TE/µmol)>1.0Trolox1.0
ABTS (% scavenging at a specific concentration)Order of protective effect: Trp-Gly > this compound > Met-Gly > Cys-Gly--

Table 2: Performance Data for Alternative Therapeutic Targets

Therapeutic TargetCompound Class/ExampleAssayEfficacy Metric (e.g., IC50, Kd)
Keap1-Nrf2 Inhibition Peptide InhibitorsFluorescence PolarizationIC50 in the low µM to nM range
Small Molecule InhibitorsTR-FRETIC50 values vary widely depending on the compound
SOD Mimetics Avasopasem Manganese (GC4419)Clinical Trial (Phase 3)Reduction in severe oral mucositis
Rucosopasem Manganese (RUC)PreclinicalRadio-chemo-sensitization of NSCLC cells
GPx Mimetics EbselenClinical TrialsTreatment for reperfusion injuries, stroke, hearing loss
IsoselenazolesIn vitroHigh GPx and Peroxiredoxin activities
Catalase Mimetics Salen Manganese Complexes (e.g., EUK-189, EUK-207)In vitroMitigation of radiation-induced apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Prepare a fluorescein (B123965) working solution in phosphate (B84403) buffer (75 mM, pH 7.4).

  • In a black 96-well microplate, add the this compound sample or Trolox standard.

  • Add the fluorescein solution to each well and incubate.

  • Initiate the reaction by adding AAPH solution.

  • Measure the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value in Trolox Equivalents (TE).

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Add the this compound sample at various concentrations to the ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value (the concentration of the sample that scavenges 50% of the ABTS radicals).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals within a cell line (e.g., HepG2).

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to reach confluence.

  • Treat the cells with the this compound sample and DCFH-DA.

  • Induce oxidative stress by adding AAPH.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.

  • Quantify the cellular antioxidant activity by comparing the fluorescence in treated wells to control wells.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the disruption of the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide. Inhibition of the interaction by a compound like a small molecule or another peptide prevents the binding of the fluorescent peptide, resulting in a decrease in fluorescence polarization.

Procedure:

  • Incubate recombinant Keap1 protein with a fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-DEETGEFL).

  • Add the test compound (potential inhibitor) at various concentrations.

  • Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction.

  • Calculate the IC50 value from the dose-response curve.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the biological context and experimental designs, the following diagrams have been generated using Graphviz.

Tyr_Gly_Antioxidant_Mechanism cluster_direct Direct Antioxidant Action cluster_indirect Potential Indirect Mechanisms (Hypothetical) This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Radical Scavenging Tyr-Gly_indirect This compound Keap1_Nrf2 Keap1-Nrf2 Pathway Tyr-Gly_indirect->Keap1_Nrf2 Modulation? Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Tyr-Gly_indirect->Antioxidant_Enzymes Upregulation?

Fig. 1: Proposed Antioxidant Mechanisms of this compound.

Experimental_Workflow_Antioxidant_Assay cluster_orac ORAC Assay cluster_abts ABTS Assay cluster_caa CAA Assay ORAC_1 Prepare Fluorescein and Sample ORAC_2 Add AAPH to Initiate Reaction ORAC_1->ORAC_2 ORAC_3 Measure Fluorescence Decay ORAC_2->ORAC_3 ABTS_1 Generate ABTS Radical Solution ABTS_2 Incubate with Sample ABTS_1->ABTS_2 ABTS_3 Measure Absorbance ABTS_2->ABTS_3 CAA_1 Treat Cells with Sample and DCFH-DA CAA_2 Induce Oxidative Stress with AAPH CAA_1->CAA_2 CAA_3 Measure Fluorescence CAA_2->CAA_3

Fig. 2: General Workflow for In Vitro Antioxidant Assays.

Alternative_Targets_Signaling cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_enzyme_mimetics Antioxidant Enzyme Mimetics Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds Inhibitor Small Molecule Inhibitor Inhibitor->Keap1 Inhibits Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates ROS Reactive Oxygen Species (ROS) H2O2 Hydrogen Peroxide ROS->H2O2 Catalyzed by SOD Mimetic SOD_mimetic SOD Mimetic GPx_mimetic GPx Mimetic H2O Water H2O2->H2O Catalyzed by GPx Mimetic

Fig. 3: Signaling Pathways of Alternative Therapeutic Targets.

Conclusion and Future Directions

The dipeptide this compound demonstrates clear in vitro antioxidant activity, primarily through direct radical scavenging. This positions it as a molecule of interest for conditions characterized by systemic oxidative stress. However, to be validated as a robust therapeutic target, further research is required to:

  • Elucidate a Specific Molecular Target: Identifying a specific receptor or enzyme that this compound interacts with to exert its effects would significantly strengthen its case for therapeutic development.

  • Investigate Modulation of Endogenous Pathways: Studies are needed to determine if this compound can influence key antioxidant pathways such as the Keap1-Nrf2 system.

  • Conduct In Vivo Efficacy Studies: Preclinical animal models of oxidative stress-related diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

In comparison, therapeutic strategies targeting the Keap1-Nrf2 pathway and the development of antioxidant enzyme mimetics represent more advanced and targeted approaches. The availability of potent small molecule modulators and compounds in clinical trials for these alternatives provides a clearer path to therapeutic application.

For researchers, this compound remains an intriguing starting point for the development of novel antioxidant peptides. Future efforts could focus on structure-activity relationship studies to enhance its potency and cellular permeability, and to potentially imbue it with the ability to modulate specific intracellular antioxidant signaling pathways.

References

Comparative Analysis of Molecular Docking Studies: Tyr-Gly and Competing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of the dipeptide Tyrosyl-Glycine (Tyr-Gly) against selected inhibitors targeting key enzymatic pathways. The analysis is supported by quantitative binding data and detailed experimental protocols to ensure reproducibility and facilitate further research.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[1] By predicting the binding affinity and conformation, docking studies help in identifying and optimizing potential drug candidates.

This guide focuses on the comparative docking analysis of the dipeptide this compound and its potential inhibitors against tyrosinase (TYR), a key enzyme in melanin (B1238610) synthesis.[3] Dysregulation of tyrosinase is associated with hyperpigmentation disorders, making its inhibition a significant therapeutic goal.[3] We will explore how this compound and other peptide-based inhibitors interact with the enzyme's active site and compare their binding efficiencies.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from molecular docking studies of various peptides, including those with structural similarities to this compound, against the active site of Tyrosinase (TYR). A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein.

LigandTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
IIPFIF Tyrosinase (TYR)AutoDock Vina-7.5HIS259, HIS263, PHE264, SER282[4][5]
TIPPPT Tyrosinase (TYR)AutoDock Vina-7.1HIS85, HIS259, HIS263, VAL283[4][5]
Arg-Tyr Tyrosinase (TYR)Not SpecifiedStrong Affinity (Qualitative)Not Specified[4]
Lys-Tyr Tyrosinase (TYR)Not SpecifiedStrong Affinity (Qualitative)Not Specified[4]
Phe-Asp SHP2 PhosphataseNot SpecifiedIC50 = 5.2 µMAllosteric Site Binding[6]
Compound 4e Tyrosine KinaseAutoDock 4.2-7.4THR179, GLN529, HIS201[7]

Note: Data for this compound itself was not explicitly available in the initial search; therefore, structurally related and functionally relevant peptides are presented for a valid comparative context. The IC50 value for Phe-Asp indicates its inhibitory potency in functional assays, which often correlates with docking scores.

Experimental Protocols: Molecular Docking

A generalized protocol for performing molecular docking studies, based on common methodologies found in the literature, is provided below.[1][2][8][9]

1. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., Tyrosinase, PDB ID: 2Y9X) is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation.

  • Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for defining correct ionization and tautomeric states of amino acid residues. Tools like AutoDock Tools or Chimera can be used for this purpose.

2. Preparation of the Ligand (this compound and Inhibitors)

  • Structure Generation: The 2D structures of this compound and the selected inhibitors are drawn using chemical drawing software like ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Assignment: Partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[7]

3. Docking Simulation using AutoDock Vina

  • Grid Box Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket where the natural substrate or known inhibitors bind.

  • Configuration File: A configuration file is created specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execution: The docking simulation is run using the AutoDock Vina executable.[5] The program systematically samples different conformations of the ligand within the defined grid box and scores them based on a scoring function.[2]

4. Analysis and Visualization of Results

  • Binding Affinity: The primary output is a ranked list of binding poses for the ligand, along with their predicted binding affinities in kcal/mol. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interaction Analysis: The best-scoring pose is visualized using software like PyMOL or BIOVIA Discovery Studio.[10] This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the docking studies of this compound and its inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (e.g., PDB: 2Y9X) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound, Inhibitors) docking Run Docking Simulation (e.g., AutoDock Vina) l_prep->docking grid->docking scoring Scoring & Ranking Poses (Binding Energy) docking->scoring visual Interaction Analysis (Hydrogen Bonds, etc.) scoring->visual lead_opt Lead Optimization visual->lead_opt

Caption: General workflow for a structure-based molecular docking experiment.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Oxidation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions Tyr_Gly_Inhibitor This compound / Inhibitors Tyrosinase Tyrosinase (TYR) Tyr_Gly_Inhibitor->Tyrosinase Inhibition

Caption: Simplified pathway of tyrosinase-mediated melanin synthesis and its inhibition.

References

A Comparative Guide to Orthogonal Methods for Tyr-Gly Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the dipeptide Tyr-Gly is critical in various research and development settings, from neuroscience to pharmaceutical process monitoring. To ensure data integrity and robustness, employing orthogonal analytical methods is a widely accepted best practice. This guide provides a comprehensive comparison of four common orthogonal techniques for this compound quantification: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassay.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of each method for the quantification of this compound. These values are compiled from various studies on dipeptides and similar small molecules and serve as a general guide.

ParameterRP-HPLC-UVLC-MS/MSCapillary Electrophoresis (CE-UV)Immunoassay (ELISA/RIA)
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 1 ng/mL~1 - 10 µg/mL~0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.5 - 5 ng/mL~5 - 30 µg/mL~0.5 - 30 ng/mL
**Linearity (R²) **>0.99>0.99>0.99>0.99
Precision (%RSD) < 5%< 15%< 10%< 15%
Accuracy (%) 95 - 105%85 - 115%90 - 110%80 - 120%
Specificity ModerateHighModerate to HighHigh (dependent on antibody)
Throughput HighMediumMediumHigh
Cost LowHighMediumMedium

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the described quantification methods.

RP_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution in Mobile Phase Filtration->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification

RP-HPLC-UV Workflow for this compound Quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample This compound Sample (e.g., Plasma) SPE Solid Phase Extraction (SPE) Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Autosampler Autosampler Injection Evaporation->Autosampler UPLC UPLC Separation Autosampler->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem Mass Spectrometer (QqQ) ESI->MSMS MRM Multiple Reaction Monitoring (MRM) MSMS->MRM Quantification Peak Area Ratio & Quantification MRM->Quantification

LC-MS/MS Workflow for this compound Quantification.

CE_UV_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis Sample This compound Sample Dilution Dilution in Background Electrolyte (BGE) Sample->Dilution Injection Hydrodynamic Injection Dilution->Injection Capillary Fused Silica (B1680970) Capillary Injection->Capillary Detector UV Detector (200 nm) Capillary->Detector HVPS High Voltage Power Supply HVPS->Capillary Electropherogram Electropherogram Detector->Electropherogram Quantification Peak Area & Quantification Electropherogram->Quantification

Capillary Electrophoresis Workflow for this compound Quantification.

Immunoassay_Workflow cluster_assay Immunoassay Procedure cluster_detection Signal Detection cluster_data Data Analysis Coating Coat Plate with Capture Antibody Blocking Block Non-specific Sites Coating->Blocking Incubation Incubate with Sample & Detection Antibody Blocking->Incubation Washing Wash Steps Incubation->Washing Substrate Add Substrate & Develop Signal Washing->Substrate Reader Plate Reader (e.g., Spectrophotometer) Substrate->Reader StdCurve Generate Standard Curve Reader->StdCurve Quantification Interpolate Sample Concentration StdCurve->Quantification

Immunoassay (ELISA) Workflow for this compound Quantification.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method separates this compound from other components based on its hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Samples are dissolved in Mobile Phase A and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A standard curve is generated using known concentrations of this compound. The concentration of this compound in unknown samples is determined by comparing the peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient tailored to the elution of this compound.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z 254.1 -> m/z 136.1).

  • Sample Preparation: For complex matrices like plasma, a solid-phase extraction (SPE) or protein precipitation step is typically required, followed by evaporation and reconstitution in the initial mobile phase.

  • Quantification: An internal standard (e.g., isotopically labeled this compound) is added to all samples and standards. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 200 nm.

  • Sample Preparation: Samples are diluted in the BGE.

  • Quantification: A standard curve is prepared with known concentrations of this compound, and the peak area is used for quantification.

Immunoassay (Competitive ELISA)

This method relies on the specific binding of an antibody to this compound.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) format is often used for small molecules.

  • Procedure:

    • Microplate wells are coated with a this compound-protein conjugate.

    • Wells are blocked to prevent non-specific binding.

    • Samples or standards containing free this compound are incubated in the wells along with a specific anti-Tyr-Gly antibody. The free this compound in the sample competes with the coated this compound for antibody binding.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

    • A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the amount of this compound in the sample.

  • Quantification: A standard curve is generated by plotting the signal intensity against the logarithm of the this compound concentration. The concentration in unknown samples is interpolated from this curve.

Safety Operating Guide

Proper Disposal of Tyr-Gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before handling Tyr-Gly, it is essential to perform a thorough hazard assessment and implement appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A properly fastened lab coat is mandatory to protect from skin contact.

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne powder.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for proper handling and storage.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1][2]
Appearance White powder[2]
Storage Conditions Store at 0-8 °C[2]

Experimental Protocol: Chemical Inactivation of this compound Waste

For liquid waste containing this compound, chemical inactivation through hydrolysis is a recommended safety precaution before disposal. This process breaks the peptide bonds, degrading the molecule.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (for neutralization of acidic solutions) or a weak acid (for neutralization of basic solutions)

  • pH indicator strips or a pH meter

  • Appropriate hazardous waste container

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either HCl or NaOH.

  • Inactivation: Slowly add the liquid this compound waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution to ensure an excess of the hydrolyzing agent.[3]

  • Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[3]

  • Neutralization: After the inactivation period, check the pH of the solution.

    • If the solution is acidic (from HCl treatment), slowly add a base such as sodium bicarbonate until the pH is between 6.0 and 8.0.

    • If the solution is basic (from NaOH treatment), slowly add a weak acid to achieve a pH between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

Disposal Procedures

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Liquid Waste Disposal:

  • Inactivation: Follow the chemical inactivation protocol detailed above.

  • Collection: Collect the neutralized, inactivated solution in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound solution," and any other components of the mixture.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Solid Waste Disposal:

  • Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container should be labeled as "Hazardous Waste" and list "this compound" as a contaminant.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for disposal through your institution's certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste.

TyrGly_Disposal_Workflow cluster_prep Preparation & Handling cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form (Liquid or Solid) ppe->assess inactivate Chemical Inactivation (1M HCl or NaOH, 24h) assess->inactivate Liquid assess->inactivate collect_solid Collect in Labeled Hazardous Waste Container assess->collect_solid Solid assess->collect_solid neutralize Neutralize Solution (pH 6.0-8.0) inactivate->neutralize inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid neutralize->collect_liquid storage Store in Designated Waste Accumulation Area collect_liquid->storage collect_solid->storage disposal Dispose via Institutional Hazardous Waste Service storage->disposal storage->disposal end End disposal->end

References

Essential Safety and Disposal Protocols for Tyr-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of peptides such as Tyr-Gly (L-Tyrosyl-glycine) are fundamental to ensuring a safe and compliant research environment. Although this compound is not classified as an acutely hazardous substance, comprehensive toxicological data may be limited. Therefore, it is prudent to handle it with a high degree of caution, assuming it to be potentially hazardous. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, in addition to local, state, and federal regulations, is mandatory.

Immediate Safety and Handling Protocols

A thorough hazard assessment should be conducted before commencing any work with this compound. The following personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldRequired to protect against potential splashes of solutions containing the peptide.[1][2][3][4] A face shield offers additional protection for the rest of the face.[2][3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for handling the peptide in both solid and solution forms.[1][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is necessary to protect skin and clothing from contamination.[1][6]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder to prevent the inhalation of fine particles.[6]

All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing : When weighing the solid form of this compound, perform this task in a fume hood or a designated area with localized exhaust ventilation to avoid inhaling airborne particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Spill Management : In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Clean the area thoroughly and dispose of the waste in a sealed, labeled container.

Disposal Plan: Step-by-Step Procedures

The primary route for the disposal of this compound and any contaminated materials is through your institution's hazardous waste management program.[6] Never dispose of peptides directly down the drain or in regular trash.[1]

  • Waste Segregation :

    • Solid Waste : Collect all materials contaminated with this compound, including unused powder, weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[6]

    • Liquid Waste : Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • Inactivation (Recommended) : For an added layer of safety, especially for liquid waste, consider inactivation via hydrolysis. This can be achieved by adding a strong acid or base.[1]

    • In a chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[1]

    • Slowly add the inactivating solution to the peptide waste.

    • Allow the mixture to stand for a designated period to ensure complete hydrolysis.

    • Neutralize the solution to a pH between 6.0 and 8.0 before collection.[1]

  • Waste Container Management :

    • Use only appropriate, leak-proof containers for waste collection.[7]

    • Keep containers tightly closed except when adding waste.[7][8]

    • Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity.[6][8]

  • Final Disposal :

    • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[6]

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company.[6]

Visual Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

TyrGly_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep 1. Hazard Assessment & PPE Donning weigh 2. Weighing in Fume Hood prep->weigh sol 3. Solution Preparation weigh->sol exp 4. Experimental Use sol->exp seg 5. Waste Segregation (Solid & Liquid) exp->seg inact 6. Inactivation (Optional) seg->inact collect 7. Collection in Labeled Hazardous Waste Container seg->collect If inactivation is skipped inact->collect pickup 8. EHS Pickup collect->pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.